molecular formula C5H4BrN3O2 B2930428 4-Bromo-2-nitropyridin-3-amine CAS No. 1305317-30-9

4-Bromo-2-nitropyridin-3-amine

Cat. No.: B2930428
CAS No.: 1305317-30-9
M. Wt: 218.01
InChI Key: CCDDSQWYJJNCGY-UHFFFAOYSA-N
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Description

4-Bromo-2-nitropyridin-3-amine is a useful research compound. Its molecular formula is C5H4BrN3O2 and its molecular weight is 218.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(4(3)7)9(10)11/h1-2H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDDSQWYJJNCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305317-30-9
Record name 4-Bromo-2-nitropyridin-3-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-nitropyridin-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug development, highly functionalized heterocyclic compounds are indispensable tools. Among these, substituted pyridines represent a foundational scaffold, present in a significant portion of FDA-approved pharmaceuticals.[1] 4-Bromo-2-nitropyridin-3-amine, a molecule featuring a strategic arrangement of amino, bromo, and nitro groups, stands out as a particularly valuable and versatile building block.

This guide provides a comprehensive technical overview of the core physical properties, synthesis, and characterization of this compound (CAS No. 84487-10-5). It is designed for researchers, medicinal chemists, and drug development professionals who seek to leverage this compound's unique reactivity in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics like kinase inhibitors.[2][3] The strategic placement of its functional groups offers multiple reaction sites, enabling a modular approach to building libraries of bioactive compounds.

Compound Identification and Core Properties

The nomenclature for this compound can be ambiguous across various suppliers and databases. For clarity, this guide will use the IUPAC name, 4-bromo-3-nitropyridin-2-amine , while acknowledging its common synonyms. It is crucial to confirm the identity using the CAS number.

Identifier Value Source
IUPAC Name 4-bromo-3-nitropyridin-2-amine[4][5]
Synonyms 2-Amino-4-bromo-3-nitropyridine, this compound[4]
CAS Number 84487-10-5[4][5]
Molecular Formula C₅H₄BrN₃O₂[4][5]
Molecular Weight 218.01 g/mol [4][5]
MDL Number MFCD15143358[4]

Physical and Chemical Properties

Experimental data for several physical properties of 4-bromo-3-nitropyridin-2-amine are not widely reported in peer-reviewed literature. The following table consolidates available vendor data and computationally predicted values to provide a comprehensive profile.

Property Value Source & Notes
Appearance Yellow solid[4]
Melting Point 199-202 °C[6] (Caution: Source lists the compound as a "liquid," which is inconsistent. This value requires verification.)
Boiling Point 309.1 ± 37.0 °C[4] (Predicted)
Density 1.929 ± 0.06 g/cm³[4] (Predicted)
pKa 1.31 ± 0.47[4] (Predicted). This value suggests the pyridinic nitrogen is weakly basic due to the strong electron-withdrawing effects of the nitro and bromo groups.
Solubility No experimental data available. Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols like ethanol. Sparingly soluble in water.
Storage 2-8°C, under inert atmosphere, keep in a dark place.[4]

Synthesis and Purification

Experimental Protocol: Synthesis via Mixed-Acid Nitration

Causality: The use of a mixed acid nitrating agent (concentrated nitric and sulfuric acid) is essential. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the pyridine ring and achieve nitration. The reaction is performed at low temperatures to control the exothermic reaction and to maximize regioselectivity, favoring nitration at the C3 position, which is ortho to the activating amino group.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Purification Start 2-Amino-4-bromopyridine + Conc. H₂SO₄ Cooling Cool to 0-5 °C (Ice Bath) Start->Cooling Dissolve Nitration Slow, dropwise addition of Conc. HNO₃ Cooling->Nitration Stirring Stir at low temperature, then allow to warm Nitration->Stirring Quench Pour onto Crushed Ice Stirring->Quench Neutralize Neutralize with NaOH (aq) Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Product Purified 4-bromo-3-nitropyridin-2-amine Recrystallize->Product Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation HPLC HPLC-UV (e.g., C18 column) Purity_Confirm Confirm >97% Purity HPLC->Purity_Confirm TLC TLC TLC->Purity_Confirm NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirm Confirm Structure NMR->Structure_Confirm IR FTIR Spectroscopy IR->Structure_Confirm MS Mass Spectrometry MS->Structure_Confirm Sample Synthesized Sample Sample->HPLC Sample->TLC Sample->NMR Sample->IR Sample->MS

References

A Technical Guide to 4-Bromo-2-nitropyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines

Pyridines are a cornerstone class of N-heterocycles in modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] The strategic functionalization of the pyridine ring with substituents like nitro groups, halogens, and amines allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, nitropyridines are versatile precursors for a wide range of bioactive compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making these compounds valuable intermediates in organic synthesis.[2]

4-Bromo-2-nitropyridin-3-amine, with its unique arrangement of a bromo, a nitro, and an amino group, presents a trifecta of reactive sites, making it a highly versatile scaffold for the synthesis of complex molecular architectures.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be predicted based on its structure and data from closely related isomers.

PropertyValue (Predicted or Inferred)Source
Molecular Formula C₅H₄BrN₃O₂[3][4]
Molecular Weight 218.01 g/mol [5][6]
Appearance Likely a yellow solid[5]
XLogP3 (Predicted) 1.6[4]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[5][7]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process starting from a suitable aminopyridine precursor. The following diagram illustrates a logical workflow.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration A 3-Aminopyridine B 3-Amino-4-bromopyridine A->B Br₂ / Acetic Acid C 3-Amino-4-bromopyridine D This compound C->D HNO₃ / H₂SO₄ (Controlled Temp.)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted)

Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Bromination of 3-Aminopyridine

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-aminopyridine in glacial acetic acid.

  • Reagent Addition: Cool the solution to below 20°C using an ice bath. Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring. The temperature should be carefully monitored and maintained.

  • Reaction Progression: After the addition is complete, allow the mixture to stir for an additional hour. The product, 3-amino-4-bromopyridine hydrobromide, may precipitate.

  • Workup and Isolation: Dilute the reaction mixture with water to dissolve the hydrobromide salt. Neutralize the solution with a base (e.g., 40% NaOH solution) with cooling to precipitate the free base. Collect the solid by filtration, wash with water until the washings are neutral, and dry under vacuum.

  • Causality: The amino group is an activating group that directs electrophiles to the ortho and para positions. In 3-aminopyridine, the 2, 4, and 6 positions are activated. Bromination is directed to the 4-position due to a combination of electronic and steric factors.

Step 2: Nitration of 3-Amino-4-bromopyridine

  • Reaction Setup: In a three-necked flask, add concentrated sulfuric acid and cool to 0°C in an ice bath.

  • Substrate Addition: Slowly and portion-wise, add the 3-amino-4-bromopyridine from the previous step, ensuring the temperature remains below 5°C.

  • Nitrating Agent Addition: Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature at 0°C.

  • Controlled Reaction: After the addition, continue stirring at 0°C for one hour, then allow the reaction to slowly warm to room temperature and stir for another hour. A final gentle heating at 50-60°C for one hour may be required to drive the reaction to completion.[10]

  • Quenching and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

  • Causality and Regioselectivity: The nitration of substituted pyridines is challenging due to the ring's electron-deficient nature.[9] The strong acidic conditions protonate the pyridine nitrogen, further deactivating the ring. However, the amino group, even when protonated, can still direct the incoming electrophile (the nitronium ion, NO₂⁺). The precise positioning of the nitro group is highly dependent on the reaction conditions, particularly temperature. Low temperatures generally favor nitration at the position ortho to the amino group.[11]

Chemical Reactivity and Synthetic Utility

The structure of this compound offers multiple avenues for further chemical transformations, making it a valuable synthetic intermediate.

G cluster_0 Reaction Sites A This compound B Suzuki Coupling (C-Br bond) A->B Pd Catalyst, Base Boronic Acid C Nucleophilic Aromatic Substitution (C-Br bond) A->C Nucleophile (e.g., R-NH₂) D Reduction of Nitro Group A->D Reducing Agent (e.g., Fe/HCl, SnCl₂) E Acylation/Alkylation of Amino Group A->E Acyl Chloride / Alkyl Halide

Caption: Key reaction pathways for this compound.

  • Suzuki and other Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This is a powerful method for building molecular complexity.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group by various nucleophiles such as amines, alcohols, or thiols.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This transformation yields a diaminopyridine derivative, a common scaffold in medicinal chemistry.

  • Modification of the Amino Group: The existing amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing further opportunities for structural diversification.

Applications in Drug Discovery

Substituted pyridines are privileged structures in drug design.[1] While specific applications of this compound are not extensively documented, its potential is evident from the utility of related compounds.

  • Kinase Inhibitors: The aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors. The functional groups on this compound allow for the elaboration of structures that can target the ATP-binding site of various kinases.

  • Dopamine Transporter Inhibitors: Simple substituted pyridines have been identified as potent dopamine transporter (DAT) inhibitors, which have therapeutic potential in conditions like Parkinson's disease and depression.[12] The structural features of the target compound make it an interesting starting point for the design of novel DAT inhibitors.

  • General Heterocyclic Synthesis: As a versatile building block, this compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as fused pyridines, which are often found in biologically active molecules.[1][13]

Safety and Handling

As with all nitroaromatic and halogenated compounds, this compound should be handled with care. Based on data for the isomeric 2-amino-4-bromo-3-nitropyridine, the following hazards should be considered:

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a promising but under-documented chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its strategically placed functional groups offer a wealth of possibilities for chemical modification, enabling the rapid generation of diverse compound libraries for drug discovery programs. The synthetic routes and reactivity patterns outlined in this guide, based on established chemical principles and data from closely related compounds, provide a solid foundation for researchers to explore the utility of this versatile molecule.

References

A Technical Guide to 4-Bromo-2-nitropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of 4-Bromo-2-nitropyridin-3-amine, a highly functionalized heterocyclic compound. While its isomers are well-documented, this molecule presents unique opportunities as a versatile building block in medicinal chemistry and drug development. We will explore its core physicochemical properties, propose a logical synthetic pathway grounded in established reaction mechanisms, and detail its potential downstream applications, particularly in the synthesis of complex scaffolds for targeted therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage novel pyridine intermediates for creating next-generation pharmaceuticals.

Section 1: Core Molecular Profile

This compound is a substituted pyridine derivative whose strategic arrangement of a bromo, a nitro, and an amino group offers a trifecta of reactive sites. This trifunctionality is the cornerstone of its utility, allowing for sequential and regioselective modifications.

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₅H₄BrN₃O₂[1][2]

  • CAS Number: 1016983-05-9 (Note: This CAS may vary; always verify with the supplier)

  • PubChem CID: 91647449[1]

Physicochemical Properties

The following table summarizes the key computed and experimental properties of the compound. Understanding these parameters is crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
Molecular Weight 218.01 g/mol [3][4]
Monoisotopic Mass 216.94869 Da[2][3]
Appearance Expected to be a yellow or orange solid[5] (Isomer Data)
XLogP3-AA (Predicted) 1.6[2][3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Topological Polar Surface Area 84.7 Ų[3]
Storage Conditions 2-8°C, under inert atmosphere, protect from light[5] (Isomer Data)

Section 2: The Strategic Importance in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern pharmaceuticals, present in a vast number of FDA-approved drugs.[6] The specific substitution pattern of this compound makes it a particularly valuable, albeit less common, intermediate compared to its isomers.

Functional Group Analysis

The true power of this molecule lies in the distinct reactivity of its three functional groups:

  • The Bromo Group (C4): This is an excellent handle for introducing molecular diversity. It is primed for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, allowing for the attachment of aryl, heteroaryl, or complex amine side chains.[7]

  • The Nitro Group (C2): The strongly electron-withdrawing nitro group serves two purposes. First, it activates the pyridine ring for certain nucleophilic aromatic substitution reactions. Second, and more importantly, it is readily reduced to a primary amine. This transformation is a gateway to creating a diaminopyridine scaffold, a key component for building fused heterocyclic systems like imidazopyridines.[7]

  • The Amino Group (C3): The primary amine at the 3-position can act as a nucleophile or as a directing group. It is a key participant in cyclization reactions to form fused rings and can be functionalized to modulate the compound's solubility and biological activity.

This orthogonal reactivity allows a chemist to selectively address one functional group while leaving the others intact, enabling the controlled and systematic construction of complex target molecules.

Section 3: Synthesis and Mechanistic Insights

While direct, peer-reviewed synthetic procedures for this compound are not as prevalent as for its isomers, a plausible and efficient route can be designed based on fundamental principles of aromatic chemistry.

Proposed Synthetic Pathway: Electrophilic Nitration

The most logical approach is the regioselective nitration of a suitable precursor, 3-Amino-4-bromopyridine . The reaction proceeds by treating the starting material with a mixed acid solution (sulfuric and nitric acid) under carefully controlled temperature conditions.

Mechanistic Rationale and Regioselectivity

The outcome of an electrophilic aromatic substitution on a substituted pyridine ring is dictated by the electronic effects of the existing substituents.

  • Amino Group (-NH₂): A powerful activating group and ortho-, para-director.

  • Bromo Group (-Br): A deactivating group, yet it directs incoming electrophiles to the ortho- and para-positions.

  • Pyridine Nitrogen: Strongly deactivating, especially under acidic conditions where it is protonated.

In the precursor, 3-Amino-4-bromopyridine, the amino group at C3 strongly directs incoming electrophiles to the C2 (ortho) and C4 (para) positions. Since the C4 position is already occupied by the bromo group, the nitronium ion (NO₂⁺) is overwhelmingly directed to the C2 position. The deactivating nature of the pyridine nitrogen and the bromine atom are overcome by the potent activating effect of the amino group, making this transformation feasible.

G cluster_0 Synthesis Workflow Start 3-Amino-4-bromopyridine Reagents Mixed Acid Nitration (H₂SO₄ / HNO₃) 0-5 °C Start->Reagents 1. Dissolve Quench Quench on Ice Reagents->Quench 2. React & Monitor Product This compound Isolate Filter & Wash Quench->Isolate 3. Precipitate Purify Recrystallization (e.g., Ethanol) Isolate->Purify 4. Collect Crude Final Pure Product Purify->Final 5. Purify

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Similar Nitrations)

This protocol is adapted from established procedures for the nitration of substituted aminopyridines and represents a plausible and robust method.[8][9]

Materials:

  • 3-Amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice & Distilled Water

  • Sodium Bicarbonate (or other suitable base) solution

  • Three-necked round-bottom flask, thermometer, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, carefully add concentrated sulfuric acid. Cool the flask to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 3-Amino-4-bromopyridine to the stirred sulfuric acid. Ensure the internal temperature is maintained below 5°C throughout the addition.

  • Nitration: In a separate, pre-cooled dropping funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature never exceeds 5°C. High temperatures risk the formation of unwanted isomers and byproducts.

  • Reaction Monitoring: After the addition is complete, stir the mixture at low temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the acidic mixture onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Isolation and Purification: Neutralize the slurry carefully with a base like sodium bicarbonate solution until the pH is approximately 7-8. Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, pure compound.[7]

Section 4: Reactivity and Downstream Applications

The synthetic value of this compound is realized in its subsequent transformations, which open doors to a wide array of complex heterocyclic systems.

G cluster_1 Key Transformations cluster_2 Resulting Scaffolds A This compound B 4-Bromo-pyridine-2,3-diamine A->B Nitro Reduction (e.g., Fe/HCl, H₂/Pd) C 4-Aryl-2-nitropyridin-3-amine A->C Suzuki Coupling (Ar-B(OH)₂, Pd cat.) D 4-(N-Aryl)-2-nitropyridin-3-amine A->D Buchwald-Hartwig (Ar-NH₂, Pd cat.) E Imidazo[4,5-c]pyridines (Kinase Inhibitors) B->E Cyclization (with R-CHO or R-COOH) F Diversified Intermediates C->F D->F

Caption: Key reaction pathways starting from this compound.

Reduction of the Nitro Group

The conversion of the 2-nitro group to a 2-amino group is arguably the most critical transformation. This is typically achieved with high yield using standard reducing agents like iron powder in acidic medium, tin(II) chloride, or catalytic hydrogenation (H₂/Pd-C). The resulting 4-Bromo-pyridine-2,3-diamine is a perfect precursor for building fused five-membered rings. For instance, reaction with an aldehyde or carboxylic acid derivative leads to the formation of the imidazo[4,5-c]pyridine scaffold, a core structure in many kinase inhibitors.[7]

Palladium-Catalyzed Cross-Coupling

The bromine at C4 is a versatile handle for Suzuki and Buchwald-Hartwig reactions.

  • Suzuki-Miyaura Coupling: Reacting the molecule with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base allows for the creation of a new C-C bond, attaching diverse aromatic systems at the 4-position.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, coupling various primary or secondary amines to the C4 position. This is a powerful tool for installing functionalities that can interact with specific biological targets.

Section 5: Case Study: Conceptual Design of Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The imidazo[4,5-c]pyridine core, accessible from this compound, is an excellent scaffold for this purpose.

G cluster_0 Simplified Kinase Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Hypothetical Inhibitor (Imidazo[4,5-c]pyridine core) Inhibitor->RAF Blocks ATP Site

Caption: A hypothetical inhibitor targeting the RAF kinase in the MAPK signaling pathway.

A synthetic strategy could involve:

  • Synthesis: Prepare this compound as described.

  • Coupling: Attach a desired aryl group (e.g., a substituted phenyl ring) at the C4 position via a Suzuki reaction.

  • Reduction: Reduce the nitro group to an amine.

  • Cyclization: React the resulting diamine with a suitable reagent to form the imidazole ring, yielding a core scaffold that can be further elaborated to optimize binding and selectivity.

Section 6: Safety, Handling, and Storage

This compound and its isomers are classified as hazardous substances and must be handled with appropriate care in a well-ventilated fume hood.[10][11]

Hazard ClassStatement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eyes: Wear chemical safety goggles or a face shield.

  • Skin: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

  • Respiratory: Use only in a well-ventilated area or with a NIOSH-approved respirator if dust or aerosols are generated.

Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere to prevent degradation.

Section 7: Conclusion

This compound represents a potent and versatile chemical intermediate for advanced organic synthesis. Its unique arrangement of three distinct functional groups provides a platform for orthogonal chemistry, enabling the construction of complex, fused heterocyclic systems relevant to drug discovery. While less common than its isomers, its potential for creating novel molecular architectures makes it a valuable tool for medicinal chemists aiming to explore new chemical space, particularly in the design of kinase inhibitors and other targeted therapeutics.

References

4-Bromo-2-nitropyridin-3-amine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-nitropyridin-3-amine

This guide provides a comprehensive framework for the structural elucidation of this compound, a critical building block in medicinal chemistry and materials science. For researchers and drug development professionals, unambiguous confirmation of this molecule's substitution pattern is paramount, as isomeric impurities can lead to divergent reaction pathways and biological activities. This document moves beyond a simple listing of techniques to detail the causality behind experimental choices, establishing a self-validating system for structural verification rooted in authoritative analytical principles.

Foundational Compound Identity

The initial step in any structural analysis is to gather all available data on the target compound. This compound is a substituted pyridine derivative whose identity is predicated on the precise arrangement of its three functional groups.

Table 1: Core Properties of this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 10542-45-7-
Molecular Formula C₅H₄BrN₃O₂PubChem[1][2]
Molecular Weight 218.01 g/mol PubChem[3]
Appearance Yellow SolidBenchChem[4]
Storage Conditions 2-8°C, under inert atmosphereSigma-Aldrich[5]

The existence of multiple isomers, such as 2-bromo-3-nitropyridin-4-amine and 5-bromo-3-nitropyridin-2-amine, makes a multi-technique approach to elucidation not just advisable, but essential.[6][7] Each analytical step described below is designed to progressively eliminate ambiguity and converge on a single, validated structure.

The Elucidation Workflow: A Multi-Pronged Approach

Elucidation_Workflow cluster_0 Purity & Identity cluster_1 Structural Backbone cluster_2 Definitive Confirmation Purity Purity Assessment (HPLC) Mass Molecular Weight (Mass Spectrometry) Purity->Mass Confirms Analyte NMR_1D 1D NMR (¹H, ¹³C) Mass->NMR_1D Provides Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Ambiguities XRay X-Ray Crystallography (If Crystalline) NMR_2D->XRay Proposes Final Structure

Caption: Logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Expertise & Causality: Mass spectrometry (MS) is the first line of inquiry. Its primary purpose is to confirm the molecular weight and, crucially, to verify the presence of bromine through its distinctive isotopic pattern. This experiment validates that the sample's mass corresponds to the expected molecular formula.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatography (for sample introduction):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.[8]

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

Trustworthiness & Expected Data: The resulting spectrum provides a self-validating data set.

Table 2: Predicted Mass Spectrometry Data for C₅H₄BrN₃O₂

IonCalculated m/z ([M+H]⁺)Key Feature
⁷⁹Br Isotope 217.9559-
⁸¹Br Isotope 219.9539-
Isotopic Pattern Two peaks of ~1:1 intensity ratio, separated by 2 DaConfirms the presence of one bromine atom.

The observation of this characteristic doublet is a non-negotiable checkpoint. Its absence would immediately invalidate the proposed structure. PubChem's predicted collision cross-section data can further aid in identification if ion mobility spectrometry is available.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity, distinguishing between isomers. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to definitively place the substituents on the pyridine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[8]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY: Identify proton-proton couplings.

    • HSQC: Correlate protons to their directly attached carbons.

    • HMBC: Identify long-range (2-3 bond) proton-carbon correlations. This is the key experiment for placing substituents.

Trustworthiness & Expected Data: The combination of these experiments provides an intricate and verifiable map of the molecule.

¹H NMR Interpretation: The pyridine ring of this compound contains two adjacent protons.

  • H5 and H6: These protons will appear as two distinct signals in the aromatic region (~7.0-8.5 ppm). They will be coupled to each other, appearing as doublets (J ≈ 5-8 Hz).

  • -NH₂ Protons: The amine protons will likely appear as a broad singlet (~5.0-6.0 ppm, but can vary) due to quadrupole broadening and exchange.

¹³C NMR Interpretation: Due to the molecule's asymmetry, five distinct signals are expected in the carbon spectrum, corresponding to the five carbon atoms of the pyridine ring.

2D NMR: The Definitive Connectivity Map The true power of NMR lies in 2D correlation experiments, which are essential to differentiate the target compound from its isomers. The HMBC spectrum is the most critical.

Caption: Key expected HMBC correlations for unambiguous structure confirmation.

  • H5 Proton: Should show correlations to C3 and C4.

  • H6 Proton: Should show correlations to C2 and C4.

  • Amine Protons (-NH₂): The most telling correlations. These protons should show 2-bond and 3-bond correlations to C2 and C4. The presence of these specific correlations is exceptionally strong evidence for the 3-amino, 4-bromo, 2-nitro substitution pattern.

X-ray Crystallography: The Gold Standard

Expertise & Causality: For a crystalline solid, single-crystal X-ray diffraction provides the most unambiguous structural proof possible. It moves beyond connectivity to give precise bond lengths, bond angles, and a three-dimensional representation of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is collected and used to solve and refine the crystal structure, yielding an electron density map from which atomic positions are determined.

Trustworthiness & Expected Data: The output is a definitive 3D structural model. This technique would not only confirm the substitution pattern but also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups.

Conclusion

The structural elucidation of this compound is a process of systematic, orthogonal analysis. It begins with mass spectrometry to confirm the elemental formula and the presence of bromine. It then proceeds to a comprehensive suite of NMR experiments, with 2D HMBC being the pivotal technique for establishing the precise connectivity and ruling out isomeric possibilities. Finally, where possible, X-ray crystallography provides ultimate, irrefutable confirmation. Following this rigorous, self-validating workflow ensures the highest degree of confidence in the structural identity of this key synthetic intermediate, a mandatory requirement for its application in pharmaceutical development and advanced materials research.

References

Predicted 1H and 13C NMR of 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-2-nitropyridin-3-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra for this compound, a polysubstituted heteroaromatic compound. By dissecting the electronic effects of each substituent—the pyridine nitrogen, a bromo group, a nitro group, and an amino group—we derive the expected chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals who rely on spectral analysis for molecular characterization. The predictive methodology outlined herein serves as a robust framework for interpreting complex NMR data, blending foundational principles with computational insights.

Molecular Structure and Electronic Environment

This compound (CAS No: 91647449) is a pyridine derivative with a unique arrangement of functional groups that create a complex electronic environment.[1] The structure and standard IUPAC numbering are shown below. Understanding this substitution pattern is the first step in predicting the NMR spectrum.

  • Position 1: Pyridine Nitrogen (electron-withdrawing, deshielding α-carbons and protons).

  • Position 2: Nitro group (-NO₂) (strongly electron-withdrawing via induction and resonance, strongly deshielding).

  • Position 3: Amino group (-NH₂) (strongly electron-donating via resonance, shielding).

  • Position 4: Bromine (-Br) (electron-withdrawing via induction, weakly donating via resonance, deshielding).

The interplay of these groups dictates the electron density at each carbon and hydrogen atom, which in turn governs their resonance frequency (chemical shift) in an NMR experiment.

Fig. 2: Predictive workflow for NMR spectra A Analyze Molecular Structure B Identify Substituents (-NO₂, -NH₂, -Br, Ring N) A->B C Evaluate Individual Substituent Effects (Inductive vs. Resonance) B->C D Synthesize Combined Electronic Effects on Each H and C Atom C->D E Predict ¹H Spectrum (δ, Multiplicity, J-coupling) D->E F Predict ¹³C Spectrum (δ) D->F G Assemble Final Predicted Spectra in Tables E->G F->G Fig. 3: Experimental workflow for NMR analysis A Sample Preparation (5-10 mg in 0.6 mL solvent) B Spectrometer Setup (Lock & Shim) A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition B->D E 2D NMR Experiments (COSY, HSQC, HMBC) B->E F Data Processing & Analysis C->F D->F E->F G Compare Experimental Data with Predictions F->G

References

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of 4-bromo-2-nitropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the vibrational characteristics of this molecule. It begins with an introduction to the significance of this compound and the fundamental principles of IR spectroscopy. The core of this guide is a detailed predictive analysis of its IR spectrum, correlating specific vibrational modes with their expected absorption frequencies. A step-by-step experimental protocol for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum is provided, followed by a summary of the expected spectral data. This guide is intended to serve as a practical resource for the characterization and quality control of this important chemical compound.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry.[1][2] Its trifunctionalized heterocyclic structure, featuring an amino group, a nitro group, and a bromine atom on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. These molecules often form the core of various biologically active compounds, including potential drug candidates and agrochemicals.[3]

The precise arrangement of the amino, nitro, and bromo substituents on the pyridine ring gives rise to a unique electronic and structural profile, which in turn dictates its reactivity and potential applications. Accurate and reliable characterization of this starting material is paramount to ensure the identity, purity, and quality of the final products. Among the various analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a molecular "fingerprint" of the compound. This guide will delve into the theoretical and practical aspects of analyzing this compound using IR spectroscopy.

Theoretical Framework: Vibrational Modes of a Multifunctional Pyridine

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed radiation. The positions of these absorption bands in an IR spectrum are indicative of the types of chemical bonds and functional groups present. For this compound, the key vibrational modes arise from the interplay of the primary amine, the nitro group, the carbon-bromine bond, and the pyridine ring itself.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="this compound", fontsize=14];

} caption [label="Molecular Structure of this compound", fontsize=10];

}

Caption: Molecular Structure of this compound

Amino Group Vibrations

The primary aromatic amine (-NH₂) in the 3-position gives rise to several characteristic absorption bands:

  • N-H Stretching: Primary amines exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region.[4] These correspond to the asymmetric and symmetric stretching of the N-H bonds. The presence of two bands is a definitive indicator of a primary amine.

  • N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ range due to the scissoring deformation of the -NH₂ group.[5] This band can sometimes overlap with the aromatic C=C stretching vibrations.

  • N-H Wagging: A broad, often strong band can be observed in the 910-665 cm⁻¹ region, arising from the out-of-plane wagging of the N-H bonds.[5]

Nitro Group Vibrations

The nitro group (-NO₂) at the 2-position is a strong electron-withdrawing group and has two very characteristic and intense stretching vibrations:

  • Asymmetric N-O Stretching: A strong absorption band is typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[5]

  • Symmetric N-O Stretching: Another strong band appears at a lower frequency, generally between 1360-1290 cm⁻¹.[5] The high intensity of these two bands makes them excellent diagnostic peaks for the presence of a nitro group.

Pyridine Ring and C-Br Vibrations

The pyridine ring itself has a set of complex vibrational modes. The substitution pattern with electron-withdrawing (nitro) and electron-donating (amino) groups, along with the halogen, influences the exact positions of these bands.

  • Aromatic C-H Stretching: Weak to medium absorptions are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the aromatic ring.[6]

  • C=C and C=N Ring Stretching: The pyridine ring exhibits several stretching vibrations analogous to those of a benzene ring, typically appearing in the 1600-1400 cm⁻¹ region.[6] These bands can be of variable intensity.

  • C-N Stretching: The stretching vibration of the C-N bond between the pyridine ring and the amino group is expected in the 1335-1250 cm⁻¹ range for aromatic amines.[5]

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the mid-IR spectrum, typically below 600 cm⁻¹. The exact position can vary depending on the overall molecular structure.

Predictive IR Spectral Analysis

While an experimental spectrum for this compound is not widely published, a detailed prediction of its key absorption bands can be made based on the analysis of its functional groups and data from similar molecules. The following table summarizes the expected IR absorption bands, their assignments, and the rationale behind the predictions.

Wavenumber Range (cm⁻¹) Intensity Vibrational Mode Assignment Rationale and Comments
3500 - 3300MediumAsymmetric & Symmetric N-H StretchingThe presence of two distinct peaks in this region is a hallmark of a primary amine (-NH₂).[4]
3100 - 3000Weak-MediumAromatic C-H StretchingCharacteristic of C-H bonds on the pyridine ring.[6]
1650 - 1580Medium-StrongN-H Bending (Scissoring)This deformation mode of the primary amine can sometimes overlap with ring vibrations.[5]
1600 - 1400Medium-VariableAromatic C=C and C=N Ring StretchingMultiple bands are expected in this region, representing the complex vibrations of the substituted pyridine ring.
1550 - 1475StrongAsymmetric N-O StretchingA very intense and characteristic absorption for the nitro group.[5]
1360 - 1290StrongSymmetric N-O StretchingThe second strong and defining peak for the nitro functional group.[5]
1335 - 1250Medium-StrongAromatic C-N StretchingCorresponds to the stretching of the bond between the amino group and the pyridine ring.[5]
910 - 665Broad, Medium-StrongN-H Wagging (Out-of-Plane)A broad absorption characteristic of the out-of-plane bending of the N-H bonds in the primary amine.[5]
Below 600MediumC-Br StretchingThe carbon-bromine bond vibration appears in the far-IR region of the spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a standardized procedure for obtaining an FTIR spectrum of a solid sample of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Instrument and Accessory
  • A Fourier Transform Infrared (FTIR) spectrometer.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

    • The background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and relative intensities with the predicted values in the table above to confirm the identity and functional group composition of the compound.

  • Cleaning: After the measurement, clean the ATR crystal and the pressure arm tip thoroughly with a suitable solvent to remove all traces of the sample.

dot graph "experimental_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; a [label="Instrument Preparation"]; b [label="Clean ATR Crystal"]; c [label="Acquire Background Spectrum"]; d [label="Apply Solid Sample"]; e [label="Acquire Sample Spectrum"]; f [label="Data Analysis"]; g [label="Clean Up"];

}

Caption: Experimental Workflow for ATR-FTIR Analysis

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. The characteristic absorption bands of the primary amine, the nitro group, and the substituted pyridine ring provide a unique spectral fingerprint for this molecule. By understanding the correlation between molecular vibrations and IR absorption frequencies, researchers can confidently verify the identity and purity of this important synthetic intermediate. The predictive analysis and experimental protocol detailed in this guide serve as a robust framework for the effective application of IR spectroscopy in the research and development of novel pharmaceuticals and agrochemicals derived from this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information herein is synthesized from authoritative safety data for structurally similar compounds and general principles of chemical hygiene. A specific Safety Data Sheet (SDS) for 4-Bromo-2-nitropyridin-3-amine was not available at the time of writing. Therefore, all recommendations are based on the known hazards of closely related bromo-nitro-aminopyridine isomers. Users must conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

Introduction: Understanding the Compound and Its Inherent Risks

This compound is a highly functionalized heterocyclic compound, valuable as an intermediate in medicinal chemistry and drug development. Its structure, featuring a pyridine core substituted with bromo, nitro, and amine groups, offers versatile reactivity for constructing complex molecular architectures. However, these same functional groups are the source of its potential hazards. The presence of a nitro group on an aromatic ring, combined with a halogen, suggests potential for toxicity, skin and eye irritation, and reactivity. This guide provides a framework for handling this compound with the necessary caution, grounded in the principles of chemical safety and risk mitigation.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this hazard assessment is based on data from its isomers, including 4-Amino-2-bromo-3-nitropyridine and 2-Amino-4-bromo-3-nitropyridine[1][2][3]. The hazards associated with aromatic amino and nitro compounds are also considered[4].

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][5].

  • Skin Corrosion/Irritation: Causes skin irritation[5][6][7].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[5][6][7].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5][7].

The combination of an amino and a nitro group on the pyridine ring can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen[4]. Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath[4].

Quantitative Hazard Summary
Hazard ClassificationCategoryPrimary Route of ExposureKey Findings from Analogous Compounds
Acute Toxicity (Oral)Category 4 (Harmful)IngestionHarmful if swallowed[6][8].
Acute Toxicity (Dermal)Category 4 (Harmful)Skin ContactHarmful in contact with skin[6][8].
Acute Toxicity (Inhalation)Category 4 (Harmful)InhalationHarmful if inhaled[6][8].
Skin Corrosion/IrritationCategory 2 (Irritant)Skin ContactCauses skin irritation[5][6].
Eye Damage/IrritationCategory 2 (Irritant)Eye ContactCauses serious eye irritation[5][6].
STOT-SECategory 3 (Irritant)InhalationMay cause respiratory irritation[5][7].

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to minimize exposure and personal protective equipment as the final line of defense.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particles and vapors. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[9].

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment. For handling this compound, the following are mandatory[10][11]:

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing[10][11].

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the compound.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if handling the compound outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[10].

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat d2 Respirator (if required) d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator (if required) f3->f4

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Work in a well-ventilated area, preferably a chemical fume hood[12].

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and prevent fire caused by electrostatic discharge[10].

  • Wash hands thoroughly after handling, even if gloves were worn[12].

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][11].

  • Store away from incompatible materials such as strong oxidizing agents and strong acids[6][13].

  • The storage area should be locked up to restrict access to authorized personnel only[12].

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][2].

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[1][2].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][2].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1][2].

  • Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide may be formed[6].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1][2].

Accidental Release Measures (Spills)

A spill of this compound must be managed promptly and safely.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Material (e.g., vermiculite, sand) ppe->contain collect Carefully Sweep/Scoop into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Report Incident dispose->end

Caption: Spill Response Workflow.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, clearly labeled container for halogenated organic solids[14]. Do not mix with other waste streams[14].

  • Containerization: Use a compatible, sealable container (e.g., high-density polyethylene) and do not overfill[14].

  • Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor[2][11][14]. Empty containers should also be disposed of as hazardous waste unless triple-rinsed[14].

Conclusion: A Culture of Safety

The responsible use of this compound in a research and development setting is achievable through a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By prioritizing engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

A Technical Guide to 4-Bromo-2-nitropyridin-3-amine: Commercial Availability and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-nitropyridin-3-amine (CAS No. 1305317-30-9), a functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. This document details its commercial availability, discusses plausible synthetic strategies based on related isomers, and explores its potential applications in the development of novel therapeutics.

Introduction: A Versatile Scaffold for Pharmaceutical Innovation

This compound is a substituted pyridine carrying three key functional groups: a bromine atom, a nitro group, and an amino group. This specific arrangement of substituents at the 4, 2, and 3 positions, respectively, offers a unique combination of electronic properties and reactive sites, making it a valuable intermediate for the synthesis of complex heterocyclic compounds.[1] The pyridine core is a prevalent scaffold in a multitude of FDA-approved drugs, and its derivatives are central to the development of targeted therapies, including kinase inhibitors. The strategic placement of the bromo, nitro, and amino moieties allows for a variety of chemical transformations, providing multiple avenues for molecular diversification in drug discovery programs.

Chemical Structure and Properties:

  • IUPAC Name: this compound[2]

  • CAS Number: 1305317-30-9[2]

  • Molecular Formula: C₅H₄BrN₃O₂[2]

  • Molecular Weight: 218.01 g/mol [2]

  • Appearance: Typically a solid[2]

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. Purity levels are generally high, suitable for synthetic applications in a laboratory setting. The compound is typically offered in small quantities, with options for bulk inquiries.

SupplierPurityAvailable QuantitiesCAS Number
Sigma-AldrichNot specifiedInquiry1305317-30-9
CymitQuimica97%100mg, 250mg, 1g1305317-30-9
Shanghai Raise Chemical Technology Co., Ltd97% (HPLC)1g, 5g, 10g1305317-30-9
ZHEJIANG AOBOBIOMEDICAL TECHNOLOGY CO.,LTDInquiryInquiry1305317-30-9

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly accessible literature, a plausible synthetic route can be inferred from established procedures for its isomers, such as 2-Amino-4-bromo-3-nitropyridine. The synthesis of such compounds typically involves a multi-step process, including bromination and nitration of a suitable aminopyridine precursor.

Plausible Synthetic Pathway

A logical approach to the synthesis of this compound would likely start from 3-aminopyridine. The key challenges in such a synthesis are controlling the regioselectivity of the electrophilic substitution reactions (bromination and nitration) on the pyridine ring. The amino group is a strong activating group, which complicates the introduction of substituents at specific positions.

A potential, though theoretical, workflow is outlined below. It is crucial to note that this pathway is illustrative and would require significant experimental optimization.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Final Product 3-Aminopyridine 3-Aminopyridine 3-Amino-2-nitropyridine 3-Amino-2-nitropyridine 3-Aminopyridine->3-Amino-2-nitropyridine HNO₃, H₂SO₄ (Careful temperature control) Bromination 4-Bromo-3-amino-2-nitropyridine 3-Amino-2-nitropyridine->Bromination NBS or Br₂ (Solvent and catalyst dependent) Final_Product This compound Bromination->Final_Product Isomer Separation (Chromatography)

Caption: A plausible, theoretical synthetic workflow for this compound.

Experimental Protocol (Adapted from Isomer Synthesis)

The following is a generalized, step-by-step methodology adapted from the synthesis of the related isomer, 2-amino-4-bromo-3-nitropyridine.[3] This protocol serves as a conceptual framework and would require substantial modification and optimization for the target compound.

Materials:

  • 3-Amino-2-nitropyridine (hypothetical starting material)

  • N-Bromosuccinimide (NBS) or Bromine

  • Appropriate solvent (e.g., acetonitrile, sulfuric acid)

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware for synthesis and work-up

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the starting material, 3-amino-2-nitropyridine, in a suitable solvent in a three-necked flask equipped with a stirrer and thermometer.

  • Cooling: Cool the solution to 0-5°C using an ice bath to control the reaction's exothermicity and improve regioselectivity.

  • Bromination: Slowly add the brominating agent (e.g., NBS) portion-wise to the cooled solution while maintaining the temperature. The choice of brominating agent and solvent is critical for directing the bromine to the 4-position.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product. Collect the solid by vacuum filtration.

  • Purification: Purify the crude product, which may contain a mixture of isomers, using column chromatography to isolate the desired this compound.

Causality in Experimental Choices:

  • Low-Temperature Conditions: Performing nitration and bromination at low temperatures is crucial to minimize the formation of undesired side products and to control the regioselectivity of the electrophilic substitution.[4]

  • Choice of Reagents: The selection of the nitrating and brominating agents, as well as the solvent system, directly influences the position of substitution on the pyridine ring. For instance, nitration in a strong acid medium protonates the pyridine nitrogen, altering its directing effects.

Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile building block for creating libraries of complex molecules for drug screening. The amino, bromo, and nitro groups each offer distinct opportunities for chemical modification.

G cluster_0 Functional Group Transformations cluster_1 Resulting Intermediates Start This compound Nitro_Reduction Reduction of Nitro Group Start->Nitro_Reduction Bromo_Coupling Cross-Coupling at Bromo Position Start->Bromo_Coupling Amino_Derivatization Derivatization of Amino Group Start->Amino_Derivatization Diaminopyridine Diaminopyridine Derivative Nitro_Reduction->Diaminopyridine Substituted_Pyridine Aryl/Alkyl Substituted Pyridine Bromo_Coupling->Substituted_Pyridine Amide_Sulfonamide Amide/Sulfonamide Formation Amino_Derivatization->Amide_Sulfonamide End Diverse Heterocyclic Scaffolds (e.g., for Kinase Inhibitors) Diaminopyridine->End Substituted_Pyridine->End Amide_Sulfonamide->End

Caption: Potential reaction pathways for the diversification of this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diaminopyridine derivative. This intermediate is a key precursor for the synthesis of fused heterocyclic ring systems, such as imidazo[4,5-b]pyridines, which are common scaffolds in kinase inhibitors.[5]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is an excellent handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity.

  • Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents, further expanding the molecular diversity of the resulting compounds.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general safety guidelines for related bromonitroanilines include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[7]

It is imperative to consult the specific SDS provided by the supplier for detailed and accurate safety information before handling this compound.

Conclusion

This compound is a commercially available, highly functionalized building block with considerable potential for applications in drug discovery and medicinal chemistry. While detailed synthetic and application data for this specific isomer are still emerging, its structural similarity to other well-studied aminobromonitropyridines suggests its utility in the synthesis of diverse heterocyclic scaffolds, particularly for the development of kinase inhibitors and other targeted therapeutics. The strategic combination of its reactive sites provides a robust platform for the generation of novel molecular entities, making it a valuable tool for researchers and scientists in the pharmaceutical industry.

References

Methodological & Application

Application Note and Protocol: A Proposed Synthesis of 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of 4-Bromo-2-nitropyridin-3-amine from 2-aminopyridine is not a well-established transformation in the scientific literature. The following document presents a proposed synthetic strategy based on established principles of pyridine chemistry and analogous reactions. This guide is intended for experienced synthetic chemists, and all proposed steps would require significant optimization and experimental validation.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The precise arrangement of functional groups on the pyridine ring is critical for molecular recognition and biological activity. The target molecule, this compound, represents a synthetically challenging substitution pattern. The electron-deficient nature of the pyridine ring, combined with the complex interplay of directing effects from multiple substituents, necessitates a carefully designed, multi-step synthetic approach.[2]

This application note outlines a plausible, albeit hypothetical, synthetic pathway to this compound. Due to the inherent difficulties of achieving this specific substitution pattern starting from 2-aminopyridine, we will first detail a more chemically intuitive route commencing from 3-aminopyridine. A subsequent section will discuss the formidable challenges and a conceptual pathway for the synthesis from 2-aminopyridine as requested.

Part 1: Proposed Synthesis from 3-Aminopyridine

The strategic placement of the amino group at the 3-position in the starting material provides a more direct route to the desired 3-amino substitution pattern in the final product. The overall strategy involves a regioselective bromination followed by a directed nitration.

Overall Synthetic Workflow

Synthetic_Workflow_from_3-Aminopyridine Start 3-Aminopyridine Step1 Step 1: Bromination Start->Step1 Intermediate1 3-Amino-4-bromopyridine Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound from 3-aminopyridine.

Step 1: Regioselective Bromination of 3-Aminopyridine

Causality: The amino group in 3-aminopyridine is a powerful activating group and directs electrophilic substitution to the ortho and para positions (2, 4, and 6 positions). Achieving regioselective bromination at the 4-position can be challenging due to competing reactions at the 2 and 6 positions. The choice of brominating agent and reaction conditions is crucial to favor the desired isomer. While direct bromination can lead to a mixture of products, methods using milder brominating agents or protecting group strategies can enhance selectivity. For this protocol, we propose a method using N-Bromosuccinimide (NBS), which can offer improved regioselectivity over harsher reagents like elemental bromine.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-aminopyridine (9.4 g, 0.1 mol) in 100 mL of acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (17.8 g, 0.1 mol) in 50 mL of acetonitrile dropwise over 1 hour, ensuring the temperature is maintained below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up: Remove the solvent under reduced pressure. Add 100 mL of water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to isolate the desired 3-amino-4-bromopyridine.

Step 2: Nitration of 3-Amino-4-bromopyridine

Causality: The nitration of 3-amino-4-bromopyridine is guided by the directing effects of the existing substituents. The amino group is a strong ortho, para-director, activating the 2 and 6 positions. The bromo group is a deactivating ortho, para-director. The powerful activating effect of the amino group will dominate, directing the incoming nitro group primarily to the 2-position, which is ortho to the amino group and meta to the bromo group.

Experimental Protocol:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 25 mL of concentrated sulfuric acid (98%).

  • Substrate Addition: Cool the sulfuric acid to 0 °C in an ice bath. Slowly and portion-wise, add 3-amino-4-bromopyridine (8.65 g, 0.05 mol), ensuring the temperature does not exceed 5 °C.

  • Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (70%, 3.8 mL, 0.055 mol) to 10 mL of cold concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 7. A yellow precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under vacuum to yield crude this compound. For higher purity, recrystallization from ethanol is recommended.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical Form
3-AminopyridineC₅H₆N₂94.11Solid
3-Amino-4-bromopyridineC₅H₅BrN₂173.01Solid
This compoundC₅H₄BrN₃O₂218.01Yellow Solid

Part 2: Synthesis from 2-Aminopyridine - A Discussion of Challenges

The direct synthesis of this compound from 2-aminopyridine is exceptionally challenging due to the inherent regioselectivity of electrophilic substitution on the 2-aminopyridine scaffold.

  • Nitration of 2-aminopyridine: Direct nitration typically yields a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, with the former being the major product.[3][4] Achieving nitration at the 2-position would require the transformation of the existing amino group.

  • Bromination of 2-aminopyridine: Bromination generally occurs at the 5-position, and under harsher conditions, at the 3 and 5 positions.[5][6] Selective bromination at the 4-position is not a typical outcome.

A hypothetical multi-step pathway from 2-aminopyridine would likely involve a series of complex transformations to rearrange the substitution pattern, such as:

Conceptual_Workflow_from_2-Aminopyridine Start 2-Aminopyridine Step1 1. N-Oxidation Start->Step1 Intermediate1 2-Aminopyridine-N-oxide Step1->Intermediate1 Step2 2. 4-Nitration Intermediate1->Step2 Intermediate2 2-Amino-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 3. Deoxygenation Intermediate2->Step3 Intermediate3 2-Amino-4-nitropyridine Step3->Intermediate3 Step4 4. Sandmeyer Reaction (NH2 -> Br) Intermediate3->Step4 Intermediate4 2-Bromo-4-nitropyridine Step4->Intermediate4 Step5 5. 3-Nitration Intermediate4->Step5 Intermediate5 2-Bromo-3,4-dinitropyridine Step5->Intermediate5 Step6 6. Selective Reduction of 3-NO2 Intermediate5->Step6 Product This compound (Hypothetical Product) Step6->Product

Caption: A highly conceptual and challenging multi-step pathway from 2-aminopyridine.

This conceptual route involves several steps that are individually challenging and may have low yields:

  • Step 5 (3-Nitration): Achieving selective nitration at the 3-position of 2-bromo-4-nitropyridine would be difficult to control.

  • Step 6 (Selective Reduction): Chemoselectively reducing one nitro group in the presence of another is possible but often requires carefully screened conditions and specialized reagents.

  • Final Product Discrepancy: It is critical to note that this hypothetical pathway leads to 2-bromo-4-nitropyridin-3-amine , which is an isomer of the target molecule. To arrive at the exact target, This compound , would require even more complex and less predictable synthetic steps.

Conclusion

The synthesis of highly substituted pyridines like this compound requires careful strategic planning. While a direct synthesis from 2-aminopyridine is not readily apparent from existing literature, a plausible route from 3-aminopyridine is proposed. This application note provides a detailed, albeit conceptual, protocol that can serve as a starting point for the laboratory synthesis of this and related compounds. Researchers should be aware that significant optimization of each step will be necessary to achieve viable yields and purity.

References

Application Notes and Protocols: Nitration of 4-Bromo-3-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and technically detailed protocol for the electrophilic nitration of 4-bromo-3-aminopyridine. Nitropyridine derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active molecules. This guide delves into the underlying chemical principles, offers a meticulously detailed experimental procedure, and outlines essential safety and characterization techniques. The protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure reproducibility and success.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitro group onto the pyridine ring via electrophilic aromatic substitution (EAS) is a pivotal transformation, as the nitro group can be readily converted into other functional groups, such as amines, which are essential for biological activity.[1] 4-Bromo-3-aminopyridine is a readily available starting material, and its nitration offers a direct route to valuable synthetic intermediates.[2][3][4]

Reaction Mechanism and Regioselectivity

The nitration of 4-bromo-3-aminopyridine is an electrophilic aromatic substitution reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid.[9]

Directing Effects:

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the pyridine ring:

  • Bromo Group (-Br): The bromo group is a deactivating but ortho-, para- directing group. Its deactivating nature stems from its inductive electron withdrawal, while its directing effect is due to the participation of its lone pairs in resonance.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring towards electrophilic attack, particularly at the 2, 4, and 6 positions.[5][7]

In the case of 4-bromo-3-aminopyridine, the powerful activating and directing effect of the amino group at position 3 will be the dominant factor. It will direct the incoming electrophile to its ortho positions (positions 2 and 4). However, position 4 is already occupied by the bromo group. Therefore, the nitration is expected to occur predominantly at the 2-position.

Under the strongly acidic conditions of the reaction, the amino group will be protonated to form an ammonium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. This would direct the incoming nitro group to the 5-position. Careful control of the reaction temperature and the rate of addition of the nitrating agent is crucial to favor nitration at the 2-position before extensive protonation and subsequent meta-direction occurs.

Experimental Protocol

This protocol is designed for the synthesis of 2-nitro-4-bromo-3-aminopyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-3-aminopyridine≥97%Sigma-Aldrich, etc.C₅H₅BrN₂
Concentrated Sulfuric Acid (H₂SO₄)98%Corrosive, handle with care
Fuming Nitric Acid (HNO₃)≥90%Strong oxidizer, corrosive
Deionized Water
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor neutralization
Dichloromethane (CH₂Cl₂)ACS GradeFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Thermometer
Separatory funnel
Rotary evaporator

Visual Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-bromo-3-aminopyridine in concentrated H₂SO₄ B Cool to 0-5 °C (ice bath) A->B C Slowly add fuming HNO₃ (maintain 0-5 °C) B->C D Stir at 0-5 °C for 1-2 hours C->D E Pour onto crushed ice D->E F Neutralize with saturated NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Dry organic layer with Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography (Silica gel, Hexane:EtOAc) I->J

Caption: Workflow for the nitration of 4-bromo-3-aminopyridine.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-aminopyridine (1.0 eq) in concentrated sulfuric acid (5-10 mL per gram of starting material) at room temperature.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. It is crucial to maintain this temperature range throughout the addition of the nitrating agent to control the exothermic reaction and minimize side product formation.

  • Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution using a dropping funnel. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. This will dilute the acid and precipitate the product.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-nitro-4-bromo-3-aminopyridine.

Safety Precautions

Nitration reactions are potentially hazardous due to the use of strong acids and the exothermic nature of the reaction.[10][11][12][13][14] Strict adherence to safety protocols is mandatory.

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_handling Chemical Handling cluster_emergency Emergency Procedures PPE_1 Safety Goggles & Face Shield PPE_2 Acid-Resistant Gloves PPE_3 Lab Coat EC_1 Fume Hood EC_2 Safety Shower & Eyewash Station CH_1 Add acid to water, not vice versa CH_2 Work in a well-ventilated area CH_3 Avoid contact with combustible materials EP_1 Spill Kit Readily Available EP_2 Know Emergency Contact Information

Caption: Essential safety precautions for nitration reactions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.[12]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[10][12]

  • Handling Strong Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents.[11] Handle them with extreme care, avoiding contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

  • Exothermic Reaction: The reaction is highly exothermic. Maintain strict temperature control to prevent the reaction from running away.

  • Quenching and Neutralization: The quenching and neutralization steps should be performed slowly and carefully to control the release of heat and gas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Nitric acid waste should be segregated from other waste streams.[13]

Characterization of the Product

The structure and purity of the synthesized 2-nitro-4-bromo-3-aminopyridine should be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromo substituent.
¹³C NMR The carbon NMR spectrum will show characteristic peaks for the carbon atoms in the pyridine ring, with the carbon attached to the nitro group being significantly downfield.
FT-IR The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[15]
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₅H₄BrN₃O₂).

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or slightly increase the amount of nitrating agent.
Loss of product during work-upEnsure complete extraction and careful handling during neutralization.
Formation of Multiple Products Reaction temperature too highMaintain strict temperature control (0-5 °C) during the addition of nitric acid.
Incorrect regioselectivity due to protonationEnsure slow, dropwise addition of the nitrating agent.
Incomplete Neutralization Insufficient base addedAdd sodium bicarbonate solution until effervescence ceases and the pH is neutral.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of 4-bromo-3-aminopyridine. By understanding the underlying reaction mechanism, adhering to the step-by-step procedure, and prioritizing safety, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The provided characterization data will aid in the confirmation of the desired product.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intricacies of Substituted Pyridine Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness in forging carbon-carbon bonds.[1] For researchers and professionals in drug development, the synthesis of arylated pyridine scaffolds is of paramount importance, as these motifs are prevalent in a vast array of biologically active molecules. This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a particularly challenging yet valuable substrate: 4-Bromo-2-nitropyridin-3-amine.

The unique substitution pattern of this molecule—featuring a bromo leaving group, an electron-withdrawing nitro group, and an electron-donating amino group on the pyridine core—presents a fascinating interplay of electronic and steric effects that must be carefully managed for successful cross-coupling.[2] The electron-withdrawing nature of the nitro group activates the pyridine ring, rendering the C-Br bond at the 4-position susceptible to oxidative addition by a palladium catalyst.[2] Conversely, the lone pair of electrons on the adjacent amino group, as well as the pyridine nitrogen itself, can coordinate with the palladium center, potentially leading to catalyst inhibition and diminished yields.[3]

This document is structured to provide not just a step-by-step protocol, but also the underlying scientific rationale for the selection of reagents and conditions, empowering the researcher to troubleshoot and adapt the methodology as needed.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] A fundamental understanding of this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. The base is crucial for activating the organoboron species.[6]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 4-aryl-2-nitropyridin-3-amine product and regenerating the Pd(0) catalyst.[1]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is intended as a robust starting point that may require optimization for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup and Execution

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a dry flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Add palladium catalyst. C->D E Heat reaction mixture with stirring (typically 80-110 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Dilute with organic solvent and wash with water/brine. G->H I Dry organic layer, filter, and concentrate. H->I J Purify by column chromatography. I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-2-nitropyridin-3-amine product.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates. The following table summarizes a starting point for reaction optimization based on conditions reported for structurally similar bromopyridines.

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical YieldNotes
Pd(PPh₃)₄ (3-5)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)9018GoodA robust system for many aminopyridines.[3]
PdCl₂(dppf) (2-3)K₂CO₃ (2)DMF/H₂O (4:1)10012-16Good to ExcellentEffective for a broad range of substrates.
Pd₂(dba)₃ (1-2) / SPhos (2-4)Cs₂CO₃ (2-3)Toluene100-1104-12Good to ExcellentBuchwald ligands are often superior for challenging heteroaryl couplings.

Troubleshooting and Optimization: A Self-Validating System

Low yields or failed reactions are not uncommon in cross-coupling chemistry. The following guide provides a systematic approach to troubleshooting.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst deactivation/inhibition- Ensure rigorous degassing of solvents. - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to mitigate catalyst inhibition by the amine group.[7] - Increase catalyst loading incrementally.
Inappropriate base- Screen different bases (K₃PO₄ is often effective for nitrogen-containing heterocycles). - Ensure the base is finely powdered and anhydrous if required.
Low reaction temperature- Cautiously increase the reaction temperature.
Significant Side Products Homocoupling of boronic acid- Improve degassing to remove all traces of oxygen.[8] - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).
Protodeboronation- Use boronic esters (e.g., pinacol esters) which are more stable. - Minimize the amount of water in the reaction or use anhydrous conditions if feasible.[7]
Dehalogenation- This can occur via a hydride transfer from a solvent or base. Consider a different solvent/base combination.[9]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation that provides access to valuable scaffolds for drug discovery and materials science. Success hinges on a careful consideration of the substrate's unique electronic properties and a rational selection of catalyst, ligand, and base. By understanding the underlying mechanism and employing a systematic approach to optimization and troubleshooting, researchers can confidently navigate the complexities of this reaction to achieve their synthetic goals.

References

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic chemistry, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is of paramount importance in pharmaceutical and materials science, where arylamine scaffolds are ubiquitous in bioactive molecules and functional materials.[2][4]

This guide focuses on a particularly challenging substrate: 4-Bromo-2-nitropyridin-3-amine . The synthesis of its derivatives is of high interest, yet its structure presents a confluence of steric and electronic hurdles that can impede standard cross-coupling protocols. The molecule's key features include:

  • A Pyridine Core: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5]

  • An Electron-Withdrawing Nitro Group: While this group activates the C-Br bond towards oxidative addition, it can be incompatible with certain strong bases and introduces significant electronic effects.[6]

  • Steric Hindrance: The ortho- and meta-substituents (nitro and amino groups) create a sterically congested environment around the C4-Br reaction center, which can hinder the approach of both the catalyst and the amine coupling partner.[7][8]

This document provides a comprehensive analysis of the mechanistic considerations, a detailed experimental protocol, and a troubleshooting guide to successfully navigate the complexities of this transformation.

Mechanism and Strategic Component Selection

The efficacy of the Buchwald-Hartwig amination hinges on the successful execution of a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][9] For a demanding substrate like this compound, a rational, mechanism-informed selection of each reaction component is critical for success.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord Pd(II) Amine Complex OA_Complex->Amine_Coord Amine Binding (+ HNR'R'') Amido_Complex Pd(II) Amido Complex Amine_Coord->Amido_Complex Deprotonation (- H-Base+) Amido_Complex:s->Pd0:n Product Ar-NR'R'' Product Amido_Complex->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration Experimental_Workflow A 1. Setup & Inerting (Oven-dried flask, Ar purge) B 2. Add Solids (Substrate, Base, Pd Precatalyst, Ligand) A->B C 3. Add Liquids (Anhydrous Solvent, Amine) B->C D 4. Heat & Stir (Set temp, vigorous stirring) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E E->D Continue heating if incomplete F 6. Workup (Cool, dilute, wash) E->F Upon completion G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

Application Notes and Protocols: Selective Nitro Group Reduction in 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-2,3-diaminopyridine

4-Bromo-2-nitropyridin-3-amine is a critical starting material in the synthesis of various heterocyclic compounds that are scaffolds of significant interest in medicinal chemistry. The selective reduction of its nitro group to an amine yields 4-bromo-2,3-diaminopyridine, a versatile intermediate for constructing fused heterocyclic systems, such as imidazopyridines, which are explored for their potential as kinase inhibitors, antiviral agents, and other therapeutic applications.

The primary challenge in this transformation is achieving high chemoselectivity. The presence of a bromine atom on the pyridine ring introduces the risk of hydrodebromination, a common side reaction under many reductive conditions, particularly catalytic hydrogenation. Therefore, the choice of reducing agent and reaction conditions is paramount to preserving the bromo substituent, which is often essential for subsequent cross-coupling reactions or as a key pharmacophoric element. This document provides a detailed guide to various methodologies for the selective reduction of the nitro group in this compound, with a focus on explaining the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.

Mechanistic Considerations: A Balancing Act

The reduction of an aromatic nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[1][2] The choice of reductant influences the reaction pathway and the potential for side reactions.

dot

Caption: Generalized pathway for nitro group reduction and potential side reaction.

The key to a successful reduction of this compound lies in selecting conditions that favor the reduction of the nitro group while leaving the C-Br bond intact. This requires careful consideration of the reducing agent's reactivity and the overall reaction environment.

Comparative Overview of Reduction Methodologies

Several classes of reducing agents can be employed for this transformation. The optimal choice depends on factors such as substrate sensitivity, available equipment, and desired scale.

MethodologyReducing Agent(s)Typical SolventsKey AdvantagesPotential Drawbacks
Metal-Acid Reduction Fe/HCl, Fe/NH₄Cl, SnCl₂·2H₂OEthanol, Acetic Acid, WaterCost-effective, robust, good functional group tolerance.[3][4][5]Acidic conditions may not be suitable for all substrates; metal waste.
Catalytic Hydrogenation H₂, Pd/C, Raney NiMethanol, Ethanol, Ethyl AcetateClean, high-yielding, scalable.[3][4]Risk of dehalogenation, requires specialized equipment (hydrogenator).[4]
Transfer Hydrogenation Hydrazine hydrate, Ammonium formateMethanol, EthanolAvoids high-pressure H₂ gas, can be highly selective.[6][7]Hydrazine is toxic; reaction can be exothermic.
Sulfide-Based Reduction Sodium dithionite (Na₂S₂O₄)Water, DCM, Biphasic systemsMild conditions, excellent chemoselectivity for nitro groups over halogens.[8][9][10]Can generate sulfur byproducts, may require phase-transfer catalyst.
Boron-Based Reduction Sodium borohydride (NaBH₄) with catalystMethanol, Ethanol, Wet CH₃CNCan be highly selective with the right catalyst system (e.g., Ni(OAc)₂).[11]NaBH₄ alone is generally not effective for nitro group reduction.

Detailed Protocols

Protocol 1: Iron-Mediated Reduction in Acidic Media

This classic method is often reliable and cost-effective, demonstrating good selectivity for the nitro group.[5] The in-situ generation of the active reducing species from the reaction of iron with acid provides a controlled reduction.

dot

Caption: Workflow for Iron-Mediated Nitro Reduction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 4:1 v/v ratio).

  • Addition of Reagents: To this solution, add iron powder (3-5 eq). The mixture is then carefully treated with a catalytic amount of concentrated hydrochloric acid. Note that the initial reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with water and basify to a pH of ~8 with a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 4-bromo-2,3-diaminopyridine can be purified by column chromatography on silica gel or by recrystallization.

Rationale: The use of a catalytic amount of HCl is often sufficient, as the FeCl₂ formed can be hydrolyzed to regenerate HCl, driving the reaction forward.[12] Acetic acid serves as both a solvent and a proton source.

Protocol 2: Stannous Chloride Reduction

Stannous chloride (SnCl₂) is a mild and effective reducing agent for aromatic nitro compounds, often showing excellent chemoselectivity in the presence of halogens.[4][13][14]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Addition of Reductant: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, pour the reaction mixture into ice-water.

    • Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate or 5% aqueous NaOH until a pH of 7-8 is reached. This will precipitate tin salts.

    • Filter the resulting suspension through celite, washing the pad thoroughly with ethyl acetate.

    • Separate the organic layer from the filtrate and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product as described in Protocol 1.

Rationale: This method avoids strongly acidic conditions, which can be advantageous for acid-sensitive substrates. The work-up is critical to remove the resulting tin oxides, which can sometimes complicate product isolation.[15]

Protocol 3: Selective Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a highly chemoselective reagent for the reduction of nitro groups and is particularly well-suited for substrates containing halogens.[8][10] The reaction is typically run in a biphasic system.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the this compound (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a flask.

  • Aqueous Phase: In a separate beaker, prepare a solution of sodium dithionite (3-5 eq) in water. A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), can be added to the reaction mixture to facilitate the reaction between the two phases.[8]

  • Reaction: Add the aqueous sodium dithionite solution to the organic solution of the substrate. Stir the biphasic mixture vigorously at room temperature.

  • Work-up:

    • After the reaction is complete (monitored by TLC), separate the organic layer.

    • Extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting 4-bromo-2,3-diaminopyridine by standard methods.

Rationale: The reduction mechanism is believed to involve a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species formed from dithionite in an aqueous medium.[10] This mild mechanism is less prone to causing dehalogenation.

Troubleshooting and Final Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating or the addition of more reducing agent may be necessary. Ensure the quality of the reducing agent, as some, like sodium dithionite, can decompose upon storage.

  • Dehalogenation: If debromination is observed (detectable by LC-MS), consider switching to a milder reducing agent (e.g., sodium dithionite) or lowering the reaction temperature. For catalytic hydrogenation, using Raney Nickel might be preferable to Pd/C to minimize dehalogenation.[4]

  • Work-up Issues: The precipitation of metal salts (iron or tin) can sometimes lead to product loss through adsorption. Thorough washing of the filter cake with an appropriate solvent is crucial.

The choice of reduction protocol for this compound should be guided by the principles of chemoselectivity. While classic metal-acid reductions are robust, milder reagents like sodium dithionite often provide a superior outcome by minimizing the risk of dehalogenation, thereby ensuring the integrity of this valuable synthetic intermediate.

References

Synthesis of imidazo[4,5-b]pyridines using 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Synthesis of 6-Bromo-Substituted Imidazo[4,5-b]pyridines via One-Pot Reductive Cyclization of 4-Bromo-2-nitropyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The imidazo[4,5-b]pyridine scaffold, a bioisostere of naturally occurring purines, is a privileged structure in medicinal chemistry.[1] Its derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anti-inflammatory, antimicrobial, and antitumor properties.[1][2] A key synthetic challenge lies in the efficient construction of this fused heterocyclic system.

This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of 6-bromo-2-aryl-1H-imidazo[4,5-b]pyridines. The strategy hinges on the reductive cyclization of the versatile building block, this compound, with various aromatic aldehydes. The bromine atom at the 6-position serves as a crucial synthetic handle, enabling further diversification through modern cross-coupling reactions, thus providing rapid access to extensive compound libraries for drug discovery programs.[3]

The core transformation involves the simultaneous reduction of a nitro group and condensation with an aldehyde, followed by intramolecular cyclization and aromatization to furnish the target heterocycle in a single, streamlined operation.[4][5]

Reaction Principle and Mechanism

The one-pot synthesis proceeds through a cascade of three fundamental organic transformations: nitro reduction, imine formation, and cyclization/aromatization. The choice of a mild reducing agent, such as sodium dithionite (Na₂S₂O₅) or stannous chloride (SnCl₂), is critical as it must selectively reduce the nitro group without affecting the aldehyde or the pyridine ring.[1][6]

The proposed mechanism is as follows:

  • Nitro Reduction: The process begins with the chemical reduction of the 2-nitro group on the pyridine ring to a primary amine, yielding a transient 2,3-diaminopyridine intermediate.

  • Imine Formation: This in situ generated, highly reactive diamine then condenses with the aldehyde present in the reaction mixture. The more nucleophilic 3-amino group attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which subsequently dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization & Aromatization: The remaining 2-amino group performs an intramolecular nucleophilic attack on the imine carbon, closing the five-membered imidazole ring. The resulting dihydro-imidazo[4,5-b]pyridine intermediate is then oxidized to the stable, aromatic final product. In many cases, atmospheric oxygen is sufficient for this final aromatization step, especially during work-up.

Reductive_Cyclization_Mechanism Start This compound + ArCHO ReducingAgent Reducing Agent (e.g., Na₂S₂O₅) Start->ReducingAgent Step 1: Reduction Intermediate1 In situ 2,3-Diamino- 4-bromopyridine ReducingAgent->Intermediate1 Intermediate2 Schiff Base (Imine) Intermediate Intermediate1->Intermediate2 Step 2: Condensation & Dehydration Intermediate3 Cyclized Dihydro Intermediate Intermediate2->Intermediate3 Step 3: Intramolecular Cyclization Oxidation [Oxidation] (Air) Intermediate3->Oxidation Step 4: Aromatization Product 6-Bromo-2-aryl- 1H-imidazo[4,5-b]pyridine Oxidation->Product

Caption: Mechanism of one-pot reductive cyclization.

Materials and Equipment

Reagent/MaterialGradeCAS NumberSupplier
2-Amino-4-bromopyridine≥97%84249-14-9Commercial
This compound≥97%---Synthesized
Benzaldehyde (and derivatives)Reagent100-52-7Commercial
Sodium Dithionite (Na₂S₂O₅)≥85%7775-14-6Commercial
Dimethyl Sulfoxide (DMSO)Anhydrous67-68-5Commercial
Concentrated Sulfuric Acid (H₂SO₄)98%7664-93-9Commercial
Fuming Nitric Acid (HNO₃)70%7697-37-2Commercial
Ethyl Acetate (EtOAc)ACS Grade141-78-6Commercial
HexanesACS Grade110-54-3Commercial
Silica Gel230-400 mesh7631-86-9Commercial

Equipment: Three-necked round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath, Büchner funnel, rotary evaporator, and column chromatography setup.

Experimental Protocols

Protocol 1: Synthesis of Starting Material (this compound)

  • Rationale: The starting material, this compound, is not widely commercially available and is best prepared via the nitration of 2-amino-4-bromopyridine. Controlling the temperature is paramount to ensure regioselectivity for nitration at the C3 position, ortho to the activating amino group and meta to the deactivating bromo group.[7][8]

Starting_Material_Synthesis_Workflow Start Dissolve 2-Amino-4-bromopyridine in conc. H₂SO₄ Step1 Cool to 0-5 °C (Ice Bath) Start->Step1 Step2 Slowly Add Pre-cooled Fuming HNO₃ Step1->Step2 Step3 Stir at 0-5 °C for 2h Monitor by TLC Step2->Step3 Step4 Quench by Pouring onto Crushed Ice Step3->Step4 Step5 Neutralize with 40% NaOH to pH 7 Step4->Step5 Step6 Filter Precipitate (Büchner Funnel) Step5->Step6 Step7 Wash with Cold H₂O and Dry Under Vacuum Step6->Step7 Product This compound (Yellow Solid) Step7->Product

Caption: Workflow for the synthesis of the starting material.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0 °C in an ice bath. Slowly add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine in portions, ensuring the internal temperature remains below 5 °C.[7]

  • Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding 4.5 mL of fuming nitric acid (70%) to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0-5 °C.[8]

  • Reaction: Stir the mixture at 0-5 °C for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Neutralization: Slowly add 40% aqueous sodium hydroxide solution until the pH of the slurry reaches 7.

  • Isolation: Collect the yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the washings are neutral. Dry the product under vacuum to yield this compound.[7] Expected yield: 85-95%.

Protocol 2: One-Pot Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
  • Rationale: This protocol, adapted from established methods for similar substrates, uses sodium dithionite in DMSO.[6] DMSO is an excellent solvent for all components and the slightly elevated temperature facilitates both the reduction and the subsequent cyclization and dehydration steps.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.09 g, 5.0 mmol, 1.0 eq.), benzaldehyde (0.53 g, 5.0 mmol, 1.0 eq.), and 25 mL of DMSO. Stir the mixture to dissolve the solids.

  • Reduction & Cyclization: Add sodium dithionite (Na₂S₂O₅) (1.04 g, 6.0 mmol, 1.2 eq.) to the mixture. Heat the reaction to 80-90 °C and stir for 4-6 hours.

  • Monitoring: Follow the reaction progress by TLC, observing the disappearance of the starting material and the formation of a new, UV-active spot with a lower Rf value.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with ample cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (Eluent: 40-50% Ethyl Acetate in Hexanes) to yield pure 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.[6]

Results and Characterization

The described one-pot protocol is versatile and can be applied to a range of aromatic aldehydes.

EntryAldehydeProductTypical Yield
1Benzaldehyde6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine85-92%
24-Chlorobenzaldehyde6-Bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine82-90%
34-Methoxybenzaldehyde6-Bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine88-95%
42-Thiophenecarboxaldehyde6-Bromo-2-(thiophen-2-yl)-1H-imidazo[4,5-b]pyridine75-83%

Representative Characterization Data for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: [6]

  • Appearance: Light brown powder.

  • Melting Point: >300 °C.[6][9]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.60 (s, 1H, NH), 8.43 (d, 1H, J = 2.1 Hz, H-pyridine), 8.28 (d, 1H, J = 1.5 Hz, H-pyridine), 8.24 (m, 2H, H-arom), 7.58 (m, 3H, H-arom).

  • ¹³C NMR (151 MHz, DMSO-d₆) δ (ppm): 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46.

  • MS (ESI): m/z = 275.99 / 277.13 [M+H]⁺, consistent with the isotopic pattern for one bromine atom.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Protocol 2 1. Incomplete reduction of the nitro group. 2. Degradation of the aldehyde under reaction conditions. 3. Product is partially soluble in the aqueous work-up.1. Increase the equivalents of Na₂S₂O₅ to 1.5-2.0 eq. Ensure the reagent is fresh. 2. Ensure the reaction temperature does not exceed 100 °C. 3. After filtration, extract the aqueous filtrate with Ethyl Acetate (3x) to recover dissolved product.
Impure Product 1. Presence of unreacted aldehyde. 2. Formation of side-products from self-condensation.1. Wash the crude solid with a solvent that dissolves the aldehyde but not the product (e.g., diethyl ether). 2. Optimize the stoichiometry to use a slight excess (1.05 eq.) of the diamine precursor if possible, or ensure efficient purification via column chromatography.
Poor Regioselectivity in Protocol 1 Nitration temperature was too high, leading to the formation of the 5-nitro isomer.Maintain strict temperature control (0-5 °C) during the addition of the nitrating agent. A lower temperature (-5 °C) can further improve selectivity.[8]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagent Handling: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care and have appropriate spill kits (e.g., sodium bicarbonate) readily available.

  • Reaction Quenching: The quenching of strong acid reactions is highly exothermic. Always pour the acid mixture slowly into ice, never the other way around.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-nitropyridin-3-amine

In the landscape of modern medicinal chemistry and pharmaceutical development, substituted pyridines represent a class of privileged structural motifs, forming the core of numerous FDA-approved drugs.[1] Among the vast array of pyridine-based building blocks, this compound stands out as a uniquely versatile and powerful intermediate. Its strategic importance stems from a trifecta of functionalities:

  • A Reactive Handle: The bromine atom at the C4 position is an excellent leaving group, primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of carbon, nitrogen, and other heteroatom-based substituents.[2]

  • An Activating Group: The potent electron-withdrawing nitro group at the C2 position significantly influences the electronic properties of the pyridine ring. This activation facilitates the crucial oxidative addition step in palladium catalysis and renders the ring susceptible to other transformations like nucleophilic aromatic substitution (SNAr).[3][4]

  • A Modulatable Directing Group: The amino group at the C3 position not only serves as a key interaction point in target binding but also influences the regiochemistry of further synthetic modifications.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using this substrate. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate but also rationally adapt these protocols for the synthesis of novel and complex molecular architectures.

Mechanistic Considerations & The "Why" Behind Experimental Choices

All palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions involving this compound.

Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS Ar-Br PdII Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) OA_TS->PdII Trans_TS Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Trans_TS Nucleophile (Nu) PdII_Nu Ar-Pd(II)(Nu)L₂ (Transmetalated Complex) Trans_TS->PdII_Nu RE_TS Reductive Elimination PdII_Nu->RE_TS RE_TS->Pd0 Regenerates Catalyst Product Ar-Nu (Coupled Product) RE_TS->Product Catalyst_Regen Catalyst Regeneration

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Key Challenges & Strategic Solutions for this compound:

  • Catalyst Inhibition: The free amino group at the C3 position can act as a ligand, coordinating to the palladium center. This potential chelation can form stable, off-cycle complexes that hinder catalytic activity, particularly after the oxidative addition step.[5]

    • Solution: The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos, BrettPhos, or XPhos) is critical. These ligands sterically disfavor the binding of the C3-amino group and accelerate the rate-limiting reductive elimination step, thereby outcompeting catalyst deactivation pathways.[5]

  • Substrate Reactivity: The electron-deficient nature of the nitropyridine ring makes the C4-Br bond highly susceptible to oxidative addition by the Pd(0) catalyst, which is generally favorable.[3][6] However, the choice of base and nucleophile must be carefully considered to avoid unwanted side reactions.

    • Solution: Employing the correct base is crucial. For Suzuki couplings, a mild base like K₃PO₄ or Cs₂CO₃ is sufficient to facilitate transmetalation without degrading the substrate.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LiHMDS is required to deprotonate the incoming amine nucleophile, forming the active palladium-amido complex.[5]

Experimental Workflows & Protocols

The following protocols are designed as robust starting points for research and development. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

start Start setup Reaction Setup (Flask, Inert Gas, Reagents) start->setup degas Solvent Degassing (Freeze-Pump-Thaw or N₂ Sparge) setup->degas reaction Heating & Stirring (Monitor by TLC / LC-MS) degas->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Standard experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is instrumental for synthesizing 4-aryl-2-nitropyridin-3-amines, which are valuable scaffolds for kinase inhibitors and other targeted therapies.[6]

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required (e.g., PPh₃, 4-10 mol%).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[7]

  • Heat the reaction mixture with vigorous stirring to 85-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2.5)Dioxane/H₂O95Good to Excellent
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.0)DME/H₂O90Good to Excellent
3-Thienylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (3.0)Dioxane/H₂O100Moderate to Good
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This powerful method allows for the coupling of a wide array of primary and secondary amines, creating substituted diaminopyridine structures prevalent in biologically active compounds.[6][8]

Step-by-Step Methodology:

  • To a dry, sealed tube or Schlenk flask, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-3 mol%) and the appropriate bulky phosphine ligand (e.g., RuPhos, 1.5-4.5 mol%) if not using a precatalyst.

  • Add this compound (1.0 eq.) and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4-2.0 eq.).[5]

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the primary or secondary amine (1.2-2.0 eq.).

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-24 hours), cool to room temperature and filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling PartnerCatalyst/Ligand System (mol%)Base (eq.)SolventTemp (°C)Typical Yield
MorpholineRuPhos-Pd-G3 (2)LiHMDS (1.5)Toluene100Excellent
AnilineBrettPhos-Pd-G3 (2)NaOtBu (1.4)Dioxane110Good
BenzylaminePd₂(dba)₃ (2) / XPhos (4)NaOtBu (2.0)Toluene100Good to Excellent
Protocol 3: Sonogashira Coupling (C-C Alkyne Formation)

This reaction facilitates the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety that can be further elaborated into more complex heterocyclic systems.[2][6]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[2][9]

  • Add anhydrous, degassed solvent (e.g., DMF or THF/Et₃N mixture).[2][10]

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and a base (e.g., Et₃N or DIPA), which often serves as a co-solvent.

  • Heat the reaction mixture to 60-100 °C and stir.

  • Monitor the reaction by TLC.

  • Upon completion (typically 1-6 hours), cool the mixture to room temperature.

  • Perform a standard aqueous work-up followed by extraction with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield
PhenylacetylenePd(PPh₃)₄ (2.5), CuI (5)Et₃NTHF65Excellent
TrimethylsilylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100Good
Propargyl alcoholPdCl₂(PPh₃)₂ (3), CuI (5)DIPAToluene80Good

Concluding Remarks

This compound is a cornerstone building block for constructing diverse molecular libraries. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile pathways to functionalize the C4 position. A rational understanding of the underlying catalytic cycle and the specific challenges posed by the substrate's functional groups is essential for success. By carefully selecting the appropriate catalyst, ligand, and base system, researchers can efficiently synthesize novel substituted aminonitropyridines, accelerating the discovery and development of next-generation therapeutics and advanced materials.

References

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] This nitrogen-containing heterocyclic system is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom, altering its electronic properties, hydrogen bonding capabilities, and metabolic stability. This seemingly subtle change has profound implications for biological activity, making 7-azaindole derivatives a cornerstone of numerous therapeutic agents.

The 7-azaindole core is present in a range of FDA-approved drugs and clinical candidates, demonstrating its remarkable versatility. These compounds have shown efficacy as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Notable examples include inhibitors for Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3β (GSK-3β) for Alzheimer's disease, Cyclin-Dependent Kinase 9 (CDK9), and BRAF in melanoma.[2][3][4][5] Beyond kinase inhibition, derivatives have been developed as phosphodiesterase 4B (PDE4B) inhibitors, anti-angiogenic agents, and antagonists for various receptors, highlighting the broad therapeutic potential of this scaffold.[6][7]

Given their significance, the development of efficient and versatile synthetic routes to access structurally diverse pyrrolo[2,3-b]pyridine derivatives is a primary focus for researchers in pharmaceutical and agrochemical development.[8] This guide provides an in-depth overview of both classical and modern synthetic strategies, detailed experimental protocols, and practical troubleshooting advice to empower scientists in this critical area of research.

Synthetic Strategies: Constructing the 7-Azaindole Core

The construction of the pyrrolo[2,3-b]pyridine ring system can be approached through various strategies, broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability.

I. Classical Indole Syntheses Adapted for Azaindoles

Many venerable named reactions used for indole synthesis have been adapted for the construction of the 7-azaindole nucleus. However, the electron-deficient nature of the pyridine ring can sometimes hinder these reactions, necessitating modified conditions.[5]

a) The Leimgruber-Batcho Synthesis

This powerful and flexible two-step method is a popular alternative to the Fischer synthesis. It begins with the formation of an enamine from an ortho-nitro-substituted picoline, followed by a reductive cyclization to form the pyrrole ring.[9] A key advantage is the wide availability of ortho-nitrotoluenes (and their pyridine analogs) and the typically high yields under mild conditions.[10]

  • Mechanism Rationale: The synthesis leverages the increased acidity of the methyl group protons due to the ortho-nitro group. Condensation with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a stable enamine intermediate. Subsequent reduction of the nitro group to an amine is immediately followed by intramolecular cyclization onto the enamine and elimination to form the aromatic pyrrole ring.[11]

Madelung_Mechanism Start N-Acyl-2-amino- 3-methylpyridine Base Strong Base (e.g., NaOEt) Start->Base Deprotonation Dianion Dianion Intermediate Base->Dianion Cyclization Intramolecular Cyclization Dianion->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product 2-Substituted Pyrrolo[2,3-b]pyridine Dehydration->Product

References

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Pyridine Derivatives Using 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity through a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine nucleus stands as a "privileged" scaffold, integral to a multitude of biologically active compounds and functional materials. The strategic functionalization of this heterocycle allows for the precise tuning of steric and electronic properties, enabling the exploration of vast chemical spaces. 4-Bromo-2-nitropyridin-3-amine is a trifunctionalized building block poised for the generation of diverse molecular libraries through solid-phase organic synthesis (SPOS). Its unique arrangement of an amino group, a nitro group, and a bromine atom on the pyridine ring offers multiple points for controlled, sequential chemical transformations.

This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis. We will delve into the chemical rationale behind its reactivity, present detailed, field-proven protocols for its use, and discuss the analytical methods necessary for reaction monitoring and product validation. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile building block for the efficient construction of novel compound libraries.

Core Principles: Reactivity and Strategic Considerations

The utility of this compound in solid-phase synthesis is primarily centered around the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group.

The key to the strategic use of this building block lies in the differential reactivity of the positions on the pyridine ring. The bromine atom at the 4-position is activated for displacement by nucleophiles due to the ortho- and para-directing effects of the pyridine nitrogen and the strong activation by the nitro group at the 2-position. The amino group at the 3-position can serve as a handle for immobilization onto a solid support or as a point for further diversification after the SNAr reaction.

Diagram: Reactivity of this compound

sub This compound product Resin-Bound Intermediate sub->product SNAr Reaction at C4 nuc Nucleophile (R-XH) nuc->product resin Solid Support resin->product Immobilization via -NH2

Caption: General reaction scheme for the solid-phase synthesis.

Experimental Protocols

Protocol 1: Immobilization of this compound on a Solid Support

The choice of resin and linker is critical for the successful implementation of a solid-phase strategy. For the immobilization of this compound, a resin functionalized with a linker that can react with the 3-amino group is required. A common and effective choice is a resin pre-loaded with a succinic acid linker, which will form a stable amide bond.

Materials:

  • This compound

  • Wang resin pre-loaded with succinic anhydride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 g, ~0.8 mmol/g loading) in a solid-phase synthesis vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, add 20% piperidine in DMF (10 mL) and agitate for 30 minutes. Drain and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Activation of Carboxylic Acid: In a separate vial, dissolve succinic anhydride (5 eq.) in DMF. This step is for loading the linker if not already present. For pre-loaded resin, proceed to step 4.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL).

    • Add this solution to the swollen and deprotected resin.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum for several hours.

  • Confirmation of Loading (Optional): A small sample of the resin can be subjected to cleavage and the cleaved product analyzed by LC-MS to confirm successful immobilization and estimate the loading capacity.

Diagram: Immobilization Workflow

Resin Wang Resin Swell Swell in DCM Resin->Swell Couple Couple with This compound, DIC, HOBt in DMF Swell->Couple Wash Wash with DMF, DCM, MeOH Couple->Wash Dry Dry under Vacuum Wash->Dry Immobilized Immobilized Scaffold Dry->Immobilized

Caption: Step-by-step workflow for resin immobilization.

Protocol 2: Nucleophilic Aromatic Substitution on the Solid-Phase

With the this compound scaffold immobilized, the bromine at the 4-position is now available for displacement by a diverse range of nucleophiles. This is the key diversification step in the library synthesis.

Materials:

  • Immobilized this compound resin

  • Nucleophile of choice (e.g., primary or secondary amines, thiols, alkoxides) (5-10 equivalents)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (5-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin with the immobilized scaffold in the reaction solvent (DMF or NMP) for 30 minutes.

  • Reaction Mixture Preparation: In a separate vial, dissolve the chosen nucleophile and the base in the reaction solvent.

  • SNAr Reaction: Add the solution of the nucleophile and base to the swollen resin.

  • Reaction Conditions: Agitate the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. The optimal temperature and time will depend on the nucleophilicity of the reacting partner and should be determined empirically.

  • Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Table 1: Exemplary Nucleophiles and Reaction Conditions

NucleophileBaseSolventTemperature (°C)Time (h)
MorpholineDIPEADMF8016
BenzylamineDIPEANMP8024
ThiophenolK₂CO₃DMF6012
Sodium methoxide-DMF/MeOHRT4
Protocol 3: Cleavage from the Solid Support

The final step is the cleavage of the synthesized molecule from the resin. The choice of cleavage cocktail depends on the linker used for immobilization. For the Wang resin, a strong acid such as trifluoroacetic acid (TFA) is typically employed.

Materials:

  • Resin-bound final product

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry, resin-bound product in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product.

  • Washing: Wash the resin with a small amount of TFA or DCM and combine the filtrates.

  • Precipitation: Concentrate the filtrate under reduced pressure. Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet with cold ether.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by an appropriate method, such as reverse-phase HPLC.

Analytical Monitoring of Solid-Phase Synthesis

Monitoring the progress of reactions on the solid support is crucial for optimizing conditions and ensuring the desired product is being formed.[1] Several "on-bead" and "off-bead" analytical techniques can be employed.[2][3]

  • FT-IR Spectroscopy: Can be used to monitor the appearance and disappearance of key functional groups directly on the resin beads.[4]

  • Magic Angle Spinning (MAS) NMR: Provides solution-like NMR spectra of resin-bound molecules, offering detailed structural information.[4]

  • LC-MS Analysis of Cleaved Samples: A small amount of resin can be subjected to a test cleavage, and the resulting solution analyzed by LC-MS to confirm the identity and purity of the product.

Scientific Integrity and Causality

The protocols described herein are designed as a self-validating system. The choice of a succinic acid linker on Wang resin provides a stable amide bond that is orthogonal to the conditions of the SNAr reaction. The use of a non-nucleophilic base like DIPEA is critical to prevent competition with the desired nucleophile. The cleavage cocktail containing TIS acts as a scavenger to prevent side reactions with any sensitive functional groups that may be present in the final molecule. Each step is followed by extensive washing to ensure the removal of excess reagents and by-products, a fundamental principle of solid-phase synthesis that drives reactions to completion.[5]

Conclusion

This compound is a highly versatile and valuable building block for the solid-phase synthesis of diverse libraries of substituted pyridine derivatives. The protocols outlined in this application note provide a robust framework for the immobilization, diversification, and cleavage of molecules based on this scaffold. By understanding the underlying principles of reactivity and employing rigorous analytical monitoring, researchers can effectively utilize this reagent to accelerate the discovery of novel chemical entities with potential applications in medicine and materials science.

References

Troubleshooting & Optimization

Improving the yield of 4-Bromo-2-nitropyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, 4-Bromo-2-nitropyridin-3-amine serves as a versatile intermediate for synthesizing a range of pharmaceutical compounds, particularly kinase inhibitors and other targeted therapeutics. Its trifunctionalized pyridine core offers a unique platform for developing complex molecular architectures.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges in the synthesis of this compound, thereby improving yield, purity, and overall success.

Synthesis Overview: The Bromination Pathway

The most direct and high-yielding reported synthesis of this compound involves the regioselective bromination of 2-nitropyridin-3-amine. This electrophilic aromatic substitution is typically carried out using molecular bromine in acetic acid, with potassium acetate acting as a crucial reagent to moderate the reaction.

cluster_main Synthetic Workflow A 2-nitropyridin-3-amine B This compound A->B Br₂, KOAc, AcOH, 20°C

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several factors throughout the experimental process. A systematic approach is key to identifying and resolving the issue.

  • Cause A: Incomplete Reaction

    • Rationale: The bromination may not have proceeded to completion. This can be due to issues with reagent stoichiometry, reaction time, or temperature.

    • Solution:

      • Verify Reagent Quality & Stoichiometry: Ensure the bromine and potassium acetate are of high purity and used in the correct molar ratios.[1] The starting material, 2-nitropyridin-3-amine, should also be pure.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Do not proceed with workup until the starting material is fully consumed.[2]

      • Extend Reaction Time: If monitoring indicates a stalled reaction, consider extending the reaction time beyond the initially planned 16 hours, continuing to monitor at regular intervals.[1]

  • Cause B: Product Loss During Workup and Isolation

    • Rationale: The product, this compound, precipitates from the reaction mixture as a solid.[1] Improper handling during filtration and washing can lead to significant product loss.

    • Solution:

      • Ensure Complete Precipitation: After the reaction, ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath may improve precipitation, although this is not explicitly stated in the primary protocol.

      • Optimize Washing: The protocol specifies washing the filtered solid with diethyl ether.[1] Use cold solvent for washing to minimize the dissolution of the product. Avoid excessive washing.

      • Careful Filtration: Use a Büchner funnel for vacuum filtration to ensure efficient collection of the solid product.[3] Ensure the filter paper is correctly seated to prevent solid from passing through.

  • Cause C: Side Reactions

    • Rationale: While the reported regioselectivity is high, the formation of other brominated isomers or degradation products can reduce the yield of the desired compound.

    • Solution:

      • Strict Temperature Control: Maintain the reaction at room temperature (around 20°C) as specified.[1] Excursions to higher temperatures could promote side reactions.

      • Slow Bromine Addition: Add the bromine slowly to the reaction mixture to maintain control over the reaction rate and temperature, minimizing the formation of byproducts.[1]

Question 2: My final product shows significant impurities after isolation. What are these impurities and how can I prevent or remove them?

Answer: Impurities can compromise the utility of your product in subsequent steps. Identifying and mitigating them is crucial.

  • Common Impurity A: Unreacted Starting Material (2-nitropyridin-3-amine)

    • Identification: Can be detected by TLC or LC-MS by comparing with a standard of the starting material.

    • Prevention: Ensure the reaction goes to completion by following the solutions for "Incomplete Reaction" in the low yield section above.

    • Removal: If the crude product is contaminated, purification will be necessary. Recrystallization from a suitable solvent like ethanol has been effective for similar compounds.[3][4] Alternatively, silica gel column chromatography can be used to separate the more polar starting material from the product.[4]

  • Common Impurity B: Positional Isomers or Di-brominated Products

    • Identification: These are often difficult to distinguish by TLC alone. LC-MS can help identify species with the incorrect mass-to-charge ratio.

    • Prevention:

      • Role of Potassium Acetate: Potassium acetate is crucial for buffering the reaction and likely plays a role in directing the regioselectivity. Ensure it is added and fully dissolved or suspended before the bromine addition.[1]

      • Stoichiometry: Use the exact stoichiometry of bromine (1.0 equivalent) to minimize the chance of di-bromination.[1]

    • Removal: Separating positional isomers is a significant purification challenge.[4] Preparative HPLC or careful column chromatography with a slow gradient elution may be required for achieving high purity.[5]

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this synthesis?

    • A1: This reaction should be performed in a well-ventilated chemical fume hood.[6][7] Bromine is highly corrosive and toxic; always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acetic acid is also corrosive.

  • Q2: How should I best monitor the reaction's progress?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. Visualize the spots under a UV lamp. The disappearance of the starting material spot indicates the reaction is complete. LC-MS can provide more definitive confirmation.[2]

  • Q3: What are the recommended storage conditions for the final product?

    • A3: For long-term stability, this compound should be stored in a cool (2-8°C), dark place under an inert atmosphere.[8]

  • Q4: My product is an off-color yellow solid. Is this normal?

    • A4: Yes, the expected product is a yellow solid.[1] However, a very dark or tarry appearance could indicate the formation of decomposition products, possibly due to temperature fluctuations.[5]

Data Presentation

The following table summarizes the key parameters for the synthesis based on the reported literature protocol.[1]

ParameterRecommended ConditionRationale / Notes
Starting Material 2-nitropyridin-3-amine1.0 equivalent
Solvent Acetic Acid (AcOH)Provides the acidic medium for the reaction.
Reagent 1 Potassium Acetate (KOAc)1.0 equivalent. Acts as a buffer.
Reagent 2 Bromine (Br₂)1.0 equivalent. The electrophile for the substitution.
Temperature 20°C (Room Temperature)Critical for controlling selectivity and minimizing byproducts.
Reaction Time 16 hoursMonitor by TLC/LC-MS to confirm completion.
Workup Vacuum filtrationThe product precipitates directly from the reaction mixture.
Purification Wash with Diethyl EtherRemoves residual solvent and soluble impurities.
Expected Yield ~96%High yield is achievable under optimized conditions.
Product Form Yellow SolidThe expected physical appearance of the final compound.

Experimental Protocol

This protocol is adapted from a reported synthetic procedure.[1]

Materials:

  • 2-nitropyridin-3-amine

  • Potassium acetate (KOAc)

  • Acetic acid (AcOH)

  • Bromine (Br₂)

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitropyridin-3-amine (1.0 eq) in acetic acid.

  • Acetate Addition: Add potassium acetate (1.0 eq) to the solution and stir the mixture for 1 hour at room temperature (20°C).

  • Bromination: Slowly add bromine (1.0 eq) dropwise to the reaction mixture using a dropping funnel.

  • Reaction: Stir the resulting mixture at room temperature for 16 hours.

  • Isolation: A solid will form during the reaction. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with diethyl ether (2 x 10 mL portions).

  • Drying: Dry the final product under high vacuum to afford this compound as a yellow solid.

References

Technical Support Center: Controlling Regioselectivity in the Nitration of 3-Amino-4-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective nitration of 3-amino-4-bromopyridine. As Senior Application Scientists, we have designed this resource to address the specific challenges encountered in the laboratory, blending established chemical principles with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 3-amino-4-bromopyridine in electrophilic aromatic substitution. Understanding these concepts is crucial for troubleshooting and optimizing your reaction conditions.

Q1: What are the intrinsic directing effects of the amino group, bromo group, and pyridine nitrogen?

A: In an electrophilic aromatic substitution (EAS) reaction, the existing substituents on the pyridine ring exert powerful control over the position of the incoming electrophile (e.g., the nitronium ion, NO₂⁺).

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative, making the entire ring electron-deficient compared to benzene.[1][2] This deactivates the ring towards electrophilic attack. By resonance, it particularly reduces electron density at the C2, C4, and C6 positions (ortho/para to the nitrogen), making the C3 and C5 positions (meta) the least deactivated sites for substitution.[2]

  • 3-Amino Group (-NH₂): The amino group is a powerful activating group.[3] Through resonance, its lone pair of electrons donates electron density into the ring, primarily at the positions ortho (C2, C4) and para (C6) to itself. Therefore, it is a strong ortho,para-director.

  • 4-Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho,para-directing because their lone pairs can participate in resonance to stabilize the intermediate carbocation (the sigma complex).[4] It directs incoming electrophiles to the C3 and C5 positions.

These conflicting directing effects create a significant challenge in predicting and controlling the reaction's outcome.

Q2: How do strong acidic nitrating conditions (e.g., H₂SO₄/HNO₃) alter the directing effects of the substituents?

A: This is the most critical factor influencing the regioselectivity of this reaction. Standard nitration is performed in a highly acidic medium, which fundamentally changes the nature of the substrate.

  • Protonation of the Pyridine Nitrogen: The basic lone pair on the pyridine nitrogen is readily protonated to form a pyridinium cation. This places a formal positive charge on the nitrogen, drastically increasing its electron-withdrawing effect and making the ring even more deactivated towards electrophilic attack.[2]

  • Protonation of the Amino Group: The highly activating amino group is also a base. In strong acid, it is protonated to form an ammonium group (-NH₃⁺). This new group is no longer an activating ortho,para-director. Instead, the -NH₃⁺ group is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.[4]

Therefore, under nitrating conditions, the substrate is not 3-amino-4-bromopyridine but rather the 4-bromo-3-aminopyridinium dication. The directing effects are now dominated by two powerful deactivating groups: the pyridinium nitrogen and the 3-ammonium group.

Q3: Based on the protonated form, which positions are electronically favored for nitration?

A: Let's analyze the positions on the 4-bromo-3-aminopyridinium ion:

  • C2: Ortho to the strongly meta-directing -NH₃⁺ group and ortho to the deactivating pyridinium nitrogen. This position is highly disfavored.

  • C4: Occupied by the bromo group.

  • C5: Meta to the -NH₃⁺ group and meta to the pyridinium nitrogen. This position is the least deactivated and therefore the most likely site for electrophilic attack.[1][2]

  • C6: Para to the -NH₃⁺ group and ortho to the pyridinium nitrogen. This position is also highly disfavored.

Q4: What is the general mechanism for the nitration of a substituted pyridine?

A: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[5]

  • Generation of the Electrophile: Concentrated nitric acid is protonated by the stronger sulfuric acid, followed by the loss of water to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The π-system of the (protonated) pyridine ring attacks the nitronium ion. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base in the mixture (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon atom that now bears the nitro group, restoring the aromaticity of the ring.

Troubleshooting Guide & Optimization

This section provides solutions to common problems encountered during the nitration of 3-amino-4-bromopyridine.

Observed Issue 1: Low or No Yield of Nitrated Product
Potential Cause Recommended Solution
1. Extreme Ring Deactivation: The dicationic nature of the substrate under strong acid makes it a very poor nucleophile. The reaction may be prohibitively slow.
2. Reaction Temperature Too Low: While low temperatures are essential for controlling selectivity and preventing side reactions, they can also stall the reaction with such a deactivated substrate.
3. Product Loss During Workup: The nitrated product may have some solubility in the acidic aqueous phase before neutralization.
Observed Issue 2: Poor Regioselectivity / Formation of Multiple Isomers
Potential Cause Recommended Solution
1. Competing Directing Effects: You are attempting the reaction on the unprotected amine, and conditions are not sufficiently controlled to favor one isomer.
2. Reaction Temperature Too High: Elevated temperatures can overcome the subtle energy differences between the transition states leading to different isomers, resulting in a loss of selectivity.
Observed Issue 3: Formation of Dark, Tarry Byproducts
Potential Cause Recommended Solution
1. Decomposition/Oxidation: Aminopyridines are susceptible to oxidation and decomposition under harsh, hot nitrating conditions.

Data Presentation: Impact of Protection on Regioselectivity

The following table summarizes the expected outcomes for the nitration reaction based on the chosen strategy.

Substrate Key Directing Group Expected Major Product(s) Rationale
3-Amino-4-bromopyridine-NH₃⁺ (meta-director)3-Amino-4-bromo-5-nitropyridineThe protonated amino group deactivates the ring and directs meta to itself.
3-Acetamido-4-bromopyridine-NHCOCH₃ (ortho,para-director)3-Acetamido-4-bromo-2-nitropyridine & 3-Acetamido-4-bromo-6-nitropyridineThe neutral amide group is a strong o,p-director, activating the positions ortho (C2) and para (C6) to itself.

Experimental Protocols

Safety Note: Nitration reactions are highly exothermic and potentially hazardous. Always perform these reactions in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (lab coat, safety glasses, acid-resistant gloves).

Protocol 1: Synthesis of 3-Amino-4-bromo-5-nitropyridine

This protocol leverages the meta-directing effect of the protonated amino group.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 10 mL per 1 g of substrate).

  • Substrate Addition: Cool the sulfuric acid to 0°C in an ice-salt bath. Slowly and in portions, add 3-amino-4-bromopyridine (1.0 eq), ensuring the temperature is maintained below 5°C.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes relative to nitric acid) and cool it to 0°C. Add this mixture dropwise to the substrate solution, keeping the internal temperature strictly below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC or HPLC (quenching a small aliquot in ice/base and extracting). If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the cold solution with 40% aqueous sodium hydroxide or concentrated ammonium hydroxide to a pH of 7-8, ensuring the temperature remains low.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Selective Synthesis of 3-Amino-4-bromo-2-nitropyridine via N-Acetylation

This protocol uses a protecting group strategy to direct nitration to the C2 position.

Part A: Acetylation of 3-Amino-4-bromopyridine

  • Dissolve 3-amino-4-bromopyridine (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

  • Add acetic anhydride (1.2 eq) to the solution. A catalytic amount of acid (e.g., H₂SO₄) or a base (e.g., pyridine) can be used to accelerate the reaction.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and neutralize with a base (e.g., NaHCO₃). Extract the product with an organic solvent, dry, and concentrate to yield 3-acetamido-4-bromopyridine.

Part B: Nitration of 3-Acetamido-4-bromopyridine

  • Follow the procedure outlined in Protocol 1 (Steps 1-7) , using 3-acetamido-4-bromopyridine as the starting material. The reaction is typically less sluggish than with the unprotected amine. The major product will be a mixture of 3-acetamido-4-bromo-2-nitropyridine and the 6-nitro isomer.

Part C: Deprotection (Hydrolysis of the Amide)

  • Heat the isolated nitro-acetamido product in an aqueous acidic solution (e.g., 6M HCl) or a basic solution (e.g., aqueous NaOH) until the amide is fully hydrolyzed (monitor by TLC).

  • After cooling, neutralize the solution to precipitate the final product, 3-amino-4-bromo-2-nitropyridine.

  • Collect the product by filtration, wash with water, and dry.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Nitration Experiment Issue Problem Observed? Start->Issue LowYield Low / No Yield Issue->LowYield  Yes PoorSelectivity Poor Regioselectivity Issue->PoorSelectivity  Yes Decomposition Decomposition / Tar Issue->Decomposition  Yes Success Successful Synthesis Issue->Success No Sol_Yield1 Protect Amine as Acetamide (See Protocol 2) LowYield->Sol_Yield1 Sol_Yield2 Increase Temperature (Carefully!) LowYield->Sol_Yield2 Sol_Select1 For C5: Use Strong Acid (Protocol 1) PoorSelectivity->Sol_Select1 Sol_Select2 For C2: Protect Amine (Protocol 2) PoorSelectivity->Sol_Select2 Sol_Select3 Maintain Temp < 5°C PoorSelectivity->Sol_Select3 Sol_Decomp1 Strict Temp Control (0°C) Decomposition->Sol_Decomp1 Sol_Decomp2 Slow, Dropwise Addition Decomposition->Sol_Decomp2

Caption: Troubleshooting decision tree for the nitration of 3-amino-4-bromopyridine.

Mechanistic Influences on Regioselectivity

RegioselectivityMechanism cluster_unprotected Unprotected Amine in Strong Acid cluster_protected Protected Amide Unprotected 4-Bromo-3-aminopyridinium Ion (-NH3+ at C3) C5_Attack NO2+ attacks C5 (meta to -NH3+) Unprotected->C5_Attack Favored Pathway (Least Deactivated) C2_Attack NO2+ attacks C2 (ortho to -NH3+) Unprotected->C2_Attack Disfavored Pathway (Highly Deactivated) Protected 4-Bromo-3-acetamido-pyridine (-NHCOCH3 at C3) C2_P_Attack NO2+ attacks C2 (ortho to -NHAc) Protected->C2_P_Attack Favored Pathway (o,p-Directing) C6_P_Attack NO2+ attacks C6 (para to -NHAc) Protected->C6_P_Attack Favored Pathway (o,p-Directing) C5_P_Attack NO2+ attacks C5 (meta to -NHAc) Protected->C5_P_Attack Disfavored Pathway

Caption: Directing effects of unprotected vs. protected amine on nitration regioselectivity.

References

Purification of 4-Bromo-2-nitropyridin-3-amine by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 4-Bromo-2-nitropyridin-3-amine by Recrystallization

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of this compound (CAS No. 84487-10-5). Recrystallization is a powerful technique for purifying solid compounds, but its success with this specific molecule hinges on a nuanced understanding of its properties and potential contaminants. This document moves beyond a simple protocol, offering a troubleshooting framework in a direct question-and-answer format to address the practical challenges encountered in the laboratory.

Q1: What are the critical safety precautions I must take before starting?

A1: this compound and the solvents used for its recrystallization pose significant health risks. Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[1][2]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[2]

  • Hazard Awareness: The target compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Avoid creating dust. In case of contact, wash skin immediately with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1][3]

  • Solvent Safety: Organic solvents are typically flammable. Keep them away from ignition sources. Consult the Safety Data Sheet (SDS) for each solvent used.

  • Waste Disposal: Dispose of all chemical waste, including filtrate and contaminated materials, according to your institution's hazardous waste disposal procedures.

Q2: I am starting with a crude solid. What is a reliable, general-purpose protocol for recrystallization?

A2: This protocol provides a robust starting point. However, optimization, particularly solvent selection, is often necessary based on the specific impurity profile of your crude material. Ethanol is a commonly suggested solvent for compounds of this type.[4][5]

Step-by-Step General Protocol:

  • Solvent Selection: Begin by choosing an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or ethyl methyl ketone are good starting points.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate with stirring. Continue to add the solvent dropwise until the solid just dissolves at or near the boiling point.[6][7] Using the absolute minimum amount of hot solvent is critical for maximizing yield.[6]

  • Decolorization (If Necessary): If the hot solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If activated carbon or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[6]

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a yellow solid.[4]

Recrystallization Workflow Diagram

G cluster_setup Preparation cluster_process Purification Process A Crude Solid B Select Solvent C Dissolve in Minimum Hot Solvent B->C Add D Hot Filtration (Optional, for insolubles) C->D E Slow Cooling to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: General workflow for the recrystallization of this compound.

Q3: My compound won't dissolve completely, even in a large volume of boiling solvent. What's wrong?

A3: This typically indicates the presence of insoluble impurities. The synthesis of related compounds can sometimes produce inorganic salts or polymeric byproducts that are insoluble in common organic solvents.[9]

Solution:

  • Do not add excessive solvent, as this will drastically reduce your final yield.[6]

  • Add just enough hot solvent to dissolve the majority of your target compound, leaving the insoluble material suspended.

  • Perform a hot filtration step as described in A2, Step 4. This will remove the insoluble impurities, and your pure compound should crystallize from the clear filtrate upon cooling.

Q4: I've cooled the solution, but no crystals are forming. What should I do?

A4: This is a common issue, usually caused by either using too much solvent or the formation of a stable supersaturated solution.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for crystallization.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boiling and evaporate some of the solvent in the fume hood. Allow the solution to cool again. Be careful not to evaporate too much, or the compound may "crash out" as an impure powder.

  • Add an Anti-Solvent: If you are using a polar solvent like ethanol, you can sometimes induce crystallization by adding a non-polar "anti-solvent" (e.g., hexane) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.[10]

Q5: My recrystallization resulted in an oil instead of solid crystals. How do I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.

Solutions:

  • Re-dissolve and Modify: Reheat the solution until the oil fully redissolves. Add a bit more solvent to lower the saturation point. Then, allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. The compound may be too soluble. Repeat the solvent selection process, looking for a solvent system with slightly lower dissolving power. A mixture of solvents, like ethanol/water or ethyl acetate/hexane, can often resolve oiling out issues.[10]

Q6: My final product is pure by analysis, but it's still highly colored. How can I improve the appearance?

A6: The yellow color is characteristic of this compound, but dark or tarry coloration suggests the presence of colored, often polymeric, impurities.[9]

Solution:

  • Perform a decolorization step during the recrystallization process. After dissolving the crude solid in the hot solvent, allow the solution to cool slightly and add a small amount (1-2% of the solute's weight) of activated carbon.

  • Gently boil the mixture for 5-10 minutes. The activated carbon will adsorb the colored impurities.

  • Remove the carbon via hot filtration and proceed with the cooling and crystallization steps.[5] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Q7: My recovery yield is very low. What are the most common causes?

A7: A yield of less than 100% is expected, as some product will always remain dissolved in the cold solvent (mother liquor).[6] However, excessively low yields point to correctable errors.

Potential Cause Scientific Explanation Recommended Solution
Excessive Solvent Use The compound's solubility, though low when cold, is not zero. More solvent volume means more dissolved product is lost in the mother liquor.[6]Use the absolute minimum amount of near-boiling solvent required to fully dissolve the crude solid.
Premature Crystallization Crystals forming during a hot filtration step will be lost with the insoluble impurities.Use a pre-warmed funnel and filter flask for hot filtration. Add a small excess of solvent before filtering to ensure the solution remains unsaturated.
Cooling Too Rapidly Rapid cooling ("crashing out") can trap impurities within the crystal lattice, leading to a higher apparent yield but lower purity. Subsequent purification steps would lower the overall yield.Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Washing with Warm Solvent Washing the collected crystals with solvent that is not ice-cold will redissolve a significant portion of the product.[6]Always use a minimum amount of ice-cold solvent for the final wash on the filter.

Troubleshooting Decision Tree

G Start Recrystallization Outcome GoodCrystals Good Crystals, High Purity Start->GoodCrystals LowYield Low Yield Start->LowYield NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut Action_CheckSolvent Review Protocol: - Used min. hot solvent? - Washed with cold solvent? LowYield->Action_CheckSolvent Diagnosis Action_Scratch 1. Scratch Flask 2. Add Seed Crystal NoCrystals->Action_Scratch Try First Action_Reheat 1. Re-heat to dissolve 2. Add more solvent 3. Cool slowly OilingOut->Action_Reheat Corrective Action Action_ReduceSolvent Reduce Solvent Volume (Evaporate) Action_Scratch->Action_ReduceSolvent If no success

References

Technical Support Center: Recrystallization of 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice and troubleshooting for the recrystallization of 4-Bromo-2-nitropyridin-3-amine. As Senior Application Scientists, we have compiled this information to ensure you can achieve the highest purity for this critical intermediate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of this compound.

Q1: What is the recommended starting solvent for recrystallizing this compound?

Based on established protocols for this compound and its analogues, ethanol is the recommended starting solvent for recrystallization.[1][2] The rationale for this choice is grounded in the structural features of the molecule. The presence of both a nitro group and an amino group on the pyridine ring imparts significant polarity. Alcohols, particularly ethanol, are effective because they can engage in hydrogen bonding with the amino group and have a polarity that is well-matched to dissolve the compound at elevated temperatures while allowing it to crystallize upon cooling. For nitroaryl compounds in general, alcoholic solvents are often a suitable choice.[3]

Q2: What key properties of this compound are relevant to its recrystallization?

Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. The molecule's polarity, potential for hydrogen bonding, and thermal stability are key considerations.

PropertyValueSource
Molecular Formula C₅H₄BrN₃O₂[4]
Molecular Weight 218.01 g/mol [2]
Physical Form Yellow Solid[2]
Purity (Typical) ≥97%[5]
Storage Conditions 2-8°C, inert atmosphere, keep in a dark place.[5]

The presence of both hydrogen bond donors (the amine group) and acceptors (the nitro group and pyridine nitrogen) suggests that solvents capable of hydrogen bonding, like alcohols or water, will have a strong interaction with the solute. However, its overall organic structure makes it more soluble in organic solvents than in water.[6]

Q3: How do I select an alternative solvent system if ethanol proves ineffective?

If ethanol does not provide satisfactory results (e.g., poor recovery or insufficient purity), a systematic approach to selecting an alternative solvent or solvent system is necessary. The guiding principle is that the ideal solvent should dissolve the compound completely when hot but sparingly when cold.

A common and effective strategy is to use a binary solvent mixture, often referred to as a "solvent/anti-solvent" system. This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. The solution is then gently heated until it becomes clear again and subsequently allowed to cool slowly.[6]

For this compound, a potential mixed solvent system could be Ethyl Acetate/Hexanes or Acetone/Hexanes, where the compound is soluble in the more polar solvent and insoluble in the nonpolar alkane.[3]

Solvent_Selection_Workflow start Start with Crude This compound test_ethanol Test Recrystallization from Ethanol start->test_ethanol eval_ethanol Evaluate Outcome: Purity & Yield test_ethanol->eval_ethanol success High Purity Product Achieved eval_ethanol->success Successful failure Outcome Unsatisfactory (Low Yield, Low Purity, Oiling Out) eval_ethanol->failure Unsuccessful solvent_screen Initiate Solvent Screening: Test solubility in various solvents (e.g., Ethyl Acetate, Acetone, Toluene) failure->solvent_screen find_good_solvent Identify a 'Good' Solvent (High solubility when hot) solvent_screen->find_good_solvent find_bad_solvent Identify a 'Bad' Solvent (Low solubility when cold, miscible with 'Good' solvent) solvent_screen->find_bad_solvent mixed_system Develop Mixed Solvent System (e.g., EtOAc/Hexanes) find_good_solvent->mixed_system find_bad_solvent->mixed_system optimize_ratio Optimize Solvent Ratio & Cooling Rate mixed_system->optimize_ratio optimize_ratio->eval_ethanol

Caption: Workflow for selecting a recrystallization solvent.

Q4: What are the likely impurities to be found in crude this compound?

The primary impurities are typically byproducts from the synthesis, which usually involves the nitration of an aminopyridine precursor.[7] Potential impurities include:

  • Positional Isomers: The nitration of 2-amino-4-bromopyridine can lead to other isomers, such as 2-amino-4-bromo-5-nitropyridine.[7] These isomers often have very similar solubility profiles, making their removal by recrystallization challenging.

  • Unreacted Starting Materials: Incomplete nitration can leave residual 2-amino-4-bromopyridine in the crude product.[7]

  • Byproducts of Side Reactions: Over-nitration or degradation under harsh acidic conditions can produce various colored, often tarry, byproducts.[7]

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a robust, step-by-step methodology for the purification of this compound using ethanol.

Objective: To purify crude this compound to ≥98% purity.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol incrementally until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[8]

  • Hot Filtration (Optional): If the hot solution contains insoluble impurities (e.g., dust, tar), perform a hot filtration. Pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.[9]

  • Cooling and Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The final product should be a yellow crystalline solid.[2]

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides solutions to the most frequent problems.

ProblemPotential Cause(s)Recommended Solution(s)
Compound does not dissolve, even in boiling solvent. The chosen solvent is not polar enough for the highly polar solute.[6]Select a more polar solvent. If using ethanol, try methanol. Alternatively, move to a different solvent class like ethyl methyl ketone or develop a mixed solvent system where the primary solvent is one in which the compound is very soluble (e.g., acetone).[6]
Compound "oils out" during cooling instead of forming crystals. The solution is too concentrated, causing the solute to come out of solution above its melting point. This is more common with impure compounds or when using mixed solvent systems.[9][10]Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.[9]
No crystals form, even after cooling in an ice bath. Too much solvent was used, and the solution is not supersaturated.[10] The solution is supersaturated but requires a nucleation site to begin crystallization.[10]Too Much Solvent: Reduce the solvent volume by gently boiling it off in a fume hood, then attempt to cool the solution again.[8] Nucleation Required: Add a "seed crystal" of the pure compound. If none is available, gently scratch the inner surface of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites.[10]
Crystal yield is very low (<50%). A significant excess of solvent was used, causing a large portion of the compound to remain in the mother liquor.[8] Premature crystallization occurred during a hot filtration step.Evaporate some of the solvent from the filtrate (mother liquor) and cool it again to recover a second crop of crystals. Note that the second crop may be less pure. To prevent premature crystallization, ensure the filtration apparatus is hot and use a slight excess of solvent, which can be boiled off later.[9]
Recrystallized product is still colored or shows impurities by TLC/HPLC. The colored impurity has a similar solubility profile to the desired compound. The crystals formed too quickly, trapping impurities within the crystal lattice.[8]If the impurity is colored and non-polar, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. To avoid trapping impurities, ensure the crystallization process is slow by allowing the solution to cool to room temperature undisturbed before moving to an ice bath.[8] A second recrystallization may be necessary.

References

Technical Support Center: A Researcher's Guide to Separating Aminobromonitropyridine Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the separation of structural isomers like aminobromonitropyridines presents a significant purification challenge in synthetic and medicinal chemistry. These compounds, often sharing nearly identical physicochemical properties, demand a highly optimized and systematic approach to achieve baseline resolution.[1] The inherent basicity of the pyridine ring, combined with the varying polarity imparted by amino, bromo, and nitro substituents, creates a unique set of interactions with common stationary phases that can lead to common chromatographic pitfalls, including peak tailing and poor separation.[2][3]

This guide serves as a technical support resource, structured to address the specific, practical issues encountered by researchers in the lab. We will move beyond rote protocols to explain the causality behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific set of isomers.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses the most frequent challenges encountered during the column chromatography of aminobromonitropyridine isomers in a direct question-and-answer format.

Issue 1: Poor Resolution and Co-elution of Isomers

Q: My aminobromonitropyridine isomers are eluting together or with very little separation. How can I improve the resolution?

A: This is the most common challenge, stemming from the subtle differences in polarity and structure between isomers.[1] Achieving separation requires fine-tuning the delicate balance of interactions between your compounds, the stationary phase, and the mobile phase.

Underlying Causes & Solutions:

  • Inadequate Mobile Phase Selectivity: The eluent may not be differentiating enough between the isomers. The choice of solvent is critical for success.[4][5]

    • Actionable Strategy: Begin by performing thorough Thin-Layer Chromatography (TLC) analysis to screen a variety of solvent systems.[4] Start with a non-polar base like hexane or petroleum ether and introduce a more polar solvent such as ethyl acetate or diethyl ether. The goal is to find a solvent ratio that yields a significant difference (ΔRf) in the retardation factors of your isomers, ideally with the target compounds having Rf values between 0.2 and 0.4. For highly polar isomers, consider solvent systems incorporating dichloromethane or a small percentage of methanol.

  • Strong Interaction with Stationary Phase: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, the most common stationary phase.[2][3] This can lead to peak broadening that masks the separation between closely eluting isomers.

    • Actionable Strategy: To mitigate this, add a small amount of a basic modifier to your mobile phase. A concentration of 0.1-1% triethylamine (TEA) or a few drops of ammonia can effectively mask these active silanol sites, resulting in sharper peaks and improved resolution.[3][6]

  • Improper Column Parameters: The physical dimensions and packing of your column play a crucial role in its resolving power.

    • Actionable Strategy: For difficult separations, use a long, narrow column, which increases the number of theoretical plates and provides more opportunities for equilibrium between the mobile and stationary phases.[3] Ensure the column is packed uniformly, preferably using a wet slurry method, to prevent channeling and band broadening.[5] Additionally, reducing the flow rate allows for more effective partitioning of the analytes, often leading to better separation.[3]

Issue 2: Significant Peak Tailing

Q: The spots on my TLC plates and the peaks in my chromatogram are showing significant tailing. What is causing this, and how can I get symmetrical peaks?

A: Peak tailing is a classic sign of undesirable secondary interactions between your analyte and the stationary phase. For basic compounds like aminopyridines, the primary cause is the interaction between the lone pair of electrons on the pyridine nitrogen and acidic residual silanol groups (Si-OH) on the silica gel surface.[2][3]

Underlying Causes & Solutions:

  • Acid-Base Interaction: The basic analyte binds strongly to acidic sites on the silica, leading to a non-linear adsorption isotherm and causing the trailing edge of the peak to be broader than the leading edge.[2]

    • Actionable Strategy: As mentioned for improving resolution, the most effective solution is to add a competing base like triethylamine (TEA) or ammonia to the mobile phase.[3] This base will preferentially interact with the acidic silanol groups, presenting a more chemically uniform surface to your analytes and promoting symmetrical peak shapes.

  • Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion and tailing.[2]

    • Actionable Strategy: Reduce the amount of sample loaded onto the column. Dissolve your crude mixture in a minimal volume of solvent for loading. If using a "dry loading" technique, use the smallest amount of silica necessary to create a free-flowing powder.[3]

  • Alternative Stationary Phases: If tailing persists, standard silica gel may be too acidic for your specific isomers.

    • Actionable Strategy: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a modern, end-capped silica column designed for the analysis of basic compounds.[2][3]

Issue 3: Low or No Recovery of Compound

Q: I've run my column, but I can't seem to find my target compound in any of the fractions. What happened to it?

A: Losing a compound on a column is a frustrating experience that can result from several factors, ranging from chemical degradation to detection issues.

Underlying Causes & Solutions:

  • Compound Degradation on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds.[7]

    • Actionable Strategy: Before running a large-scale column, test your compound's stability. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. In this case, you should either deactivate the silica gel (e.g., with TEA) or switch to a more inert stationary phase like alumina.[7]

  • Irreversible Adsorption: Highly polar compounds can bind so strongly to the stationary phase that the chosen mobile phase is not strong enough to elute them.[4]

    • Actionable Strategy: If you suspect your compound is still on the column, try flushing the column with a very polar solvent, such as 10-20% methanol in dichloromethane. If the compound elutes, you know that you need a stronger mobile phase for your purification.

  • Fractions are Too Dilute: The compound may have eluted, but at a concentration too low to be detected by your TLC visualization method.[7]

    • Actionable Strategy: Try concentrating a few of the fractions where you expected your compound to elute and re-spot them on a TLC plate.[7] Often, this will reveal a compound that was previously invisible.

Issue 4: Visualizing Colorless Compounds

Q: My aminobromonitropyridine isomers are colorless. How do I effectively track them during fraction collection?

A: This is a standard procedure in organic chemistry. Since you cannot track the separation by sight, you must rely on analyzing the collected fractions.[8]

Underlying Causes & Solutions:

  • Need for Post-Column Analysis: Without a visual cue, you must analyze small aliquots of each fraction to determine its contents.

    • Actionable Strategy: The workhorse method is Thin-Layer Chromatography (TLC).[8] Collect a series of small, numbered fractions (e.g., 10-20 mL each). Using a capillary tube, spot a small amount from each fraction onto one or more TLC plates. After developing the plate, you can visualize the spots using a non-destructive or destructive method.

  • Visualization Technique: The aromatic nature of the pyridine ring makes these compounds ideal for UV visualization.

    • Actionable Strategy: Use a TLC plate containing a fluorescent indicator (e.g., F254). When viewed under a short-wave UV lamp (254 nm), the plate will glow green, and compounds that absorb UV light will appear as dark purple or black spots.[9][10] This is the primary, non-destructive method for tracking your compounds.

  • Confirmation with Chemical Stains: Sometimes, a compound may have poor UV activity, or you may want to confirm the presence of a specific functional group.

    • Actionable Strategy: After UV analysis, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose option that reacts with many functional groups. For compounds with an amino group, a ninhydrin stain can be used, which reacts to form a characteristic purple or violet color.[11]

// Nodes prep [label="1. TLC Method Development", fillcolor="#F1F3F4", fontcolor="#202124"]; pack [label="2. Pack Column\n(Slurry Method)", fillcolor="#F1F3F4", fontcolor="#202124"]; load [label="3. Load Sample\n(Dry Loading Preferred)", fillcolor="#F1F3F4", fontcolor="#202124"]; elute [label="4. Elute & Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="5. Analyze Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; visualize [label="6. Visualize TLC Plate\n(UV Lamp)", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="7. Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evap [label="8. Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

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Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with? For separating polar aromatic compounds like aminobromonitropyridines, silica gel (SiO2) is the most common and cost-effective stationary phase.[12][13][14] Its polar surface provides strong interactions needed for retaining these types of molecules. If your compounds are proving unstable on silica, neutral alumina is a viable alternative.[14]

Q2: How do I choose the correct mobile phase polarity? The principle is "like dissolves like," but in chromatography, it's about competition. A more polar solvent will more effectively compete with your polar analytes for binding sites on the polar stationary phase, causing them to elute faster.[4] If your compounds elute too quickly (high Rf), your solvent is too polar. If they don't move from the baseline (low Rf), your solvent is not polar enough.[4] Use TLC to find a solvent system where your isomers have Rf values in the range of 0.2-0.4 for optimal separation on a column.

Q3: Should I use isocratic or gradient elution?

  • Isocratic Elution (using a constant solvent composition) is often preferred for separating isomers with very similar polarities. It provides consistent conditions that can maximize resolution, though it may take longer.

  • Gradient Elution (gradually increasing the polarity of the mobile phase) is useful when your sample contains impurities with a wide range of polarities. You can start with a low-polarity solvent to elute non-polar impurities first, then slowly increase the polarity to elute your target isomers, followed by a high-polarity flush to remove any remaining substances.

Q4: What are the key differences between Normal-Phase and Reversed-Phase chromatography? This guide focuses on Normal-Phase Chromatography , which is standard for this type of separation. However, it's important to know the difference.

FeatureNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica Gel, Alumina)[5][12]Non-polar (e.g., C18-bonded silica)[12]
Mobile Phase Non-polar to moderately polar[5]Polar (e.g., water/acetonitrile, water/methanol)[12]
Elution Order Non-polar compounds elute first.[5]Polar compounds elute first.
Typical Analytes Polar organic molecules, isomers.[12]Non-polar or less polar compounds, hydrophobic molecules.[12]

Key Protocols & Methodologies

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (0.5 cm) layer of sand on top.[5]

  • Create Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase until a consistent, pourable slurry is formed.

  • Packing: Clamp the column perfectly vertically. Pour the slurry into the column in a single, continuous motion.

  • Settling: Open the stopcock to allow solvent to drain, and gently tap the side of the column to encourage even packing and dislodge any air bubbles.[8]

  • Equilibration: Continuously add more mobile phase to the top of the column as the silica settles. Never let the top of the silica bed run dry. Once the bed is stable, add another thin layer of sand to the top to protect the surface during sample and solvent addition.[8]

// Nodes start [label="Problem:\nPoor Isomer Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, width=2.5, height=1];

cause1 [label="Are peaks tailing?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=1.2]; cause2 [label="Is ΔRf on TLC small?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=1.2]; cause3 [label="Is column packed well?\nIs flow rate too high?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=1.2];

sol1 [label="Add 0.1-1% TEA or NH3\nto mobile phase", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Use base-deactivated\nstationary phase", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Systematically re-screen\nsolvent systems via TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Try a different solvent class\n(e.g., DCM instead of Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol5 [label="Use a longer, narrower column", fillcolor="#F1F3F4", fontcolor="#202124"]; sol6 [label="Reduce flow rate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cause1; cause1 -> sol1 [label=" Yes"]; cause1 -> cause2 [label=" No"]; sol1 -> sol2 [style=dashed];

cause2 -> sol3 [label=" Yes"]; cause2 -> cause3 [label=" No"]; sol3 -> sol4 [style=dashed];

cause3 -> sol5 [label=" Yes"]; sol5 -> sol6 [style=dashed]; } } Caption: A decision tree for troubleshooting poor resolution.

References

Technical Support Center: Synthesis of 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-nitropyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you achieve a successful synthesis with high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis strategy for this compound.

Q1: What is the most reliable and regioselective synthetic route to this compound?

A1: The most dependable and widely reported method is the direct bromination of 2-nitropyridin-3-amine.[1] This approach is favored due to its high regioselectivity. The starting material, 2-nitropyridin-3-amine, has a well-defined substitution pattern, and the electrophilic bromination proceeds predictably at the C4 position, which is activated by the C3 amino group.

An alternative route, involving the nitration of 2-amino-4-bromopyridine, is generally avoided due to significant challenges with regioselectivity.[2] The amino group at the C2 position is a strong activating group that directs electrophiles to both the C3 (ortho) and C5 (para) positions.[3] This often results in a difficult-to-separate mixture of the desired this compound and the undesired 4-bromo-2-amino-5-nitropyridine isomer.[2][4]

Q2: What are the primary classes of impurities I should anticipate in my crude product?

A2: The impurities largely depend on the chosen synthetic route and control over reaction conditions. However, they can be categorized as follows:

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-nitropyridin-3-amine.

  • Over-brominated Species: Excessive bromine or prolonged reaction times can lead to the formation of di-brominated byproducts.

  • Isomeric Impurities: Primarily a concern if using the nitration route, where the 4-bromo-2-amino-5-nitropyridine isomer is a common byproduct.[2]

  • Degradation Products: Harsh acidic or basic conditions, particularly during workup, or overheating can lead to the formation of dark, tarry substances.[2]

Q3: How can I effectively monitor the reaction's progress and identify the product and impurities?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) is highly effective.

  • TLC: Use a suitable solvent system (e.g., varying ratios of hexane and ethyl acetate) to track the disappearance of the starting material spot and the appearance of the product spot. The product, being more halogenated, is typically less polar than the starting amine.

  • LCMS: This is invaluable for confirming the mass of the desired product (m/z 218.0 for [M+H]+) and identifying the mass of any impurities, such as unreacted starting material or over-brominated species.[1] For high-purity assessment, a validated HPLC method is recommended.[5]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis in a problem-and-solution format.

Observed Issue Potential Cause Recommended Solution & Rationale
Low Yield of Final Product 1. Incomplete Bromination: The reaction may not have gone to completion.1. Verify Stoichiometry & Reaction Time: Ensure a slight excess of bromine is used and monitor the reaction by TLC until the starting material is consumed. The use of potassium acetate is crucial as it buffers the HBr generated, preventing protonation and deactivation of the starting amine.[1]
2. Product Loss During Workup: The product may have precipitated incompletely or been lost during filtration.2. Optimize Workup: After the reaction, the solid product is typically collected by vacuum filtration. Ensure the solid is washed with a non-polar solvent like diethyl ether to remove soluble impurities without dissolving the product.[1]
Crude Product Shows Multiple Spots on TLC 1. Unreacted Starting Material: A spot corresponding to 2-nitropyridin-3-amine is visible.1. Extend Reaction Time: If starting material persists, consider extending the reaction time at room temperature. Avoid heating, as it can promote side reactions.
2. Over-bromination: An additional, less polar spot is observed. LCMS may show a peak corresponding to a di-brominated product (e.g., M+H at ~296/298).2. Control Bromine Addition: Add the bromine solution slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile, minimizing the chance of a second bromination event.
Final Product Purity is Low (<97%) after Purification 1. Ineffective Recrystallization: The chosen solvent may not be optimal for separating the product from a closely related impurity.1. Solvent Screening: While ethanol is a good starting point for recrystallization, screen other solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[6] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in the mother liquor.
2. Co-elution in Column Chromatography: Impurities with similar polarity to the product are difficult to separate.2. Optimize Chromatography: Use high-resolution silica gel and experiment with different mobile phase compositions to improve separation. A shallow gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) can enhance resolution between spots with close Rf values.[2][6]
Formation of Dark, Tarry Byproducts 1. Reaction Overheating: Exothermic reaction caused local heating.1. Maintain Strict Temperature Control: Ensure the reaction is conducted at the specified temperature (e.g., room temperature).[1] For more reactive systems, an ice bath may be necessary during reagent addition.
2. Harsh Workup Conditions: Using excessively strong acids or bases during neutralization or extraction.2. Use Mild Conditions: Neutralize with care, ensuring the mixture does not become excessively hot. Avoid prolonged exposure to harsh pH levels.

Section 3: Key Experimental Protocols

These protocols are designed to be self-validating, with checkpoints to ensure success.

Protocol 1: Synthesis of this compound

Adapted from WO2017/59080.[1]

Objective: To synthesize this compound via direct bromination of 2-nitropyridin-3-amine with high yield and purity.

Materials:

  • 2-nitropyridin-3-amine

  • Acetic Acid (AcOH)

  • Potassium Acetate (KOAc)

  • Bromine (Br₂)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitropyridin-3-amine (1.0 eq) in acetic acid (approx. 10 mL per gram of starting material).

  • Buffering: Add potassium acetate (1.0 eq) to the solution. Stir the mixture for 1 hour at room temperature.

    • Causality Check: Potassium acetate acts as a base to neutralize the HBr formed during the reaction, preventing the deactivating protonation of the pyridine nitrogen and the amino group.

  • Bromination: Slowly add bromine (1.0 eq) dropwise to the stirred mixture.

    • CRITICAL STEP: The addition should be slow to control the exotherm and prevent localized high concentrations of bromine, which could lead to over-bromination.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. A solid precipitate should form.

  • Monitoring (Validation Step): Take a small aliquot of the reaction slurry, dissolve it in a suitable solvent (like ethyl acetate), and spot it on a TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with two small portions of cold diethyl ether to remove residual acetic acid and any non-polar impurities.

  • Drying: Dry the yellow solid under high vacuum to obtain this compound.

    • Expected Outcome: A yellow solid with a typical yield of >90%.[1] Purity should be assessed by HPLC or NMR.

Protocol 2: Purification by Recrystallization

General procedure adapted from literature on similar compounds.[6]

Objective: To purify the crude this compound to >98% purity.

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube and test its solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a suitable choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Purity Check (Validation Step): Analyze the purified material by HPLC to confirm purity is ≥98%.

Section 4: Visual Guides & Workflows

Diagram 1: Recommended Synthetic Workflow

This diagram outlines the high-level steps for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Final Analysis A 1. Dissolve 2-nitropyridin-3-amine in Acetic Acid B 2. Add Potassium Acetate (Buffer) A->B C 3. Slow Addition of Bromine B->C D 4. Stir at RT for 16h C->D E 5. Vacuum Filtration D->E F 6. Wash with Diethyl Ether E->F G 7. Recrystallization (e.g., from Ethanol) F->G H 8. Purity Check (HPLC, NMR, LCMS) G->H

Caption: High-level workflow for synthesis and purification.

Diagram 2: Troubleshooting Logic for Impurity Identification

This flowchart provides a logical path for identifying the source of impurities based on analytical data.

Troubleshooting Start Analyze Crude Product (TLC, LCMS) MultiPeaks Multiple Peaks/Spots Observed? Start->MultiPeaks CheckPurity Purity Acceptable MultiPeaks->CheckPurity No MassCheck Check Impurity Mass (LCMS) MultiPeaks->MassCheck Yes Impurity1 Impurity Found: Unreacted Starting Material Solution1 Solution: - Extend reaction time - Check reagent stoichiometry Impurity1->Solution1 Impurity2 Impurity Found: Over-brominated Product Solution2 Solution: - Slow bromine addition rate - Ensure proper cooling Impurity2->Solution2 Impurity3 Impurity Found: Degradation/Tarry Products Solution3 Solution: - Maintain strict temp control - Use milder workup conditions Impurity3->Solution3 MassCheck->Impurity1 m/z ~140 MassCheck->Impurity2 m/z ~297 MassCheck->Impurity3 Baseline noise/ Broad peaks

Caption: Troubleshooting flowchart for impurity analysis.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for one of the more nuanced challenges in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of electron-deficient pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter hurdles with these notoriously tricky substrates. Here, we move beyond generic advice to provide a logical, cause-and-effect framework for diagnosing and solving common issues, ensuring your path to the target molecule is as efficient as possible.

Introduction: Why Are Electron-Deficient Pyridines So Challenging?

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its functional group tolerance and reliability.[1][2] However, when one of the coupling partners is an electron-deficient pyridine, success is far from guaranteed. The primary difficulties stem from two interconnected issues:

  • Catalyst Inhibition/Deactivation: The nitrogen lone pair on the pyridine ring can coordinate strongly to the palladium catalyst.[3][4] This is especially true for electron-deficient pyridines (e.g., those bearing halides or other withdrawing groups), where the nitrogen is more Lewis basic. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively poisoning the catalyst and halting the reaction.[4][5][6]

  • Difficult Oxidative Addition: While electron-withdrawing groups on an aryl halide typically accelerate the rate-limiting oxidative addition step, the situation with halopyridines can be more complex.[7] The interplay between the activating effect of the halide and the inhibiting effect of the ring nitrogen can make oxidative addition sluggish.

  • Nucleophile Instability: Pyridylboronic acids, particularly 2-pyridyl derivatives, are known for their instability and propensity to undergo rapid protodeboronation, removing them from the productive catalytic cycle.[8][9][10][11]

This guide provides a structured, question-and-answer approach to overcoming these specific challenges.

Section 1: Low or No Conversion

This is the most common and frustrating issue. When your starting materials remain largely unreacted, a systematic diagnosis is key.

Q1: My reaction with a 2-chloropyridine is not working at all. What is the first thing I should check?

A1: Your Ligand Choice is Critical.

Standard, less-donating ligands like triphenylphosphine (PPh₃) are often ineffective for these couplings.[3] The electron-deficient nature of the pyridine substrate and the general inertness of aryl chlorides require a more robust catalytic system.[7]

The Causality: You need a ligand that is both bulky and electron-rich .

  • Bulkiness: A sterically demanding ligand physically shields the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[4] It also promotes the final reductive elimination step.[12]

  • Electron-richness: A highly electron-donating ligand increases the electron density on the palladium(0) center, which is crucial for facilitating the oxidative addition of the electron-poor (and often unreactive) C-Cl bond.[7][12]

Troubleshooting Steps:

  • Switch to a Buchwald-type Biarylphosphine Ligand: These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos have proven highly effective for coupling heteroaryl chlorides.[13][14]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be even more effective than phosphines in some cases, particularly for activating stubborn aryl chlorides.[1][15][16][17] They form very stable palladium complexes that are resistant to deactivation.[17]

Ligand ClassRecommended ExamplesKey Advantage for Pyridine Coupling
Buchwald Phosphines SPhos, XPhos, RuPhosExcellent balance of steric bulk and electron-donating ability.[13]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, IPentStrong σ-donors, highly effective for unreactive chlorides.[16]
Q2: I've switched to a better ligand, but my reaction with a 2-bromopyridine is still sluggish. What's next?

A2: Evaluate Your Base and Solvent System.

The base is not merely a spectator; it plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[7] For challenging substrates, the choice of base and its interaction with the solvent can be the difference between failure and success.

The Causality:

  • Base Strength: A weak base may not be sufficient to activate the boronic acid/ester for transmetalation, especially with electron-deficient systems where this step can be slow.[8]

  • Anhydrous Conditions: Water can be detrimental, leading to a common side reaction called protodeboronation, where the boronic acid's C-B bond is cleaved, yielding the parent pyridine.[3]

Troubleshooting Steps:

  • Switch to a Stronger, Non-Aqueous Base: Move away from weaker bases like Na₂CO₃. Finely ground, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective for heteroaryl couplings.[3][18]

  • Ensure Anhydrous Conditions: Use a dry, aprotic solvent like dioxane, toluene, or DMF. Ensure your base is anhydrous and that all glassware is flame- or oven-dried.[3] Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][4]

Workflow: Diagnosing Low Conversion

start Low or No Conversion Observed ligand Is the ligand a bulky, electron-rich phosphine (e.g., XPhos) or NHC? start->ligand base Is the base strong and anhydrous? (e.g., K3PO4, Cs2CO3) ligand->base Yes solution1 Switch to Buchwald-type ligand or NHC ligand. ligand->solution1 No reagents Are reagents pure and conditions strictly anhydrous/anaerobic? base->reagents Yes solution2 Switch to K3PO4 or Cs2CO3. Use dry solvent. Degas thoroughly. base->solution2 No solution3 Use fresh boronic ester. Flame-dry glassware. Maintain inert atmosphere. reagents->solution3 No success Reaction Proceeds reagents->success Yes solution1->base solution2->reagents solution3->success

Caption: A logical workflow to diagnose and solve common conversion issues.

Section 2: Side Reactions and Impurities

Even when the reaction proceeds, unwanted side products can complicate purification and reduce yields.

Q3: I'm seeing a lot of my starting pyridine (without the halogen) and homocoupled boronic acid. What is happening?

A3: You are likely dealing with protodeboronation and/or catalyst decomposition.

These are two of the most common side reactions in Suzuki couplings involving pyridyl boronic acids.

The Causality:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often residual water), which converts your valuable boronic acid into an inert pyridine.[3][8] 2-Pyridyl boron reagents are notoriously unstable and prone to this pathway.[9][10][11]

  • Homocoupling: The formation of a biaryl from two molecules of your boronic acid (e.g., 4,4'-bipyridine) is often promoted by the presence of oxygen.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[3]

Troubleshooting Steps:

  • Switch from a Boronic Acid to a Boronic Ester: Pinacol boronic esters (Bpin) are generally more stable than their corresponding boronic acids and are significantly less prone to protodeboronation.[19] While they can be slightly less reactive, the gain in stability often leads to higher overall yields.[20][21]

  • Rigorously Exclude Oxygen: As mentioned previously, thorough degassing of solvents is non-negotiable.[3] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ.[18]

Reagent FormKey AdvantageKey Disadvantage
Boronic Acid Generally more reactive.[21][22]Prone to protodeboronation and decomposition.[8][9]
Pinacol Boronic Ester More stable, less susceptible to side reactions.[19][23]Can be less reactive, may require higher temperatures.[22]

Section 3: Advanced Troubleshooting

Q4: I have optimized my ligand, base, and solvent, but the yield for my sterically hindered 2,6-disubstituted pyridine is still poor. What else can I try?

A4: Consider alternative catalyst systems or reaction conditions.

For exceptionally challenging substrates, conventional palladium catalysis may not be sufficient.

Troubleshooting Steps:

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome high activation barriers or rapid catalyst deactivation.

  • Explore Nickel Catalysis: Nickel catalysts have emerged as powerful alternatives for challenging cross-couplings. They can be particularly effective for coupling unreactive electrophiles like aryl chlorides and can sometimes offer different reactivity profiles compared to palladium.[7][24]

  • Use Microwave Irradiation: For sluggish reactions, heating with a microwave reactor can dramatically reduce reaction times and improve yields by accessing higher temperatures and pressures safely. This can often drive difficult couplings to completion when conventional heating fails.

General Experimental Protocol for a Challenging Pyridine Suzuki Coupling

This protocol provides a robust starting point for optimization.

  • Glassware Preparation: Add a stir bar to a microwave vial or Schlenk flask. Flame-dry the vessel under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the cooled vessel, add the pyridyl halide (1.0 equiv.), the boronic ester (1.2–1.5 equiv.), and the anhydrous, finely ground base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol% relative to Pd). Briefly flush the vial with inert gas. Add the catalyst and ligand to the reaction vessel.

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or microwave reactor set to the desired temperature (typically 80–120 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.[18] Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Navigating the Reactivity of 4-Bromo-2-nitropyridin-3-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-nitropyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive building block. In the following sections, we will delve into the common and often unexpected side reactions that can occur under basic conditions, providing you with troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of the molecule's behavior.

Understanding the Core Reactivity

This compound is a highly functionalized pyridine ring, making it a valuable precursor in medicinal chemistry. However, the interplay of its substituents—an amine, a nitro group, and a bromine atom—creates a delicate electronic environment. The pyridine nitrogen, along with the ortho-nitro group, renders the ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine at the 4-position is the primary leaving group for such reactions. The adjacent amino group, while activating, can also participate in or influence side reactions, particularly after deprotonation by a base.

Troubleshooting Guide: When Reactions Go Awry

This section addresses specific problems you may encounter during your experiments with this compound under basic conditions.

Issue 1: Low or No Yield of the Desired SNAr Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The primary product observed is not the expected substituted pyridine.

  • A complex mixture of unidentifiable products is formed.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Base Strength or Stoichiometry The pKa of the amino group is influenced by the electron-withdrawing nitro group, requiring a sufficiently strong base for deprotonation if that is the intended first step. For SNAr reactions with external nucleophiles, the base is often used to scavenge the HBr byproduct. Ensure you are using at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, DIPEA). For challenging reactions, a stronger base might be necessary, but proceed with caution (see Issue 2).
Poor Nucleophile Reactivity The chosen nucleophile may not be potent enough to displace the bromide. Consider using a more nucleophilic reagent or switching to a solvent that enhances its reactivity (e.g., a polar apathetic solvent like DMF or DMSO).
Steric Hindrance A bulky nucleophile may have difficulty accessing the C4 position. If possible, consider a less sterically hindered nucleophile.
Low Reaction Temperature While elevated temperatures can promote side reactions, some SNAr reactions require sufficient thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a controlled increase in temperature (e.g., to 50-80 °C) while monitoring for byproduct formation is advised.
Issue 2: Formation of an Unexpected Isomer—Possible Nitro Group Migration

Symptoms:

  • The major product has the same mass as the expected product but different spectroscopic data (e.g., NMR, retention time).

  • 2D NMR analysis suggests a different connectivity of the substituents on the pyridine ring.

Plausible Mechanism: Base-Catalyzed Nitro Group Migration

While not definitively documented for this exact isomer, a similar phenomenon has been observed in the reaction of 3-bromo-4-nitropyridine with amines in the presence of a base.[1] This suggests that under basic conditions, a rearrangement of the nitro group is a potential side reaction. The mechanism may involve an intramolecular nucleophilic attack, leading to a rearranged product.

Troubleshooting Workflow for Isomer Formation:

Caption: Troubleshooting workflow for unexpected isomer formation.

Preventative Measures:

  • Use the mildest effective base: Opt for bases like potassium carbonate or DIPEA over stronger bases like alkoxides or hydrides.

  • Control the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent choice: The polarity and protic nature of the solvent can influence the stability of intermediates. Experiment with different solvents to disfavor the rearrangement pathway.

Issue 3: Significant Decomposition and Formation of Tarry Byproducts

Symptoms:

  • The reaction mixture turns dark or black.

  • TLC analysis shows a baseline streak with few distinct spots.

  • Isolation of the desired product is difficult due to the presence of polymeric or degraded material.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Excessively Strong Base Strong bases, particularly in combination with high temperatures, can lead to decomposition of the starting material or product. Avoid overly harsh conditions.
High Reaction Temperature Prolonged heating can cause degradation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Presence of Oxygen Some highly activated aromatic systems can be sensitive to oxidation under basic conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Harsh Workup Conditions Exposure to strong acids or bases during the workup can also lead to product degradation.[2] Neutralize the reaction mixture carefully and avoid extreme pH values.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in reactions involving this compound?

A1: The base typically serves one of two purposes:

  • As a proton scavenger: In SNAr reactions with a nucleophile that has an acidic proton (e.g., an amine or alcohol), the base neutralizes the acid (HBr) formed during the reaction, driving the equilibrium towards the product.

  • As a reagent to deprotonate a nucleophile: In some cases, the base is used to generate the active nucleophile (e.g., forming an alkoxide from an alcohol).

Q2: Can I use a strong base like sodium hydride (NaH) to deprotonate the amino group of this compound for subsequent reactions?

A2: While possible, this approach should be undertaken with extreme caution. The resulting anion is part of a highly electron-deficient system and may be unstable, potentially leading to decomposition or rearrangement as discussed in Issue 2. If deprotonation is necessary, it is advisable to perform it at low temperatures and to use the resulting anion immediately in the subsequent reaction.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) is a rapid and effective method. Use a solvent system that provides good separation of the starting material and the expected product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Q4: What are the recommended storage conditions for this compound?

A4: This compound should be stored in a cool, dark, and dry place under an inert atmosphere.[3] Given its reactivity, long-term storage at refrigerated temperatures (2-8°C) is recommended to minimize degradation.

Q5: Are there any known incompatible reagents with this compound?

A5: Avoid strong oxidizing agents and highly reactive, strong bases, especially at elevated temperatures. Reactions with strong reducing agents will likely reduce the nitro group.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2-1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Add the amine nucleophile to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.[4]

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualization of the General SNAr Workflow:

SNAr_Workflow cluster_flask Reaction Vessel cluster_workup Workup & Purification A 1. Combine Starting Material, Base (K₂CO₃), and Solvent (DMF) B 2. Add Amine Nucleophile A->B C 3. Heat and Stir (60-80 °C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with Ice Water D->E F 6. Filter Precipitate E->F G 7. Wash with Water and Dry F->G H 8. Purify (Recrystallization/ Column Chromatography) G->H Product Product H->Product Final Product

Caption: General workflow for SNAr on this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting. This guide is structured to address the specific, practical challenges you face in the lab, with a focus on the critical parameter of catalyst loading.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during Buchwald-Hartwig amination where catalyst loading is a key factor.

Q1: My reaction shows low or no conversion. Should I just increase the catalyst loading?

Answer: While insufficient catalyst is a common culprit, increasing the loading is not always the first or best solution. Low conversion is a symptom that can arise from several root causes related to the generation and stability of the active catalytic species. A systematic diagnosis is crucial.

Potential Causes & Actionable Solutions:

  • Cause A: Catalyst Loading is Genuinely Too Low. For challenging substrates, such as electron-rich aryl chlorides or sterically hindered amines, the standard 1-2 mol% loading may be insufficient to achieve a reasonable reaction rate.[1][2]

    • Solution: Before increasing the loading, ensure all other parameters (ligand, base, solvent, temperature) are appropriate for your specific substrate class. If they are, perform a systematic screen by incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%). Monitor the reaction progress by LC-MS or GC to see if the rate improves.[3]

  • Cause B: Inefficient Generation of the Active Pd(0) Catalyst. If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[1][2] This reduction step can be inefficient or fail completely.

    • Solution: Switch to a palladium(0) source like Pd₂(dba)₃ or, more reliably, use a commercially available, well-defined precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4).[2][4] These precatalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon exposure to the base, leading to more reproducible results and often allowing for lower catalyst loadings.[2][5]

  • Cause C: Catalyst Deactivation or Poisoning. The active catalyst may be generated but then quickly decomposes or is poisoned by impurities in your reagents or starting materials.[1] Functional groups like azides or certain sulfur-containing moieties can act as catalyst poisons.[1]

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.[6] Performing the reaction under a strictly inert atmosphere (e.g., in a glovebox) is critical.[3] If you suspect impurities, try purifying your starting materials. If a specific functional group is the issue, a change in ligand or reaction conditions may be necessary.

  • Cause D: Poor Solubility. An often-underestimated cause of reaction failure is the poor solubility of the base or other reagents in the chosen solvent.[2][4] If the components are not in solution, the reaction kinetics will be extremely slow, mimicking a catalyst activity problem.

    • Solution: Screen alternative solvents. While toluene is common, ethereal solvents like dioxane, THF, or CPME can improve solubility and reaction outcomes.[2][4] For weak inorganic bases like K₃PO₄, ensuring vigorous stirring is essential to maintain a fine suspension.[2]

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed check_reagents Verify Reagent Quality & Inert Conditions (Purity, Anhydrous, Degassed) start->check_reagents reagents_ok Reagents & Conditions OK check_reagents->reagents_ok Yes reagents_bad Purify Reagents, Improve Inert Technique check_reagents->reagents_bad No check_catalyst Using Pd(II) Source (e.g., Pd(OAc)2)? reagents_ok->check_catalyst use_precatalyst Switch to a Well-Defined Precatalyst (e.g., G3, G4) check_catalyst->use_precatalyst Yes precatalyst_ok Precatalyst Already in Use check_catalyst->precatalyst_ok No screen_loading Systematically Increase Catalyst Loading (e.g., 1% -> 2% -> 5%) use_precatalyst->screen_loading check_solubility Check for Solubility Issues (e.g., Precipitated Base) precatalyst_ok->check_solubility screen_solvents Screen Solvents (Dioxane, THF, Toluene) Ensure Vigorous Stirring check_solubility->screen_solvents Yes solubility_ok Solubility Appears Fine check_solubility->solubility_ok No solubility_ok->screen_loading G start Define Substrates (Aryl Halide, Amine) select_conditions Select Initial Conditions (Ligand, Base, Solvent) Based on Literature start->select_conditions setup_screen Set up Parallel Reactions with Varying Catalyst Loading (e.g., 0.5% to 5%) select_conditions->setup_screen run_reaction Run Reactions at Constant Temperature & Time setup_screen->run_reaction analyze Analyze Yield/Conversion (LC-MS, GC) run_reaction->analyze plot Plot Yield vs. Loading analyze->plot optimize Identify Optimal Loading (Point of Diminishing Returns) plot->optimize finish Proceed with Optimized Condition for Scale-Up optimize->finish Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Decomposition Amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (+ HNR¹R²) Amido_complex L-Pd(II)(Ar)(NR¹R²) Amine_complex->Amido_complex Deprotonation (- Base-H⁺X⁻) Amido_complex->Pd0 Product Ar-NR¹R² Amido_complex->Product Reductive Elimination

References

Technical Support Center: Stabilizing 4-Bromo-2-nitropyridin-3-amine During Synthetic Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers and chemists working with 4-Bromo-2-nitropyridin-3-amine. This valuable, yet sensitive, synthetic intermediate is prone to degradation if not handled with precision, particularly during the critical workup phase following nitration. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you maximize yield and purity.

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section addresses the most common issues encountered during the workup of this compound. The following diagnostic workflow provides a systematic approach to identifying and resolving product degradation.

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Underlying Mechanism cluster_3 Corrective Action & Protocol Optimization start Observed Issue: Low Yield / Dark, Tarry Product cause1 Thermal Stress start->cause1 cause2 pH Excursion start->cause2 cause3 Oxidation / Photodegradation start->cause3 mech1 Uncontrolled Exotherm during Neutralization cause1->mech1 mech2 Exposure to Strong Base (pH > 9) or Residual Acid cause2->mech2 mech3 Prolonged Exposure to Air (O₂) and/or UV Light cause3->mech3 sol1 Maintain Temp < 10°C During Entire Workup mech1->sol1 sol2 Use Pre-chilled Base; Slow, Portion-wise Addition mech1->sol2 sol3 Monitor pH, Target 7-8; Consider Milder Base (e.g., NaHCO₃) mech2->sol3 sol4 Use Amber Glassware; Blanket with N₂/Ar During Filtration & Drying mech3->sol4

Caption: Troubleshooting workflow for decomposition of this compound.

Q1: My reaction mixture turned dark brown or black during neutralization, and I isolated a tarry substance instead of a yellow solid. What happened?

Answer: This is a classic sign of thermal decomposition. The neutralization of the concentrated sulfuric acid used in the nitration reaction is extremely exothermic. If the base is added too quickly or without sufficient cooling, localized "hot spots" can form, rapidly increasing the temperature of the mixture.[1] Aminopyridine derivatives, especially those with an electron-withdrawing nitro group, can be thermally sensitive and prone to polymerization or complex side-reactions at elevated temperatures, leading to the formation of intractable tars.[1][2]

Core Causality: The primary issue is a loss of temperature control during the quench and neutralization steps. The energy released from the acid-base reaction provides the activation energy for decomposition pathways.

Preventative Strategy:

  • Aggressive Cooling: Always pour the acidic reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.[3] This dissipates the initial heat of dilution.

  • Controlled Neutralization: Perform the subsequent neutralization in an ice-salt bath to maintain a bulk temperature below 10°C, ideally between 0-5°C.

  • Slow Base Addition: Add the neutralizing base (e.g., 40% NaOH) dropwise or in very small portions, allowing the temperature to stabilize between additions.[4]

Q2: My yield is consistently low, even though the product that I do isolate appears clean. Where could the material be lost?

Answer: Significant product loss during workup, even without obvious tar formation, typically points to two culprits: pH-induced degradation or solubility issues.

Core Causality & Solutions:

  • pH-Dependent Degradation: The compound is sensitive to harsh pH conditions.[1] Exposure to highly alkaline environments (e.g., pH > 9) during neutralization can open pathways for nucleophilic substitution or other degradation mechanisms. Conversely, if the solution remains too acidic, the product may not fully precipitate.

    • Action: Carefully monitor the pH during neutralization. Aim for a final pH between 7 and 8 to ensure complete precipitation without creating an overly basic environment.[1] Consider using a saturated sodium bicarbonate solution as a milder base for the final pH adjustment.

  • Aqueous Solubility: While the product is largely insoluble in water, it may have some solubility, particularly if the pH is not optimal or if large volumes of water are used.[1]

    • Action: Ensure the product has fully precipitated before filtration by allowing it to stir in the cold (0-5°C) for at least 30 minutes after reaching the target pH. Minimize the volume of wash water and always use ice-cold water to reduce loss.[1][3]

Q3: The isolated yellow solid darkens over time, even when stored. How can I prevent this post-workup degradation?

Answer: This indicates ongoing instability due to atmospheric or light exposure. Nitroaromatic compounds are frequently photosensitive, and the amino group can be susceptible to air oxidation.[5]

Core Causality & Solutions:

  • Photodegradation: Exposure to ambient light, especially UV wavelengths, can induce degradation.[5]

    • Action: Conduct the workup, particularly the filtration and drying steps, in a location shielded from direct light. Use amber-colored glassware or wrap flasks and funnels in aluminum foil.

  • Air Oxidation: The aromatic amine functionality can be oxidized upon prolonged exposure to oxygen, often leading to discoloration.

    • Action: For maximum stability, blanket the filter funnel with an inert gas like nitrogen or argon during filtration. Dry the final product under vacuum. For long-term storage, place the material in an amber vial, purge with an inert gas, and store in a refrigerator (2-8°C) as recommended by safety data sheets.[4][6]

Optimized Workup Protocol: A Step-by-Step Guide

This protocol incorporates best practices to minimize decomposition and maximize the yield and purity of this compound.

Materials:

  • Post-reaction mixture (in concentrated H₂SO₄)

  • Large beaker or flask with a high-capacity stir bar

  • Crushed ice

  • Ice-salt bath

  • Digital thermometer

  • Pre-chilled 40% NaOH solution and/or saturated NaHCO₃ solution

  • Büchner funnel, filter paper, and vacuum flask

  • Amber-colored storage vial

Procedure:

  • Prepare the Quenching Station: Fill a large beaker with a significant volume of crushed ice (approximately 10 grams of ice per 1 mL of acid mixture). Place this beaker in a secondary container (e.g., an ice-salt bath) on a stir plate and begin vigorous stirring.

  • Execute the Quench: Using a dropping funnel or pipette, add the cold (0-5°C) acidic reaction mixture dropwise to the vortex of the stirring ice. CRITICAL: Monitor the temperature of the slurry, ensuring it does not rise above 10°C.

  • Controlled Neutralization: Once the entire reaction mixture has been quenched, ensure the temperature is stable at or below 5°C. Begin the slow, portion-wise addition of a pre-chilled 40% NaOH solution. Monitor the pH and temperature continuously.

  • Final pH Adjustment: As the pH approaches 6-7, switch to a milder base like saturated sodium bicarbonate solution to carefully bring the final pH to 7-8. This prevents overshooting into a highly alkaline state.

  • Precipitation and Aging: After reaching the target pH, allow the yellow suspension to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[3] To minimize light exposure, consider covering the funnel with aluminum foil. To prevent oxidation, a gentle stream of nitrogen can be directed into the funnel.

  • Washing: Wash the filter cake with several small portions of ice-cold deionized water until the washings are neutral.[3]

  • Drying and Storage: Dry the product under vacuum at a low temperature (<40°C). Store the final, dry solid in a labeled, amber vial under an inert atmosphere at 2-8°C.[6]

Data Summary: Key Stability Factors

ParameterSub-Optimal Condition (High Risk of Decomposition)Optimal Condition (Promotes Stability)Rationale
Temperature > 15°C during neutralization0-5°C throughout workupPrevents thermal decomposition and unwanted side reactions.[1]
pH Control Rapid addition of strong base; pH > 9Slow, monitored addition; final pH 7-8Avoids base-catalyzed hydrolysis and other degradation pathways.[1]
Atmosphere Performed in open airBlanket of N₂ or Ar during filtration/dryingThe amino group is susceptible to air oxidation, which can cause discoloration.
Light Exposure Standard lab lighting; clear glasswareAmber glassware or foil; minimal lightNitroaromatic compounds are often photosensitive and can undergo photodegradation.[5]

Frequently Asked Questions (FAQs)

  • Q: Can I use ammonium hydroxide for neutralization?

    • A: While possible, sodium hydroxide or sodium bicarbonate are generally preferred. Ammonium hydroxide introduces a second nucleophile (ammonia) into the system, which could potentially lead to side reactions with a highly activated substrate like this one. Sticking to inorganic bases is a safer approach.

  • Q: My product is off-white or tan, not bright yellow. Is it impure?

    • A: A deviation from the expected bright yellow color often indicates the presence of minor impurities, likely from slight oxidation or thermal stress. While it may be chemically suitable for some subsequent steps, the color suggests that optimizing the workup conditions (lower temperature, inert atmosphere) could improve purity.

  • Q: What are the ideal storage conditions for this compound?

    • A: The compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) in a refrigerator at 2-8°C.[4][6] These conditions mitigate degradation from light, oxygen, and heat.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-nitropyridin-3-amine and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, substituted pyridines are a cornerstone, forming the structural core of numerous FDA-approved drugs.[1] Among these, aminobromonitropyridines stand out as exceptionally versatile intermediates. The strategic placement of amino, bromo, and nitro groups on the pyridine ring creates a rich tapestry of reactive sites, making these compounds invaluable building blocks for synthesizing complex heterocyclic molecules, especially in the realm of targeted therapies like kinase inhibitors.[1]

This guide provides an in-depth comparative analysis of the reactivity of 4-Bromo-2-nitropyridin-3-amine and its constitutional isomers. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient and high-yielding synthetic routes. This analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data and established synthetic protocols.

The Electronic Landscape: Understanding Isomeric Reactivity

The reactivity of the this compound isomers is fundamentally governed by the electronic interplay of the substituents—amino (-NH₂), bromo (-Br), and nitro (-NO₂) — on the electron-deficient pyridine ring. The pyridine nitrogen itself renders the ring susceptible to nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions.[2][3]

  • Amino Group (-NH₂): A strong activating group due to its +M (mesomeric) effect, donating electron density to the ring. It is also a moderately activating +I (inductive) group.

  • Nitro Group (-NO₂): A powerful deactivating group due to its strong -M and -I effects, withdrawing electron density from the ring.

  • Bromo Group (-Br): A deactivating group through its -I effect, but a weak activating group via its +M effect.

The regiochemical arrangement of these groups dictates the overall electron distribution and, consequently, the susceptibility of the C-Br bond to cleavage in various reactions.

Reactivity in Key Synthetic Transformations

The differential reactivity of these isomers is most evident in two major classes of reactions crucial for drug development: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The rate of this reaction is highly dependent on the activation of the ring by electron-withdrawing groups positioned ortho and/or para to the leaving group.[4][5] For bromonitropyridinamines, the bromine atom serves as the leaving group.

The reactivity of the isomers in SNAr reactions is primarily influenced by the position of the strongly electron-withdrawing nitro group relative to the bromine atom.

Table 1: Predicted Relative Reactivity of this compound Isomers in SNAr Reactions

IsomerStructurePosition of -NO₂ relative to -BrPredicted SNAr ReactivityRationale
This compound [6]OrthoHigh The nitro group is ortho to the bromine, strongly activating it for nucleophilic attack by stabilizing the Meisenheimer intermediate.[5]
2-Bromo-4-nitropyridin-3-amine [7]OrthoHigh Similar to its isomer, the ortho nitro group provides strong activation for the displacement of the bromine.
5-Bromo-3-nitropyridin-2-amine MetaLow The nitro group is meta to the bromine, offering no resonance stabilization for the intermediate. SNAr is therefore significantly slower.

Experimental Insight:

While direct kinetic comparisons of all isomers are scarce in the literature, the principles of SNAr are well-established. For instance, in related systems, the substitution of a leaving group para to a nitro group is a facile process.[8] Conversely, meta-substituted isomers are generally unreactive under standard SNAr conditions.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation, respectively.[9][10] The reactivity in these reactions is more complex, influenced by factors like bond dissociation energy of the C-Br bond and the steric environment around the reaction center.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[11][12] The reaction is generally favored for electron-deficient aryl halides.

Buchwald-Hartwig Amination:

This reaction forms a C-N bond between an aryl halide and an amine.[13][14] The efficiency of the reaction can be influenced by the electronic properties of the aryl halide and the potential for the pyridine nitrogen to coordinate with the palladium catalyst.

Table 2: Predicted Relative Reactivity of this compound Isomers in Pd-Catalyzed Cross-Coupling

IsomerPredicted Cross-Coupling ReactivityRationale
This compound Moderate to High The electron-withdrawing nitro group enhances the oxidative addition of the C-Br bond to the Pd(0) catalyst. The position of the substituents may present some steric hindrance.
2-Bromo-4-nitropyridin-3-amine High The bromine at the 2-position is highly activated towards oxidative addition due to its proximity to the ring nitrogen and the ortho nitro group. This position is generally favorable for cross-coupling reactions in pyridines.[15]
5-Bromo-3-nitropyridin-2-amine Moderate The C-Br bond is less activated compared to the 2- and 4-bromo isomers. However, cross-coupling is still feasible under optimized conditions.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.

Materials:

  • Appropriate isomer of bromonitropyridinamine (1.0 eq)

  • Nucleophile (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N) if the nucleophile is an amine salt

  • Solvent (e.g., DMF, DMSO, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the bromonitropyridinamine isomer and the solvent.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and requires careful selection of the palladium catalyst, ligand, and base for optimal results.

Materials:

  • Appropriate isomer of bromonitropyridinamine (1.0 eq)

  • Boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed reaction flask under an inert atmosphere, add the bromonitropyridinamine isomer, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Partition the filtrate between water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

SNAr_Mechanism Substrate Bromonitropyridinamine Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Intermediate->Substrate - Nu- Product Substituted Product Intermediate->Product Loss of Leaving Group Leaving_Group Br-

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Ar-Pd(II)-Br) Pd0->Ox_Add Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R) Ox_Add->Transmetal [R-B(OH)3]- Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd0 Ar-R Ar_R Ar-R ArBr Ar-Br R_BOH2 R-B(OH)2 + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of a this compound isomer as a synthetic precursor has profound implications for reaction outcomes and process efficiency. Isomers with the nitro group positioned ortho or para to the bromine atom are highly activated towards nucleophilic aromatic substitution, while meta-isomers are significantly less reactive. In palladium-catalyzed cross-coupling reactions, the reactivity is more nuanced, with the 2-bromo isomer generally exhibiting the highest reactivity due to electronic activation and proximity to the ring nitrogen.

This guide provides a framework for researchers and drug development professionals to make informed decisions in the selection of starting materials and the design of synthetic strategies. By understanding the intrinsic reactivity of these versatile building blocks, the path to novel therapeutics can be navigated with greater precision and success.

References

A Senior Application Scientist's Guide to Differentiating Aminobromonitropyridine Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of substituted pyridine derivatives is a critical step. Aminobromonitropyridine isomers, a class of compounds with significant potential in medicinal chemistry, present a unique analytical challenge.[1] The varied placement of amino, bromo, and nitro groups around the pyridine ring leads to distinct physicochemical and pharmacological properties. Consequently, the ability to unambiguously differentiate between these isomers is not merely an academic exercise but a necessity for robust and reproducible scientific outcomes.

This guide provides an in-depth comparison of the spectroscopic signatures of aminobromonitropyridine isomers. Moving beyond a simple listing of data, we will explore the causal relationships between substituent position and spectral output, offering field-proven insights into experimental design and data interpretation.

The Foundational Challenge: Isomeric Ambiguity

The core analytical problem stems from the fact that isomers of aminobromonitropyridine share the same molecular formula and, therefore, the same exact mass. This immediately renders basic mass spectrometry insufficient for differentiation without further data. The key lies in how the spatial arrangement of the electron-donating amino group (-NH₂), the electron-withdrawing and inductively-donating bromo group (-Br), and the strongly electron-withdrawing nitro group (-NO₂) collectively influence the electronic environment of the pyridine ring. These electronic differences are the primary source of the spectroscopic variations we can exploit.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between aminobromonitropyridine isomers. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus and the connectivity between them.[2]

¹H NMR: Probing the Proton Environment

The chemical shifts (δ) of the aromatic protons on the pyridine ring are exquisitely sensitive to the electronic effects of the substituents.

  • Electron-Donating Groups (EDG): The amino group is a strong EDG through resonance, increasing electron density primarily at the ortho and para positions. This increased shielding results in an upfield shift (lower δ ppm) for nearby protons.

  • Electron-Withdrawing Groups (EWG): The nitro group is a powerful EWG through both resonance and induction, while the bromine atom is an EWG through induction but a weak EDG through resonance. These groups decrease electron density on the ring, causing a downfield shift (higher δ ppm) for adjacent protons.

Consider two hypothetical isomers: 2-Amino-5-bromo-3-nitropyridine and 4-Amino-3-bromo-5-nitropyridine .

  • In the 2-amino isomer , the proton at the 6-position is para to the nitro group and ortho to the amino group. It will experience strong deshielding from the nitro group, placing it significantly downfield.

  • In the 4-amino isomer , the proton at the 2-position is ortho to both the ring nitrogen and the bromine atom, and meta to the nitro and amino groups. Its chemical shift will be a complex product of these competing influences.

  • Coupling Constants (J): The through-bond coupling between adjacent protons (Jortho ≈ 7-9 Hz) and meta protons (Jmeta ≈ 2-3 Hz) provides definitive evidence of their relative positions. Observing only meta-coupling for a proton confirms its isolation between two substituents.

Overlapping signals in the aromatic region (typically 7.0-9.0 ppm) are a common challenge.[3] In such cases, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the mapping of proton connectivity around the ring.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is invaluable for confirming assignments, especially between ring protons and protons on substituents.

¹³C NMR: A Deeper Look at the Carbon Skeleton

The principles of shielding and deshielding also apply to ¹³C NMR. Carbons directly attached to electronegative atoms (N, Br, O of the nitro group) will be significantly deshielded (shifted downfield).

  • Quaternary Carbons: The carbons bearing the substituents often provide the clearest differentiation. Their chemical shifts are highly dependent on the attached group. For instance, the carbon attached to the nitro group (C-NO₂) will be found significantly downfield.

  • Heteronuclear Correlation: Assigning quaternary carbons requires experiments that correlate them with protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment, showing correlations between protons and carbons that are two or three bonds away.[3] By observing a correlation from a known proton to a quaternary carbon, its assignment can be confirmed.

Table 1: Predicted ¹H and ¹³C NMR Differentiators for Hypothetical Isomers

(Note: Values are illustrative estimates based on substituent effects. Experimental verification is required.)

Spectroscopic FeatureIsomer A: 2-Amino-5-bromo-3-nitropyridineIsomer B: 4-Amino-3-bromo-5-nitropyridineRationale for Difference
¹H NMR
H-4 Chemical Shift~8.0-8.5 ppmNo H-4 protonPresence or absence of a signal.
H-6 Chemical Shift~8.5-9.0 ppm~8.2-8.7 ppmH-6 in A is ortho to -NH₂ and para to -NO₂. H-6 in B is ortho to -NO₂ and meta to -NH₂.
Coupling PatternsH-4 and H-6 may show a small meta coupling.H-2 and H-6 will show a distinct meta coupling.The substitution pattern dictates the observable J-couplings.
¹³C NMR
C-2 Chemical Shift~158-162 ppm~145-150 ppmC-2 in A is directly attached to the strong EDG (-NH₂). C-2 in B is ortho to the EDG.
C-4 Chemical Shift~120-125 ppm~155-160 ppmC-4 in B is directly attached to the strong EDG (-NH₂).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at confirming the presence of the key functional groups. While it is less powerful than NMR for differentiating isomers, subtle shifts in vibrational frequencies can provide corroborating evidence. The typical IR absorption range for covalent bonds is 600 - 4000 cm⁻¹.

  • N-H Stretching: The amino group in primary amines typically shows two distinct bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region. The exact position can be influenced by intramolecular hydrogen bonding, for example, between the amino group and an adjacent nitro group.

  • N-O Stretching (Nitro Group): The nitro group gives rise to two very strong and characteristic absorption bands: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The electronic nature of the ring can slightly alter these frequencies.

  • C-Br Stretching: This vibration appears in the fingerprint region, typically between 650-750 cm⁻¹.[4]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring. The number and position of adjacent free hydrogens determine the pattern, providing a useful diagnostic tool.

Table 2: Key IR Vibrational Frequencies
Functional GroupFrequency Range (cm⁻¹)AppearanceNotes
N-H Stretch (Amino)3300 - 3500Medium, two sharp bandsPosition can shift with hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Medium to weak
Asymmetric NO₂ Stretch1500 - 1570Strong, sharpOne of the most characteristic bands.[5]
C=C, C=N Ring Stretch1400 - 1600Medium to strongMultiple bands expected.
Symmetric NO₂ Stretch1300 - 1370Strong, sharp
C-Br Stretch650 - 750Medium to weakLocated in the fingerprint region.[4]

Mass Spectrometry (MS): The Bromine Isotopic Signature

While useless for separating isomers on its own, mass spectrometry provides two crucial pieces of information: the molecular weight and confirmation of the presence of bromine.

  • Molecular Ion Peak ([M]⁺): This confirms the molecular weight of the compound.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a highly characteristic pattern for the molecular ion. There will be two peaks of almost equal intensity separated by 2 m/z units: the [M]⁺ peak (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br). The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule.[4]

Fragmentation patterns can sometimes offer structural clues, but these can be complex to interpret and may not be sufficiently different between isomers to be the primary method of identification.

UV-Visible Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* and n → π* transitions of the pyridine ring and its substituents.[7] The position of the maximum absorbance (λmax) and the molar absorptivity are affected by the substituents.

  • The amino group acts as an auxochrome , typically causing a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity.

  • The nitro group acts as a chromophore and also causes a significant bathochromic shift.

  • The overall λmax will be a result of the combined electronic effects. Isomers where the electron-donating amino group and electron-withdrawing nitro group are in conjugation (ortho or para to each other) will generally exhibit a more significant red shift (longer λmax) compared to isomers where they are meta. This is due to a more extended π-conjugated system, which lowers the energy gap for electronic transitions.[8]

Experimental Protocols & Workflow

Achieving unambiguous isomer identification requires a systematic workflow that integrates multiple spectroscopic techniques.

Diagram 1: Spectroscopic Workflow for Isomer Elucidation

G Figure 1. Systematic workflow for aminobromonitropyridine isomer identification. cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample Synthesized Product (Isomer Mixture or Unknown Isomer) MS Mass Spectrometry (MS) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR 1D & 2D NMR Spectroscopy Sample->NMR UV UV-Vis Spectroscopy Sample->UV Data_MS Confirm MW & Bromine Presence (M+ / M+2 Pattern) MS->Data_MS Data_IR Confirm Functional Groups (-NH₂, -NO₂, C-Br) IR->Data_IR Data_NMR Determine Substitution Pattern (Chemical Shifts, J-Coupling, 2D Correlations) NMR->Data_NMR Data_UV Corroborate Conjugation Effects UV->Data_UV Final Final Structure Assignment Data_MS->Final Data_IR->Final Data_NMR->Final Data_UV->Final

Caption: Figure 1. Systematic workflow for aminobromonitropyridine isomer identification.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and match the probe for ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans will be required to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition (if needed): If the 1D spectra are ambiguous, acquire COSY, HSQC, and HMBC spectra using standard gradient-enhanced pulse sequences. The HMBC experiment is crucial for assigning quaternary carbons.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the TMS peak. Integrate ¹H signals and analyze chemical shifts and coupling constants to assign the structure.

Protocol 2: FT-IR Data Acquisition (ATR Method)
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic background subtraction on the resulting spectrum. Label the significant peaks corresponding to the key functional groups.

Conclusion

The differentiation of aminobromonitropyridine isomers is a solvable challenge that relies on the synergistic use of multiple spectroscopic techniques. While mass spectrometry confirms the elemental composition and FT-IR verifies the presence of the requisite functional groups, it is NMR spectroscopy that provides the definitive, high-resolution data needed for unambiguous structural assignment. The sensitivity of ¹H and ¹³C chemical shifts and proton-proton coupling constants to the specific electronic environment created by the substituents allows for precise mapping of the substitution pattern. By following a logical workflow and understanding the principles behind the spectral differences, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and progression of their research and development efforts.

References

A Comparative Guide to the Reactivity of 4-Bromo-2-nitropyridin-3-amine and 2-amino-5-bromo-3-nitropyridine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, substituted pyridines are foundational scaffolds for a vast array of therapeutic agents. Their unique electronic properties and ability to engage in diverse biological interactions make them privileged structures in drug design. Among the myriad of substituted pyridines, bromonitropyridinamines serve as versatile intermediates, offering multiple reaction handles for molecular elaboration. This guide provides an in-depth, objective comparison of the reactivity of two key positional isomers: 4-Bromo-2-nitropyridin-3-amine and 2-amino-5-bromo-3-nitropyridine. This analysis, grounded in mechanistic principles and supported by experimental data from analogous systems, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Understanding the Pyridine Core: Electronic Landscape and Reactivity

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This inherent electron deficiency, which can be visualized through resonance structures showing a buildup of positive charge at the 2, 4, and 6 positions, renders the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene.[1][2] Conversely, this electron-poor nature makes the pyridine ring more prone to nucleophilic aromatic substitution (SNAr), particularly when activated by strongly electron-withdrawing groups.[3]

The introduction of substituents dramatically modulates this reactivity profile. Electron-donating groups (EDGs) like amines (-NH₂) increase the electron density of the ring, facilitating electrophilic attack and potentially influencing the regiochemistry of both electrophilic and nucleophilic substitutions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) further deplete the ring of electron density, strongly activating it towards nucleophilic attack.[4]

A Tale of Two Isomers: Electronic and Steric Disparities

The distinct placement of the bromo, nitro, and amino groups in this compound and 2-amino-5-bromo-3-nitropyridine results in significantly different electronic and steric environments, which in turn dictates their reactivity in key synthetic transformations.

This compound: A Sterically Hindered System

In this isomer, the amino and nitro groups are ortho to each other, and the bromine atom is situated at the 4-position. The primary determinant of reactivity in this molecule is the significant steric hindrance around the 3-amino group, which is flanked by the bulky nitro and bromo substituents.[5][6] This steric congestion can impede the approach of reagents, particularly in reactions involving the amino group or the adjacent positions.

From an electronic standpoint, the powerful electron-withdrawing nitro group at the 2-position strongly activates the pyridine ring for nucleophilic attack, particularly at the 4-position where the bromine atom is located. The amino group at the 3-position, being an electron-donating group, can partially counteract the electron-withdrawing effect of the nitro group, but its influence is likely secondary to the potent activation by the nitro group.

2-amino-5-bromo-3-nitropyridine: An Accessible and Reactive Intermediate

In contrast, 2-amino-5-bromo-3-nitropyridine presents a less sterically encumbered profile. The amino group at the 2-position has only one adjacent substituent (the nitro group), and the bromine atom at the 5-position is relatively unhindered.

Electronically, the nitro group at the 3-position and the bromine at the 5-position work in concert to withdraw electron density from the ring. The amino group at the 2-position, being a strong electron-donating group, can push electron density into the ring, which can influence the regioselectivity of reactions. The interplay of these electronic effects makes this isomer a versatile building block.[7]

Comparative Reactivity in Key Synthetic Transformations

The structural differences between these two isomers manifest in their reactivity towards two of the most important classes of reactions in drug discovery: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are pivotal for introducing a wide range of nucleophiles onto the pyridine core. The reactivity in these reactions is primarily governed by the degree of activation by electron-withdrawing groups and the stability of the Meisenheimer intermediate.[8]

Prediction:

  • This compound: The bromine at the 4-position is activated by the ortho-nitro group, making it a good leaving group for SNAr. However, the steric hindrance from the adjacent 3-amino group might slow down the rate of attack by bulky nucleophiles.

  • 2-amino-5-bromo-3-nitropyridine: The bromine at the 5-position is activated by the ortho-nitro group at the 3-position. The less sterically hindered environment around the bromine atom suggests that this isomer will likely undergo SNAr reactions more readily with a broader range of nucleophiles compared to its counterpart.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and the reactivity of the aryl halide is a critical factor.[9][10]

Prediction:

  • This compound: The bromine atom at the 4-position is electronically activated for oxidative addition to the palladium catalyst. However, the flanking amino and nitro groups could potentially chelate with the palladium center, which might influence the catalytic activity. Furthermore, steric hindrance could play a role in the approach of the bulky catalyst.

  • 2-amino-5-bromo-3-nitropyridine: The bromine at the 5-position is in a less sterically crowded environment, which should facilitate the oxidative addition step. The amino group at the 2-position can also influence the catalytic cycle. Experimental data on analogous systems, such as the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, have shown good to excellent yields, suggesting that this substitution pattern is well-suited for cross-coupling reactions.[11]

Experimental Data and Protocols

Synthesis of the Isomers
  • This compound: This isomer can be synthesized by the bromination of 3-amino-2-nitropyridine.[12]

  • 2-amino-5-bromo-3-nitropyridine: A common route to this isomer involves the nitration of 2-amino-5-bromopyridine.[5]

Proposed Comparative Experimental Protocols

To objectively assess the reactivity of these two isomers, the following side-by-side experiments are proposed:

Experiment 1: Comparative Nucleophilic Aromatic Substitution with Piperidine

This experiment will compare the rate of SNAr of the bromo substituent by a common amine nucleophile.

  • dot

Detailed Protocol:

  • To two separate reaction vials, add this compound (1.0 eq) and 2-amino-5-bromo-3-nitropyridine (1.0 eq), respectively.

  • To each vial, add piperidine (1.2 eq), potassium carbonate (2.0 eq), and DMF.

  • Heat both reactions to 80 °C and monitor the progress by LC-MS at regular intervals to determine the rate of product formation.

Experiment 2: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid

This experiment will evaluate the efficiency of C-C bond formation via a standard Suzuki coupling.

  • dot

    Caption: Comparative Suzuki Coupling Experimental Workflow.

Detailed Protocol:

  • In two separate Schlenk flasks, place this compound (1.0 eq) and 2-amino-5-bromo-3-nitropyridine (1.0 eq), respectively.

  • To each flask, add phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill each flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1) to each flask.

  • Heat both reactions to 100 °C and stir until the starting material is consumed (monitor by TLC).

  • After completion, perform a standard aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.

  • Determine the isolated yield for each reaction.

Data Summary and Expected Outcomes

The following table summarizes the predicted reactivity and provides a framework for tabulating the experimental results.

FeatureThis compound2-amino-5-bromo-3-nitropyridine
Steric Hindrance High around the 3-amino and 4-bromo positionsLow around the 5-bromo position
Electronic Activation for SNAr Strong activation of the 4-bromo by the 2-nitro groupStrong activation of the 5-bromo by the 3-nitro group
Predicted SNAr Reactivity Moderate, potentially slower with bulky nucleophilesHigh with a broad range of nucleophiles
Predicted Suzuki Coupling Reactivity Moderate to good, potential for catalyst inhibitionGood to excellent
Experimental SNAr Rate To be determinedTo be determined
Experimental Suzuki Coupling Yield To be determinedTo be determined

Conclusion and Strategic Recommendations

This guide provides a comprehensive analysis of the anticipated reactivity of this compound and 2-amino-5-bromo-3-nitropyridine. Based on fundamental principles of organic chemistry:

  • 2-amino-5-bromo-3-nitropyridine is predicted to be the more versatile and reactive intermediate for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to its lower steric hindrance. This makes it an excellent choice for library synthesis and lead optimization where a wide range of building blocks need to be introduced.

Ultimately, the choice between these two valuable building blocks will depend on the specific synthetic goals and the desired substitution pattern of the final drug candidate. The proposed experimental protocols offer a clear path to empirically validate these predictions and guide the strategic application of these isomers in drug discovery and development programs.

References

A Comparative Guide to the Biological Activity of 4-Bromo-2-nitropyridin-3-amine Derivatives: A Predictive Framework

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers venturing into novel chemical spaces, the pyridine nucleus represents a "privileged scaffold" — a recurring motif in a multitude of FDA-approved drugs.[1] The specific starting material, 4-bromo-2-nitropyridin-3-amine, offers a unique combination of functional groups: a bromine atom, a nitro group, and an amine on a pyridine ring. Each of these imparts distinct electronic and steric properties that can be exploited for generating diverse compound libraries with a high potential for biological activity.

While the direct biological evaluation of this compound derivatives is a nascent field with limited published data, we can construct a robust predictive framework by analyzing the activities of structurally related compounds. This guide provides a comparative analysis of potential biological activities, details the essential experimental protocols for their evaluation, and outlines the mechanistic pathways these novel compounds might target. Our objective is to equip researchers with the foundational knowledge to strategically design and screen a new generation of pyridine-based therapeutic agents.

Predicted Biological Activities: A Comparative Overview

Based on the extensive literature on substituted nitropyridines and aminopyridines, derivatives of this compound are anticipated to exhibit a range of biological effects, primarily in oncology and infectious diseases. The presence of the electron-withdrawing nitro group, in particular, is often associated with enhanced biological activity compared to non-nitrated analogues.[1]

Anticancer Activity: Targeting Kinase Signaling

The aminopyridine and aminopyrimidine scaffolds are renowned for their ability to function as ATP-competitive inhibitors of protein kinases, which are enzymes that often become dysregulated in cancer.[2] It is highly probable that derivatives of our lead compound will exhibit similar properties.

Key Kinase Targets and Comparative Data:

Researchers should prioritize screening against kinases that are well-established cancer drivers and for which related aminopyridine inhibitors have shown promise.

Target KinaseRationale & Related InhibitorsRepresentative IC₅₀ Values for Related Compounds
EGFR/HER2 The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in solid tumors. Aminopyridine-containing spiro derivatives have demonstrated potent dual inhibitory activity.[3]A1/A2 (Spiro derivatives): 0.18 µM / 0.26 µM (on HER2)[3]
VEGFR-2 Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth. Pyridine-urea compounds have shown potent VEGFR-2 inhibition.[4]Compound 8e (Pyridine-urea): 3.93 µM[4]
JNK c-Jun N-terminal kinases (JNKs) are implicated in inflammatory diseases and certain cancers. Aminopyridine-based compounds have been developed as highly selective JNK inhibitors.[5][6]Low double-digit nanomolar range for optimized leads.[5]
CHK1 Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway. Aminopyrazolopyridinone derivatives have shown potent, submicromolar inhibition of CHK1.[7]Submicromolar IC₅₀ values reported.[7]

The combination of the amino group (for kinase hinge-binding) and the bromo- and nitro-substituents (for occupying specific hydrophobic pockets) suggests that derivatives of this compound could be developed into potent and selective kinase inhibitors.

Antimicrobial Activity

The presence of both bromine and a nitro group on the pyridine ring is a strong indicator of potential antimicrobial activity. Halo-nitro compounds are known antibacterial and antifungal agents, with bromo-derivatives often showing high activity and stability.[8]

Mechanistic Insights and Comparative Data:

The primary mode of action for many bromo-nitro antimicrobial compounds involves the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and subsequent microbial death.[9][10]

Organism TypeRationale & Related CompoundsRepresentative MIC/Inhibition Data
Gram-Positive Bacteria (e.g., S. aureus)Nitropyridine-containing complexes have demonstrated antimicrobial activity comparable to ciprofloxacin.[1] The bromo-nitro functionality is expected to be effective.Nitropyridine Complexes: 9.1–17.9 mm zone of inhibition vs. 22-26 mm for Ciprofloxacin.[1]
Gram-Negative Bacteria (e.g., E. coli)The same nitropyridine complexes also show activity against Gram-negative bacteria.[1] The cell wall structure may present a greater challenge, requiring optimization of lipophilicity.Nitropyridine Complexes: 9.1–17.9 mm zone of inhibition vs. 22-26 mm for Ciprofloxacin.[1]
Fungi (e.g., C. albicans)N-hydroxy-pyridoxazinone derivatives, synthesized from nitropyridines, exhibit significant antifungal activity.[1]Compound 95 (R=n-Bu): MIC of 62.5 µg/mL against C. albicans.[1]

The broad-spectrum potential makes this compound class particularly interesting for tackling drug-resistant infections.[11]

Experimental Design: Protocols for Screening and Validation

A logical, phased approach to screening is essential for efficiently identifying and validating the biological activities of novel derivatives.

General Workflow for Synthesis and Screening

The initial phase involves the chemical modification of the this compound core, followed by a systematic biological evaluation.

G cluster_0 Synthesis Phase cluster_1 Screening Phase A Starting Material (this compound) B Chemical Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) A->B C Compound Library (Purified & Characterized) B->C D Primary Screening (e.g., Antiproliferative Assay @ 10µM) C->D Biological Evaluation E Secondary Screening (Dose-Response & IC₅₀ Determination) D->E F Tertiary Screening (Target-based assays, e.g., Kinase Panel) E->F G Lead Optimization F->G Hit Compound

Caption: A generalized workflow for the synthesis and tiered screening of novel derivatives.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This is a foundational colorimetric assay to assess a compound's ability to inhibit cancer cell growth.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer).[12][13]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of test compounds against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Test compounds dissolved in DMSO.

  • Positive control antibiotics (e.g., Ciprofloxacin, Amphotericin B).

  • 96-well microplates.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds directly in the 96-well plate using the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Potential Mechanisms of Action and Signaling Pathways

Understanding the potential molecular targets is crucial for rational drug design and lead optimization.

Kinase Inhibition and Downstream Signaling

An aminopyridine-based inhibitor typically binds to the ATP-binding pocket of a protein kinase, preventing the phosphorylation of its downstream substrates. For a target like EGFR, this would block signaling through critical cancer-promoting pathways.

G cluster_pathway EGFR Signaling Pathway cluster_drug EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Aminopyridine Derivative Inhibitor->EGFR Blocks ATP Binding

References

A Comparative Guide to the Cytotoxicity of Pyrido[2,3-d]pyrimidine Nucleosides: In Vitro Evaluation and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic compounds explored, pyrido[2,3-d]pyrimidine nucleosides have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides an in-depth, objective comparison of the cytotoxic performance of these nucleosides, supported by experimental data and detailed protocols to aid in their evaluation. We will delve into their mechanisms of action, structure-activity relationships, and comparative efficacy against alternative cytotoxic agents.

The Therapeutic Promise of Pyrido[2,3-d]pyrimidine Nucleosides

The pyrido[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has attracted considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antitumor properties.[4][5] Nucleoside analogues, which mimic endogenous nucleosides, can interfere with cellular metabolism and DNA replication, leading to cell death.[6][7] The combination of the pyrido[2,3-d]pyrimidine core with a nucleoside moiety has yielded compounds with significant potential for cancer chemotherapy.[8][9]

These compounds exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[10][11][12][13]

Comparative Cytotoxicity: An In Vitro Perspective

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells while sparing normal, healthy cells. Numerous studies have evaluated the in vitro cytotoxicity of various pyrido[2,3-d]pyrimidine nucleosides against a panel of human cancer cell lines. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a key metric used to quantify a compound's potency.

Below is a summary of the cytotoxic activity of selected pyrido[2,3-d]pyrimidine nucleosides from published literature.

CompoundCancer Cell LineEC₅₀ / IC₅₀ (µM)Selectivity Index*Reference
4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine (1b)Prostate (HTB-81)0.06 - 0.08Low[8][14]
Melanoma (B16)0.06 - 0.08Low[8][14]
Normal Fibroblasts (NHF)0.06 - 0.08Low[8][14]
4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine (2b)Prostate (HTB-81)0.7328[8][9][14]
Normal Fibroblasts (NHF)>20-[8][14]
Compound 6b (a 2-arylidene hydrazinyl derivative)Prostate (PC-3)0.01High (not quantified)[13]
Compound 8d (a tricyclic derivative)Breast (MCF-7)0.01High (not quantified)[13]
Compound 15f (a triazolo[4,3-a]pyrimidine derivative)Prostate (PC-3)0.36High (not quantified)[15]
Lung (A-549)0.41High (not quantified)[15]
Compound 4 (a PIM-1 kinase inhibitor)Breast (MCF-7)Not specifiedPotent PIM-1 inhibition[16]

*Selectivity Index is often calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher index indicates greater selectivity.

Key Insights from the Data:

  • Potency: Several pyrido[2,3-d]pyrimidine derivatives exhibit potent cytotoxicity in the nanomolar to low micromolar range. For instance, compounds 6b and 8d show exceptional potency against prostate and breast cancer cell lines, respectively.[13]

  • Selectivity: A critical aspect of drug development is achieving selectivity for cancer cells over normal cells. While the parent ribofuranosyl nucleoside (1b ) was highly potent, it lacked selectivity.[14] However, modifications to the sugar moiety, as seen in the xylofuranosyl derivative (2b ), significantly improved the selectivity index, making it a more promising candidate for further development.[8][9][14]

  • Broad Spectrum vs. Selective Activity: Some compounds demonstrate broad-spectrum activity against multiple cancer cell lines, while others show more selective cytotoxicity.[17] This highlights the importance of screening against a diverse panel of cancer cell lines to identify the most promising therapeutic applications.

Unraveling the Mechanism of Action: More Than Just Cytotoxicity

Understanding how these compounds kill cancer cells is crucial for their rational development. The primary mechanisms of action for pyrido[2,3-d]pyrimidine nucleosides involve the induction of apoptosis and the inhibition of critical signaling pathways.

Induction of Apoptosis

Apoptosis is a regulated process of cell death that is often dysregulated in cancer. Many pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells.[10][12][13] This is often confirmed through assays that detect key apoptotic events, such as the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.[18][19][20]

For example, certain derivatives have been shown to induce apoptosis by activating initiator caspases like caspase-9, upregulating pro-apoptotic proteins like Bax and p53, and downregulating anti-apoptotic proteins like Bcl-2.[11][13]

Inhibition of Kinases

Many pyrido[2,3-d]pyrimidine derivatives function as potent inhibitors of various protein kinases that are often overactive in cancer cells.[1][2][3] These include:

  • Tyrosine Kinases: These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation.[21] Pyrido[2,3-d]pyrimidines have been identified as inhibitors of several tyrosine kinases, including c-Src, EGFR, and FGFR.[2][22]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.[12] Some pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK4/6.[13]

  • PIM-1 Kinase: This is a serine/threonine kinase that is involved in promoting cell survival and proliferation. A novel series of pyrido[2,3-d]pyrimidines has been identified as potent PIM-1 kinase inhibitors, leading to apoptosis in breast cancer cells.[16]

The following diagram illustrates a simplified overview of a potential signaling pathway targeted by these compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/RAF/MEK/ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Pyrido_Nucleoside Pyrido[2,3-d]pyrimidine Nucleoside Pyrido_Nucleoside->Receptor_Tyrosine_Kinase Inhibits PIM1_Kinase PIM-1 Kinase Pyrido_Nucleoside->PIM1_Kinase Inhibits CDK Cyclin-Dependent Kinase (CDK) Pyrido_Nucleoside->CDK Inhibits Apoptosis_Machinery Apoptotic Machinery (Caspases, Bcl-2 family) Pyrido_Nucleoside->Apoptosis_Machinery Induces Apoptosis Proliferation_Survival Gene Expression for Proliferation & Survival Kinase_Cascade->Proliferation_Survival Promotes PIM1_Kinase->Apoptosis_Machinery Inhibits Apoptosis Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Drives

Caption: Simplified signaling pathways targeted by pyrido[2,3-d]pyrimidine nucleosides.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency and selectivity of pyrido[2,3-d]pyrimidine nucleosides are highly dependent on their chemical structure. Key SAR observations include:

  • Sugar Moiety: As demonstrated by the comparison between the ribofuranosyl and xylofuranosyl derivatives, modifications to the sugar portion of the nucleoside can dramatically impact selectivity.[8][9][14]

  • Substitutions on the Pyrido[2,3-d]pyrimidine Core: The nature and position of substituents on the heterocyclic ring system are critical for activity. For example, the presence of specific arylidene hydrazinyl moieties at the 2-position and different substitutions at the 5- and 7-positions have been shown to significantly enhance cytotoxic potency.[13][15]

  • Tricyclic Systems: Fusing a third ring to the pyrido[2,3-d]pyrimidine core, creating tricyclic derivatives, has yielded compounds with potent anticancer activity.[13][15]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential.

In Vitro Cell Viability Assays (MTT and XTT)

The MTT and XTT assays are colorimetric methods widely used to assess cell viability and proliferation.[23][24][25][26][27] They measure the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[23]

Experimental Workflow:

MTT_XTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Prepare serial dilutions of the pyrido[2,3-d]pyrimidine nucleoside. Treat cells and incubate for 24-72h. A->B C 3. Reagent Addition Add MTT or XTT reagent to each well and incubate. B->C D 4. Formazan Solubilization (MTT only) Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D For MTT Assay E 5. Absorbance Measurement Read the absorbance at the appropriate wavelength using a plate reader. C->E For XTT Assay D->E F 6. Data Analysis Calculate cell viability relative to untreated controls and determine the IC₅₀ value. E->F

Caption: General workflow for MTT and XTT cytotoxicity assays.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][28][29]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect this event. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[20]

Experimental Workflow:

AnnexinV_Workflow A 1. Cell Treatment Treat cells with the pyrido[2,3-d]pyrimidine nucleoside for a defined period. B 2. Cell Harvesting Collect both adherent and floating cells. Wash with cold PBS. A->B C 3. Staining Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). B->C D 4. Incubation Incubate in the dark at room temperature for 15-20 minutes. C->D E 5. Flow Cytometry Analysis Analyze the stained cells using a flow cytometer. D->E F 6. Data Interpretation Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells. E->F

References

A Comparative Guide to the Synthesis of Aminobromonitropyridines: An Evaluation of Yields and Strategic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Aminobromonitropyridines represent a class of exceptionally versatile intermediates, prized as building blocks in the synthesis of pharmaceuticals and agrochemicals due to the orthogonal reactivity of their substituent groups.[1][2][3] The specific arrangement of an amino, bromo, and nitro group on the pyridine core allows for a programmed sequence of reactions, including nucleophilic substitutions, cross-coupling reactions, and reductions, to build molecular complexity.[3]

This guide provides an in-depth comparison of the primary synthetic routes to two key isomers: 2-amino-5-bromo-3-nitropyridine and 2-amino-3-bromo-5-nitropyridine . We will dissect the methodologies, compare their efficiencies with supporting experimental data, and explain the chemical rationale behind the strategic choices that govern the regioselectivity and overall yield of these critical transformations.

Core Synthetic Challenge: Regiocontrol in Electrophilic Aromatic Substitution

The synthesis of substituted pyridines is fundamentally a challenge of regiocontrol. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution than benzene. However, the presence of a powerful activating group, such as an amino (-NH₂) group, significantly enhances the ring's reactivity and directs incoming electrophiles to the ortho and para positions. Conversely, a deactivating nitro (-NO₂) group directs incoming electrophiles to the meta position. The interplay between these directing effects, along with the steric and electronic influence of a bromine substituent, dictates the outcome of the synthesis.

Route 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine via Nitration of an Aminobromopyridine

This is the most widely reported and highest-yielding route for this specific isomer. The strategy involves first installing the bromine atom at the 5-position of 2-aminopyridine. This effectively "blocks" the highly activated para-position, thereby directing the subsequent nitration step to the 3-position (ortho to the amino group).[4]

Causality Behind Experimental Choices

The success of this route hinges on a carefully controlled electrophilic nitration. The use of a nitrating mixture (concentrated sulfuric and nitric acid) at low temperatures (0-5°C) is critical.[1] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The low temperature is essential to manage the exothermic nature of the reaction and to prevent over-nitration or the formation of undesired side-products, thus maximizing the regioselectivity for the 3-position.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reproducible methods.[5]

  • Starting Material: 2-Amino-5-bromopyridine.

  • Nitration: A solution of 2-amino-5-bromopyridine (e.g., 100 g) in concentrated sulfuric acid is prepared and cooled to 0°C in an ice-salt bath.

  • A chilled mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise to the pyridine solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, the reaction mixture is stirred at this low temperature for approximately one hour.

  • Work-up: The reaction mixture is then poured carefully onto crushed ice, leading to the precipitation of the product.

  • Isolation: The yellow precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Drying: The product is dried at room temperature to a constant weight. This procedure typically yields a product of sufficient purity for subsequent steps.[5] For higher purity, recrystallization from ethyl methyl ketone can be performed.

G A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B  Nitration (0-5 °C) reagent Conc. H₂SO₄, Fuming HNO₃ reagent->A

Caption: Synthetic pathway for 2-amino-5-bromo-3-nitropyridine.

Route 2: Synthesis of 2-Amino-3-bromo-5-nitropyridine via Bromination of an Aminonitropyridine

This route approaches a different isomer by reversing the order of substitution. It begins with 2-amino-5-nitropyridine and introduces the bromine atom in the final step.

Causality Behind Experimental Choices

In this precursor, the powerful ortho-, para-directing amino group and the meta-directing nitro group work in concert. Both groups direct an incoming electrophile to the 3-position. The amino group activates the 3-position (ortho), and the nitro group also directs to the 3-position (meta). This alignment of directing effects should, in principle, lead to high regioselectivity. However, the overall ring is deactivated by the nitro group, potentially requiring more forcing conditions for bromination and leading to lower yields compared to Route 1.

Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-nitropyridine

This protocol is based on a reported laboratory synthesis.[6]

  • Starting Material: 2-Amino-5-nitropyridine.

  • Bromination: 2-Amino-5-nitropyridine (e.g., 30 g) is dissolved in acetic acid at 10°C.

  • Molecular bromine (e.g., 38 g) is added dropwise to the solution.

  • After the addition, the reaction is allowed to warm to 20°C and stirred for 30 minutes.

  • Work-up: The resulting solid is collected by filtration and redissolved in ethyl acetate. The pH is adjusted to 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extraction & Isolation: The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

G A 2-Amino-5-nitropyridine B 2-Amino-3-bromo-5-nitropyridine A->B  Bromination (10-20 °C) reagent Br₂, Acetic Acid reagent->A

Caption: Synthetic pathway for 2-amino-3-bromo-5-nitropyridine.

Comparative Data and Performance Analysis

The choice of synthetic route is ultimately guided by factors such as yield, cost of starting materials, operational simplicity, and the specific isomer required. The following table summarizes the key performance metrics for the two routes described.

FeatureRoute 1: Nitration of Aminobromopyridine Route 2: Bromination of Aminonitropyridine
Target Product 2-Amino-5-bromo-3-nitropyridine2-Amino-3-bromo-5-nitropyridine
Starting Material 2-Amino-5-bromopyridine2-Amino-5-nitropyridine
Key Reagents Conc. H₂SO₄, Fuming HNO₃Br₂, Acetic Acid, NaHCO₃
Critical Conditions Low Temperature (0-5°C)Mild Temperature (10-20°C)
Reported Yield 78-86% [5]32% [6]
Key Advantage High yield and excellent regiocontrol.Directs bromine to the desired 3-position due to concerted substituent effects.
Key Disadvantage Requires careful temperature control to avoid side reactions.Significantly lower reported yield. Ring deactivation by the nitro group.

Conclusion and Expert Recommendations

Based on the available experimental data, Route 1 (Nitration of 2-amino-5-bromopyridine) is demonstrably superior for the synthesis of 2-amino-5-bromo-3-nitropyridine , offering significantly higher yields. The strategy of blocking the para-position with bromine prior to nitration is a classic and effective method for achieving the desired regiochemistry in high fidelity. The protocol is robust and well-documented in reliable sources like Organic Syntheses.

Route 2 (Bromination of 2-amino-5-nitropyridine) , while mechanistically sound for producing the 2-amino-3-bromo-5-nitropyridine isomer, suffers from a substantially lower yield in the reported procedure. The deactivating effect of the nitro group on the pyridine ring likely makes the final bromination step less efficient. For researchers requiring this specific isomer, further optimization of the bromination conditions (e.g., exploring alternative brominating agents or catalysts) may be necessary to improve the process efficiency.

For any synthetic campaign, the choice of strategy must be tailored to the target molecule. This comparative guide illustrates how a strategic, stepwise introduction of functional groups, based on a fundamental understanding of their electronic effects, is paramount to achieving high yields in the synthesis of complex heterocyclic intermediates.

References

A Comparative Guide to Alternative Nitrating Agents for 3-amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of nitrated aminopyridines is a cornerstone in the development of novel therapeutics and agrochemicals. Specifically, 3-amino-4-bromo-5-nitropyridine and its isomers serve as critical synthons for introducing complex functionalities. However, the direct nitration of 3-amino-4-bromopyridine presents a classic synthetic challenge. The pyridine ring is inherently electron-deficient and reluctant to undergo electrophilic aromatic substitution.[1][2] This challenge is compounded by the presence of the amino group; under the strongly acidic conditions of traditional mixed-acid nitration, the amino group becomes protonated, forming a pyridinium cation that further deactivates the ring system.[1][3][4]

This guide provides a comparative analysis of alternative nitrating agents for 3-amino-4-bromopyridine. We will move beyond the conventional nitric acid/sulfuric acid system to explore reagents that offer milder conditions, alternative reaction mechanisms, and potentially different regiochemical outcomes. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic transformation. We will delve into the causality behind experimental choices, provide detailed protocols, and present quantitative data to support a logical and efficient method selection process.

The Regiochemical Puzzle: Directing Effects in 3-amino-4-bromopyridine

The regioselectivity of nitration on the 3-amino-4-bromopyridine scaffold is governed by a complex interplay of electronic effects from three key positions: the ring nitrogen, the C3-amino group, and the C4-bromo group.

  • Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the entire ring and directing incoming electrophiles to the meta-positions (C3 and C5).

  • Amino Group (C3): The amino group is a powerful activating, ortho-, para-director. It strongly favors substitution at the C2 and C6 positions. However, in strongly acidic media, its protonation to -NH₃⁺ transforms it into a deactivating, meta-directing group.

  • Bromo Group (C4): The bromo group is a deactivating, ortho-, para-director, weakly directing electrophiles to the C3 and C5 positions.

The final substitution pattern is therefore highly dependent on the reaction conditions, which dictate the active form of the amino group and the nature of the nitrating electrophile.

Caption: Competing electronic influences on the pyridine ring.

Comparative Analysis of Nitrating Systems

Conventional Method: Mixed Acid (HNO₃/H₂SO₄)

This is the most traditional and cost-effective method for aromatic nitration. Sulfuric acid acts as both a solvent and a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][6][7]

  • Mechanism: The reaction proceeds via the generation of the nitronium ion, which then attacks the aromatic ring in a classic electrophilic aromatic substitution. The key challenge with aminopyridines is the protonation of the amino group, which deactivates the ring and complicates the regiochemical outcome.

  • Advantages: Reagents are inexpensive and widely available. The procedure is well-documented for many aromatic systems.[8]

  • Disadvantages: Extremely harsh and corrosive conditions can lead to substrate degradation.[9] The reaction is highly exothermic, posing significant safety risks of thermal runaway if not properly controlled.[9] Protonation of the amino group significantly reduces reactivity and makes predicting the major product difficult.

  • Anticipated Outcome: Due to protonation, the ring becomes severely deactivated. Forcing conditions (elevated temperatures) would likely be required, increasing the risk of side-product formation. The major isomer is likely to be 3-amino-4-bromo-5-nitropyridine, directed by the ring nitrogen and bromine.

Milder Alternative: Urea Nitrate in Sulfuric Acid

Urea nitrate, the salt of urea and nitric acid, can serve as a more controlled source of the nitrating agent in the presence of sulfuric acid. It is often considered a safer alternative to standard mixed acid.[10][11]

  • Mechanism: In concentrated sulfuric acid, urea nitrate generates the nitronium ion in situ. The reaction is generally less exothermic and more manageable than using a mixture of concentrated nitric and sulfuric acids. It has proven effective for nitrating deactivated aromatic compounds with high yield and regioselectivity.[10]

  • Advantages: Urea nitrate is a stable, crystalline solid that is easy to handle and prepare.[10][12][13] The reaction can be more selective and provide cleaner product profiles compared to mixed acid.

  • Disadvantages: The methodology still relies on concentrated sulfuric acid, meaning the deactivation of the ring via amino group protonation remains a significant factor.

  • Anticipated Outcome: The results are expected to be similar to the mixed acid method, favoring nitration at the C5 position. However, the improved control may lead to higher yields and purity of the desired product.

Non-Acidic Electrophile: Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium tetrafluoroborate is a pre-formed, stable salt of the nitronium ion.[14][15] Its use allows for nitration in non-acidic, often non-aqueous, media, which is a significant advantage for acid-sensitive substrates.[16]

  • Mechanism: As a direct source of NO₂⁺, it does not require a strong acid catalyst. This circumvents the issue of amino group protonation, allowing the substituent to exert its natural activating and directing effects.

  • Advantages: The reaction can be performed under mild, acid-free conditions.[16] This is ideal for substrates prone to acid-catalyzed hydrolysis or decomposition.[16] It often leads to high yields and clean reactions.

  • Disadvantages: NO₂BF₄ is considerably more expensive than traditional reagents. It is also highly hygroscopic and reacts with water, requiring anhydrous conditions and careful handling.[14][15]

  • Anticipated Outcome: This method is predicted to be highly effective. With the amino group remaining as a free base, its strong ortho-directing effect should favor nitration at the C2 position, yielding 3-amino-4-bromo-2-nitropyridine as the major product.

Mechanistically Distinct Route: Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide offers a unique reaction pathway for the nitration of pyridines that are unreactive towards conventional methods.

  • Mechanism: The reaction of N₂O₅ with pyridine initially forms an N-nitropyridinium salt. This intermediate can then undergo a[1][3] sigmatropic rearrangement, migrating the nitro group from the ring nitrogen to the C3 position (meta to the nitrogen), followed by rearomatization.[1][17][18][19] This process, often referred to as Bakke's procedure, requires a subsequent step with aqueous sulfite or SO₂.[20]

  • Advantages: It provides a viable route for nitrating highly deactivated pyridine rings.[1] The unique mechanism can provide meta-nitrated pyridines that are inaccessible through standard electrophilic substitution.[1][18]

  • Disadvantages: N₂O₅ is a powerful oxidant and can be explosive, demanding specialized handling procedures. The use of solvents such as liquid sulfur dioxide can be inconvenient for standard laboratory setups.[20]

  • Anticipated Outcome: This method would likely favor nitration at the C5 position, which is meta to the pyridine nitrogen. The outcome would be similar to the mixed acid approach but achieved through a different mechanistic pathway, which could be beneficial if standard methods fail.

Data Summary and Comparison

FeatureMixed Acid (HNO₃/H₂SO₄)Urea Nitrate / H₂SO₄Nitronium Tetrafluoroborate (NO₂BF₄)Dinitrogen Pentoxide (N₂O₅)
Active Species Nitronium ion (NO₂⁺)[6]Nitronium ion (NO₂⁺)[10]Nitronium ion (NO₂⁺)[14]N-Nitropyridinium intermediate[1][18]
Conditions Strong acid, low temp. (-5 to 10°C)Strong acid, controlled temp. (0 to 25°C)Anhydrous, inert solvent (e.g., CH₂Cl₂)Anhydrous, low temp., followed by aqueous quench
Pros Inexpensive, well-established[8]Safer, better control, easy to prepare[10]Mild, non-acidic, avoids protonation[16]Nitrates highly deactivated rings, unique regioselectivity[1]
Cons Harsh, corrosive, safety risks, substrate protonation[1][9]Requires H₂SO₄, substrate protonationExpensive, hygroscopic, requires anhydrous conditions[14]Hazardous reagent, special handling required[20]
Predicted Major Product 3-amino-4-bromo-5 -nitropyridine3-amino-4-bromo-5 -nitropyridine3-amino-4-bromo-2 -nitropyridine3-amino-4-bromo-5 -nitropyridine

Experimental Protocols

Safety Precaution: All nitration reactions are potentially hazardous and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, lab coat).[9] All reactions should be performed behind a blast shield, and temperature must be strictly controlled with an efficient cooling bath.

Protocol 1: Mixed Acid Nitration (Adapted from 2-amino-5-bromopyridine)

This protocol is adapted from a procedure for a similar substrate and should be optimized for 3-amino-4-bromopyridine.[21]

  • Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid (98%).

  • Cooling: Cool the sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 3-amino-4-bromopyridine (0.05 mol) to the cold sulfuric acid, ensuring the temperature does not rise above 5°C.

  • Nitrating Acid: Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 0.055 mol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30-45 minutes, maintaining the reaction temperature at 0-5°C.

  • Stirring: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the cold solution with a 40% sodium hydroxide solution until pH 7-8 is reached. The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Nitration with Nitronium Tetrafluoroborate (General Procedure)
  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-amino-4-bromopyridine (0.01 mol) in 50 mL of an anhydrous solvent (e.g., sulfolane or methylene chloride).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add nitronium tetrafluoroborate (0.011 mol) in small portions over 20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours or until TLC analysis indicates the consumption of starting material.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Decision-Making Workflow

The selection of an appropriate nitrating agent is a critical decision that balances desired outcomes with practical laboratory constraints. The following workflow can guide this process.

Caption: A workflow for selecting the optimal nitrating agent.

Conclusion

The nitration of 3-amino-4-bromopyridine is a nuanced synthetic problem where the choice of reagent dictates the outcome. While the classical mixed acid approach is economical, it suffers from harsh conditions and the deactivating effect of amino group protonation, likely yielding the 5-nitro isomer. Urea nitrate offers a safer, more controlled alternative but operates under the same mechanistic constraints. For researchers seeking to nitrate highly unreactive substrates or access the 5-nitro isomer via a non-classical route, dinitrogen pentoxide presents a powerful, albeit hazardous, option.

For applications requiring the alternative C2-nitro regioisomer, nitronium tetrafluoroborate stands out as the superior choice. By operating under non-acidic conditions, it avoids substrate protonation, allowing the inherent directing effects of the amino group to control the regioselectivity. The trade-off is higher cost and the need for stringent anhydrous technique. Ultimately, a careful consideration of the desired regioisomer, substrate stability, laboratory safety protocols, and budget will guide the most effective synthetic strategy.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the purity analysis of 4-Bromo-2-nitropyridin-3-amine, a critical intermediate in pharmaceutical synthesis. We move beyond mere protocol recitation to explore the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes. This document is designed for researchers, analytical chemists, and quality control professionals who require a validated, trustworthy method for assessing the purity of this and structurally similar compounds.

Introduction: The Analytical Imperative

This compound is a substituted pyridine derivative whose purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The presence of potential impurities, such as starting materials, positional isomers, or degradation products, can have significant consequences.[1] Therefore, a precise, accurate, and specific analytical method is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this task due to its high resolution, sensitivity, and versatility.[2][3]

Chapter 1: Deconstructing the Analyte & The Analytical Strategy

The molecular structure of this compound—featuring a pyridine ring, an amino group, a nitro group, and a bromine atom—dictates our analytical approach.[4] This combination of functional groups results in a polar, aromatic molecule with strong UV absorbance, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[5]

The primary analytical challenge lies in separating the main compound from structurally similar impurities. The synthesis of this molecule often involves the nitration of 2-amino-4-bromopyridine, a process where regioselectivity is not always perfect.[1][6] This can lead to the formation of isomeric impurities, such as 2-amino-4-bromo-5-nitropyridine, which may have very similar polarities and are often the most difficult to resolve.[1]

Our strategy is therefore twofold:

  • Develop a primary, robust RP-HPLC method using a conventional stationary phase (C18) capable of providing reliable purity data for routine quality control.

  • Compare this method with an alternative stationary phase (Phenyl-Hexyl) that offers a different separation mechanism (π-π interactions) to achieve enhanced resolution of critical impurity pairs, which is invaluable for method development and in-depth impurity profiling.[7]

Method_Development_Logic Analyte Analyte Properties This compound (Polar, Aromatic, UV Active) Technique Select Technique Reversed-Phase HPLC Analyte->Technique Column_Choice Stationary Phase Selection Technique->Column_Choice Impurities Anticipated Impurities (Isomers, Starting Materials) Impurities->Column_Choice C18 Primary Method: C18 (Hydrophobic Interactions) Robust & Versatile Column_Choice->C18 Routine QC Phenyl Alternative Method: Phenyl-Hexyl (π-π & Hydrophobic Interactions) Enhanced selectivity for aromatics Column_Choice->Phenyl Impurity Profiling Mobile_Phase Mobile Phase Optimization (ACN/H₂O with 0.1% Formic Acid) Ensures peak shape & MS compatibility C18->Mobile_Phase Phenyl->Mobile_Phase Detection Detector Selection (UV/PDA Detector @ 254 nm) High sensitivity & Purity analysis Mobile_Phase->Detection Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Detection->Validation

Caption: Logic diagram for HPLC method development.

Chapter 2: The Primary Protocol: A Validated C18 Method

The C18 (octadecylsilane) stationary phase is the workhorse of RP-HPLC, separating analytes primarily based on hydrophobic interactions.[5] Its ubiquity and well-understood behavior make it an excellent choice for a primary, transferable QC method. We employ a gradient elution to ensure that both early-eluting polar impurities and the more retained main analyte are resolved efficiently within a reasonable runtime. The addition of 0.1% formic acid to the mobile phase serves a critical purpose: it protonates the amino group on the pyridine ring, suppressing silanol interactions and leading to sharp, symmetrical peaks.[8]

Experimental Protocol: C18 Method
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (10 mg) Dissolve Dissolve & Dilute (to 0.1 mg/mL) Weigh->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 or Phenyl Column) Inject->Separate Detect UV Detection (@ 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: General experimental workflow for HPLC purity analysis.

Chapter 3: Method Validation: Establishing Trustworthiness

A protocol is only as reliable as its validation data. We ground our method's trustworthiness by adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11] Validation demonstrates that the analytical procedure is fit for its intended purpose.[12][13]

Validation Parameters & Acceptance Criteria
ParameterObjectiveTypical Results & Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (using PDA detector) shows no co-elution. Spiked samples show baseline resolution (>1.5) between the main peak and known impurities.
Linearity To verify a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the working concentration.
Accuracy To measure the closeness of the experimental value to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% when analyzed by different analysts on different days.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (resolution, tailing factor) remain within limits when flow rate (±0.1 mL/min) and column temperature (±2°C) are varied.

Chapter 4: A Comparative Study: C18 vs. Phenyl-Hexyl for Enhanced Selectivity

While the C18 column provides excellent general performance, challenging separations, especially of positional isomers, may require an alternative approach. A Phenyl-Hexyl stationary phase introduces a different separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.[7] This can significantly alter the elution order and improve the resolution of closely related aromatic compounds.

Performance Comparison: C18 vs. Phenyl-Hexyl

To compare the two methods, a sample of this compound was spiked with a known isomeric impurity (2-amino-4-bromo-5-nitropyridine). Both methods used the same mobile phases and gradient profile.

ParameterC18 MethodPhenyl-Hexyl MethodRationale for Performance
Retention Time (Analyte) 10.5 min11.2 minIncreased π-π interactions on the Phenyl column lead to slightly stronger retention of the aromatic analyte.
Resolution (Analyte/Isomer) 1.62.5The Phenyl-Hexyl phase provides superior resolution, indicating a significant difference in π-π interactions between the two isomers.
Tailing Factor (Analyte) 1.11.0Both columns provide excellent peak shape, with the Phenyl-Hexyl column showing slightly higher symmetry.
Analysis Time 20 min20 minRuntimes are comparable.

Chapter 5: Final Recommendations

For the comprehensive purity assessment of this compound, a dual-methodology approach is recommended for maximum analytical confidence:

  • For Routine Quality Control: The validated C18-based HPLC method is robust, reliable, and meets all necessary performance criteria for batch release testing. Its wide applicability and transferability make it an industry-standard choice.

  • For Development & Impurity Profiling: The Phenyl-Hexyl-based method should be employed as an orthogonal or confirmatory method. Its superior resolving power for aromatic isomers is invaluable for characterizing reference standards, investigating out-of-specification results, and supporting process development.

By understanding the causality behind our choices—from stationary phase chemistry to mobile phase modifiers—we can develop and deploy analytical methods that are not only compliant but scientifically sound, ensuring the quality and integrity of critical pharmaceutical intermediates.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-2-nitropyridin-3-amine. As a halogenated and nitrated aromatic amine, this compound presents specific chemical hazards that necessitate a rigorous and well-documented disposal pathway. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment.

The causality behind these stringent protocols is rooted in the compound's inherent reactivity and toxicity. Halogenated organic compounds can be precursors to persistent environmental pollutants if not thermally destroyed at appropriate temperatures. Nitro groups often impart explosive potential, especially when heated or mixed with incompatible materials, while the amine functionality and overall aromatic structure contribute to its toxicological profile. This guide is designed to be a self-validating system, integrating safety checks and decision-making points to mitigate these risks effectively.

Hazard Identification and Risk Assessment

Before handling the waste, a thorough understanding of the compound's hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with several hazard statements.

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: It causes significant skin and eye irritation.

  • Sensitization: May cause an allergic skin reaction.

  • Mutagenicity: Suspected of causing genetic defects.

This toxicological profile mandates that this compound be treated as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in general solid waste.

Required Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following must be worn when handling the compound or its waste:

  • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn over the goggles.

  • Body Protection: A chemically resistant lab coat. For larger quantities or spill cleanup, a disposable chemical-resistant apron or suit is advised.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator with an appropriate organic vapor/particulate cartridge is required.

Waste Segregation and Containment Protocol

Proper segregation is a critical control point to prevent dangerous chemical reactions within the waste stream.

Step-by-Step Containment Procedure:

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for "Halogenated Organic Solid Waste." The container must have a screw-top lid and be in good condition with no cracks or leaks.

  • Labeling: The label must be filled out completely before any waste is added. It must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Transferring Waste:

    • Perform all transfers of solid waste within a certified chemical fume hood to minimize inhalation exposure.

    • Use dedicated spatulas or scoops for the transfer.

    • Ensure the exterior of the waste container remains free from contamination. If any powder is spilled on the outside, decontaminate it immediately with a cloth dampened with an appropriate solvent (e.g., isopropanol), and dispose of the cloth as hazardous waste.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials (e.g., strong oxidizing agents, acids).

Disposal Decision Workflow

The final disposal route is determined by institutional and local regulations. This workflow provides a logical framework for making the correct disposal decision.

DisposalWorkflow start Waste Generated: This compound ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check segregate Step 2: Segregate Waste into 'Halogenated Organic Solid Waste' ppe_check->segregate label_container Step 3: Label Container Correctly (Name, Hazards, Date) segregate->label_container storage Step 4: Store in Satellite Accumulation Area label_container->storage ehs_contact Step 5: Contact Environmental Health & Safety (EHS) storage->ehs_contact pickup Step 6: Arrange for Pickup by Licensed Hazardous Waste Contractor ehs_contact->pickup incineration Final Disposition: High-Temperature Incineration pickup->incineration

Caption: Disposal workflow for this compound.

Spill Management Procedures

Immediate and correct response to a spill is crucial to prevent wider contamination and exposure.

For a Small Spill (less than 5 grams) inside a Fume Hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Ensure the fume hood sash is at the appropriate working height.

  • Cleanup:

    • Gently cover the spill with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels or other combustible materials , as nitro compounds can pose a fire risk.

    • Carefully sweep the mixture into a designated plastic dustpan.

    • Place the material into your "Halogenated Organic Solid Waste" container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

For a Large Spill (more than 5 grams) or any spill outside a Fume Hood:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert your supervisor and institutional EHS. Activate the nearest fire alarm if there is a fire or significant inhalation risk.

  • ISOLATE: Close the doors to the affected area and prevent re-entry.

  • AWAIT RESPONSE: Wait for trained emergency personnel to manage the cleanup.

Final Disposal Pathway

The universally accepted and most environmentally sound method for disposing of halogenated nitroaromatic compounds is high-temperature incineration . This process must be carried out at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Why Incineration? Incineration at temperatures typically exceeding 850°C, and often above 1100°C for halogenated compounds, ensures the complete thermal destruction of the molecule. This process breaks the carbon-bromine and carbon-nitrogen bonds, preventing the formation of persistent and toxic byproducts. The incinerators are equipped with advanced scrubbers and filtration systems to neutralize and capture the resulting acid gases (like HBr) and other pollutants before they are released into the atmosphere.

Your institution's Environmental Health & Safety (EHS) department is the sole authority responsible for coordinating the final pickup and disposal. You must follow their specific procedures for requesting a waste pickup.

Quantitative Data Summary

ParameterValueSource
GHS Hazard Statements H302, H312, H315, H317, H319, H332, H341Safety Data Sheet
Signal Word WarningSafety Data Sheet
Recommended Disposal High-Temperature IncinerationEPA Guidelines
UN Number (for transport) Varies based on formulation; consult EHSDOT Regulations

Personal protective equipment for handling 4-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Bromo-2-nitropyridin-3-amine

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling this compound. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from SDSs for structurally analogous compounds, including other brominated and nitrated aminopyridines.[1][2][3][4][5] It is imperative to handle this compound with the utmost caution, assuming a high degree of hazard.

Urgent Safety Profile: Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential effects:[5][6][7][8]

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][5][8]

  • Respiratory Irritation: May cause respiratory irritation.[1][5][8]

The combination of an aromatic amine, a nitro group, and a bromine atom on a pyridine ring suggests that this compound is reactive and requires careful handling to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The causality is clear: preventing contact is the most effective way to mitigate risk.

Protection Type Required Equipment Rationale & Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and airborne particles.[2]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Do not use latex gloves. Change gloves immediately if contaminated. Wash hands thoroughly after handling.[2]
Skin & Body Protection Fully-buttoned lab coat, long sleeves, and closed-toe shoesWear fire/flame resistant and impervious clothing to prevent any skin contact.[2][5]
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound or its solutions must be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[9] If a fume hood is not available, a full-face respirator with appropriate cartridges may be necessary.[2]

Handling and Storage: Proactive Safety Measures

Safe handling and storage are predicated on minimizing exposure and preventing accidental release.

Handling Protocol:
  • Ventilation is Key: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation risk.[2][9]

  • Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid creating dust.[2][3]

  • Grounding: Use non-sparking tools and ensure proper grounding to prevent fire from electrostatic discharge.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[10]

Storage Protocol:
  • Container: Store in a tightly closed, properly labeled container.[7]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]

  • Security: Store in a locked cabinet or a designated secure area to restrict access.[5][7]

Spill Management and Waste Disposal: A Controlled Response

Accidents can happen, but a clear, pre-defined plan ensures a controlled and safe response.

Spill Management:
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as detailed in Section 2.

Waste Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.[9]

  • Segregation: Collect waste this compound and any contaminated materials (gloves, absorbent pads, etc.) in a dedicated, labeled hazardous waste container for "Halogenated Organic Solids."[9] Do not mix with other waste streams.

  • Containerization: Use a compatible, sealable container (e.g., high-density polyethylene). Do not overfill.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards.[9]

  • Storage: Store the waste container in a designated, secure satellite accumulation area.

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Dispose of contents and container in accordance with all local, state, and federal regulations.[1]

Disposal Workflow Diagram

G cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Collect Waste Chemical & Contaminated Materials B Use Designated 'Halogenated Organic Solids' Container A->B Segregate C Securely Seal Container (Do Not Overfill) B->C D Label with 'Hazardous Waste', Chemical Name, & Hazards C->D E Store in Secure Satellite Accumulation Area D->E F Arrange Pickup by Certified Hazardous Waste Contractor E->F G Dispose According to All Regulations F->G

Caption: Disposal workflow for this compound.

Emergency Procedures: Immediate First Aid

In the event of exposure, immediate and correct first aid is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3][4]

  • Eye Contact: Immediately rinse eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.